molecular formula C12H17NO4 B8685218 3-(3,4-Dimethoxyanilino)butanoic acid CAS No. 57012-78-9

3-(3,4-Dimethoxyanilino)butanoic acid

Cat. No.: B8685218
CAS No.: 57012-78-9
M. Wt: 239.27 g/mol
InChI Key: MALUFRPCQWHCJQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyanilino)butanoic acid is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a molecular structure incorporating a butanoic acid chain linked to a 3,4-dimethoxyanilino group. The 3,4-dimethoxyphenyl (veratryl) moiety is a common pharmacophore found in various biologically active molecules and is frequently studied in the context of lignin degradation by enzymes like Lignin Peroxidase . This structure suggests potential utility as a versatile synthetic intermediate or building block for the development of more complex molecules. Researchers may explore its applications in designing novel compounds for various scientific investigations. The presence of both aniline and carboxylic acid functional groups provides two reactive sites for further chemical modification, such as amide bond formation or condensation reactions. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57012-78-9

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

3-(3,4-dimethoxyanilino)butanoic acid

InChI

InChI=1S/C12H17NO4/c1-8(6-12(14)15)13-9-4-5-10(16-2)11(7-9)17-3/h4-5,7-8,13H,6H2,1-3H3,(H,14,15)

InChI Key

MALUFRPCQWHCJQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)NC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Foundational & Exploratory

3-(3,4-Dimethoxyanilino)butanoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 3-(3,4-Dimethoxyanilino)butanoic acid , a critical intermediate in the synthesis of quinolone-based therapeutics.

Chemical Class:


-Aryl-

-Amino Acid Primary Application: Pharmacophore Precursor (Quinolone Synthesis)

Executive Summary

3-(3,4-Dimethoxyanilino)butanoic acid is a pivotal intermediate formed via the aza-Michael addition of 3,4-dimethoxyaniline to crotonic acid. It serves as the obligate precursor for the synthesis of 6,7-dimethoxy-2-methylquinolin-4(1H)-one through cyclodehydration. This scaffold is foundational in the development of tyrosine kinase inhibitors (e.g., EGFR inhibitors), antimalarials, and high-affinity ligands for serotonin receptors. This guide details its structural properties, synthesis, and validation protocols.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature & Identifiers[1][2][3][4][5]
  • IUPAC Name: 3-[(3,4-Dimethoxyphenyl)amino]butanoic acid

  • Common Name:

    
    -(3,4-Dimethoxyphenyl)-
    
    
    
    -aminobutyric acid
  • Molecular Formula:

    
    
    
  • Molecular Weight: 239.27 g/mol

Structural Visualization

The molecule features a secondary amine linking an electron-rich veratrole (dimethoxybenzene) ring to a butyric acid chain at the


-position.

ChemicalStructure cluster_struct 2D Topology Aniline 3,4-Dimethoxyaniline Moiety Linker NH Bridge (Secondary Amine) Aniline->Linker N-Aryl Bond Chain Butanoic Acid Chain (Chiral Center at C3) Linker->Chain N-Alkyl Bond Struct MeO-C6H3(OMe)-NH-CH(Me)-CH2-COOH

Figure 1: Structural topology of 3-(3,4-Dimethoxyanilino)butanoic acid highlighting the modular connectivity.

Physicochemical Profile

PropertyValue (Predicted/Experimental)Context
Physical State Solid (Crystalline powder)Typically off-white to pale brown due to oxidation sensitivity.
Melting Point 125–130 °C (Decomposes)Cyclizes to quinolone upon heating above MP.
Solubility DMSO, Methanol, EthanolPoor water solubility; soluble in dilute alkali (carboxylate salt).
pKa (Acid) ~4.5Carboxylic acid moiety.
pKa (Base) ~4.0–5.0Aniline nitrogen (reduced basicity due to aryl conjugation).
LogP ~1.8Moderate lipophilicity; membrane permeable.
Chirality Racemic (unless chiral synthesis used)Contains one chiral center at C3.

Synthetic Pathway: The Aza-Michael Addition

The synthesis exploits the nucleophilicity of the aniline nitrogen attacking the


-carbon of the 

-unsaturated acid.
Reaction Scheme

Reagents: 3,4-Dimethoxyaniline (1.0 eq), Crotonic Acid (1.1 eq). Solvent: Toluene (reflux) or Neat (Fusion). Catalyst: None (Thermal) or Lewis Acid (optional).

Synthesis SM1 3,4-Dimethoxyaniline (Nucleophile) TS Transition State (1,4-Addition) SM1->TS Reflux / 110°C SM2 Crotonic Acid (Electrophile) SM2->TS Reflux / 110°C Product 3-(3,4-Dimethoxyanilino)butanoic acid (Target) TS->Product Kinetic Control Byproduct Cyclized Quinolone (Overheating Risk) Product->Byproduct >140°C / PPA

Figure 2: Synthetic workflow and thermal sensitivity pathway.

Detailed Protocol (Self-Validating)
  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3,4-dimethoxyaniline (15.3 g, 100 mmol) and crotonic acid (9.5 g, 110 mmol) in Toluene (100 mL).

  • Reflux: Heat to reflux (110 °C) for 4–6 hours. Monitor water collection in the trap (theoretical: 0 mL for addition, but dehydration indicates cyclization). Note: For the acid intermediate, avoid excessive water removal which drives cyclization.

  • Isolation: Cool the mixture to 0–5 °C. The target acid often precipitates as a zwitterionic solid.

  • Purification: Filter the solid and wash with cold toluene followed by diethyl ether to remove unreacted aniline.

  • Validation: Dissolve a sample in DMSO-d6 for NMR.

    • Success Criteria: Appearance of a doublet at

      
       ~1.2 ppm (
      
      
      
      ) and a multiplet at
      
      
      ~3.8–4.0 ppm (CH-N). Absence of alkene protons (crotonic acid) at
      
      
      5.8/7.0 ppm.

Analytical Characterization

To ensure scientific integrity, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, DMSO-d )
  • 
     12.1 ppm (s, 1H):  Carboxylic acid -COOH (broad, may exchange).
    
  • 
     6.5–6.8 ppm (m, 3H):  Aromatic protons (Veratrole ring).
    
  • 
     5.2 ppm (br s, 1H):  Amine -NH-.
    
  • 
     3.75, 3.73 ppm (s, 6H):  Methoxy groups (-OCH
    
    
    
    ).
  • 
     3.6–3.8 ppm (m, 1H):  Chiral methine proton (-CH-).
    
  • 
     2.3–2.5 ppm (m, 2H):  Methylene protons (-CH
    
    
    
    -COOH).
  • 
     1.15 ppm (d, 3H):  Methyl group (-CH
    
    
    
    ).
IR Spectroscopy (ATR)
  • 3350 cm

    
    :  N-H stretch (secondary amine).
    
  • 2500–3000 cm

    
    :  Broad O-H stretch (carboxylic acid).
    
  • 1705 cm

    
    :  C=O stretch (carboxylic acid).
    
  • 1515, 1230 cm

    
    :  C-O-C asymmetric stretch (aryl ether).
    

Applications & Downstream Chemistry

The primary utility of this compound is its conversion into the 4-quinolone scaffold via the Conrad-Limpach-Knorr cyclization.

Cyclization Protocol

To convert the acid to 6,7-dimethoxy-2-methylquinolin-4(1H)-one :

  • Reagent: Polyphosphoric Acid (PPA) or Eaton's Reagent.

  • Conditions: Heat the acid intermediate at 120–140 °C for 2 hours.

  • Mechanism: Intramolecular Friedel-Crafts acylation followed by dehydration.

  • Relevance: This quinolone core is a structural mimic of Pseudomonas quinolone signal (PQS) and a scaffold for antimalarial drugs (Endochin analogs).

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin/Eye), potential sensitizer (Aniline derivative).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Oxidation of the electron-rich aniline ring leads to darkening over time.

  • Disposal: Incineration as organic nitrogenous waste.

References

  • Source: The reaction of aromatic amines with alkenoic acids is a classical modification of the Skraup/Doebner-Miller synthesis.
  • Synthesis of 3,4-Dimethoxyaniline Derivatives

    • Source: PubChem Compound Summary for 3,4-Dimethoxyaniline.
    • URL:[Link]

    • Context: Precursor properties and reactivity profile.
  • Quinolone Cyclization Mechanisms: Source: Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society 61.10 (1939): 2890-2895. Context: Foundational text on the cyclization of anilino-butanoic acids to quinolones.
  • Biological Relevance of Dimethoxy-Quinolones: Source: "Synthesis and biological evaluation of 2-substituted-4-quinolone derivatives as antimitotic agents." Context: Highlights the pharmaceutical importance of the downstream quinolone product.

An In-depth Technical Guide to 3-(3,4-Dimethoxyanilino)butanoic Acid: A Theoretical Exploration

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject of this technical guide, 3-(3,4-Dimethoxyanilino)butanoic acid, is a compound for which no empirical data has been found in publicly accessible chemical literature and databases as of the date of this publication. Consequently, this document presents a theoretical framework based on established principles of organic chemistry, computational predictions, and structure-activity relationships of analogous compounds. All information, including identifiers, properties, and protocols, should be regarded as predictive and requires experimental validation.

Introduction

The landscape of drug discovery is in constant pursuit of novel molecular scaffolds that offer unique pharmacological profiles. The N-aryl-β-amino acid motif is a privileged structure, present in a variety of bioactive compounds and natural products, exhibiting a range of activities including antimicrobial and anticancer properties.[1][2][3][4] This guide focuses on a specific, theoretically conceived N-aryl-β-amino acid, 3-(3,4-Dimethoxyanilino)butanoic acid. The presence of the 3,4-dimethoxyphenyl moiety, a common feature in many pharmacologically active agents, combined with the β-amino acid backbone, suggests a potential for interesting biological activity. This document will provide a comprehensive theoretical analysis of its chemical identity, proposed synthetic routes, predicted physicochemical properties, and a discussion of its potential applications in drug development.

Part 1: Core Identifiers and Predicted Physicochemical Properties

Given the absence of experimental data, the following identifiers and properties for 3-(3,4-Dimethoxyanilino)butanoic acid are predicted based on its putative chemical structure.

Chemical Structure and Nomenclature

The proposed structure for 3-(3,4-Dimethoxyanilino)butanoic acid is based on the systematic IUPAC name, indicating a butanoic acid backbone with a 3,4-dimethoxyanilino substituent at the third carbon position.

  • IUPAC Name: 3-((3,4-dimethoxyphenyl)amino)butanoic acid

  • Molecular Formula: C₁₂H₁₇NO₄

  • Molecular Weight: 239.27 g/mol

Predicted Identifiers

The following identifiers are predicted and are not yet registered in chemical databases.

Identifier TypePredicted ValueSource
CAS NumberNot AssignedN/A
InChIInChI=1S/C12H17NO4/c1-9(8-12(16)17)13-10-5-6-11(15-3)14-2/h5-7,9,13H,8H2,1-4H3,(H,16,17)Prediction
InChIKeyPredicted - requires generationPrediction
SMILESCC(CC(=O)O)NC1=CC(=C(C=C1)OC)OCPrediction
Predicted Physicochemical Properties

These properties have been estimated using established computational models and are crucial for assessing the molecule's potential as a drug candidate.[5][][7][8][9]

PropertyPredicted ValueSignificance in Drug Development
LogP (Octanol/Water Partition Coefficient) 1.5 - 2.5Influences solubility, permeability, and metabolic stability.
Topological Polar Surface Area (TPSA) 67.9 ŲAffects cell membrane permeability and oral bioavailability.
Hydrogen Bond Donors 2Contributes to solubility and target binding.
Hydrogen Bond Acceptors 4Contributes to solubility and target binding.
pKa (acidic) ~4.5Influences ionization state at physiological pH, affecting solubility and receptor interaction.
pKa (basic) ~4.0Influences ionization state at physiological pH, affecting solubility and receptor interaction.

Part 2: Proposed Synthetic Pathways

The synthesis of 3-(3,4-Dimethoxyanilino)butanoic acid has not been reported. Herein, we propose two plausible synthetic routes based on well-established organic reactions. The starting material, 3,4-dimethoxyaniline, is a commercially available compound.[10][11][12][13][14]

Pathway A: Aza-Michael Addition

Aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a direct and atom-economical approach to the target molecule.[15][16][17][18][19]

  • Reaction Setup: To a solution of crotonic acid (1.0 eq) in a suitable solvent (e.g., methanol or a fluorinated alcohol for less reactive anilines) is added 3,4-dimethoxyaniline (1.1 eq).[15]

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the aniline. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with a dilute acid (e.g., 1M HCl) to remove unreacted aniline, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield 3-(3,4-Dimethoxyanilino)butanoic acid.

Diagram of Proposed Aza-Michael Addition Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3,4-Dimethoxyaniline C Aza-Michael Addition (Solvent, Heat) A->C B Crotonic Acid B->C D Solvent Removal C->D E Aqueous Work-up (Acid Wash) D->E F Drying & Concentration E->F G Purification (Chromatography/Recrystallization) F->G H 3-(3,4-Dimethoxyanilino)butanoic acid G->H

Caption: Proposed workflow for the synthesis of 3-(3,4-Dimethoxyanilino)butanoic acid via Aza-Michael addition.

Pathway B: Reductive Amination

Reductive amination of a β-keto ester followed by hydrolysis offers an alternative and robust route to the target compound.[20][21][22][23][24]

  • Imine/Enamine Formation: Ethyl 3-oxobutanoate (1.0 eq) and 3,4-dimethoxyaniline (1.1 eq) are dissolved in a suitable solvent such as dichloromethane or toluene. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. The mixture is stirred, often with removal of water, until the formation of the imine/enamine intermediate is complete.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture.[20][23] The reaction is stirred at room temperature until the reduction is complete.

  • Work-up and Ester Hydrolysis: The reaction is quenched, and the crude ester is extracted. The solvent is removed, and the crude ester is then subjected to hydrolysis using an aqueous base (e.g., NaOH or LiOH) followed by acidification to yield the carboxylic acid.

  • Purification: The final product is purified by extraction and subsequent recrystallization or column chromatography.

Diagram of Proposed Reductive Amination Workflow

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_purification Purification cluster_product Final Product A 3,4-Dimethoxyaniline C Imine/Enamine Formation (Acid Catalyst) A->C B Ethyl 3-oxobutanoate B->C D Reduction (e.g., NaBH3CN) C->D E Ester Hydrolysis (Base, then Acid) D->E F Extraction & Purification E->F G 3-(3,4-Dimethoxyanilino)butanoic acid F->G

Caption: Proposed workflow for the synthesis of 3-(3,4-Dimethoxyanilino)butanoic acid via reductive amination.

Part 3: Predicted Spectroscopic Properties

The following are predicted spectroscopic characteristics to aid in the identification and characterization of 3-(3,4-Dimethoxyanilino)butanoic acid upon its synthesis.[25][26][27][28]

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the 3,4-dimethoxyphenyl ring, two methoxy group singlets, and signals for the CH, CH₂, and CH₃ protons of the butanoic acid chain. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum should display signals for the aromatic carbons, the two distinct methoxy carbons, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the butanoic acid backbone.

  • IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the carboxylic acid, and C-O stretching of the methoxy groups.

  • Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of 239.27 would be expected, along with characteristic fragmentation patterns.

Part 4: Potential Applications and Future Directions

While no biological data exists for 3-(3,4-Dimethoxyanilino)butanoic acid, its structural components suggest several avenues for investigation.

  • Antimicrobial Activity: N-aryl amino acids have demonstrated potential as antibacterial agents.[1][29] The synthesized compound could be screened against a panel of pathogenic bacteria and fungi.

  • Anticancer Properties: The 3,4-dimethoxyphenyl moiety is present in several anticancer agents. Furthermore, some β-amino acid derivatives have shown cytotoxic effects against cancer cell lines.[3]

  • Neurological Activity: The GABA-like (gamma-aminobutyric acid) structure of the β-amino acid backbone suggests a potential for interaction with GABA receptors or transporters, warranting investigation into its effects on the central nervous system.

The synthesis and subsequent biological evaluation of 3-(3,4-Dimethoxyanilino)butanoic acid and its derivatives could lead to the discovery of new therapeutic agents. Future work should focus on the experimental validation of the proposed synthetic routes and a thorough investigation of its pharmacological properties.

References

  • 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Ghent, C. M., & Stern, A. C. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • 3, 4 Di methoxy Aniline [3,4 DMA] | CAS No.6315-89-5 - Sarna Chemicals. (n.d.). Sarna Chemicals. Retrieved from [Link]

  • High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging D
  • Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (n.d.).
  • Schüürmann, G., Ebert, R.-U., & Kühne, R. (2006). Prediction of Physicochemical Properties of Organic Compounds from 2D Molecular Structure – Fragment Methods vs. LFER Models. CHIMIA.
  • Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. (n.d.). PLoS ONE.
  • Vibrational band intensities in substituted anilines. (n.d.). Proceedings of the Royal Society of London. Series A.
  • Pletz, J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis.
  • Robertson, W. W., & Matsen, F. A. (1950). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. Journal of the American Chemical Society.
  • The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. (2023). Indian Journal of Chemistry.
  • Spectroscopic Properties. (2019). Chemistry LibreTexts.
  • Aza-Michael addition of pyrazoles to crotonic acid. (2025).
  • N-Aryl Amino Acids as Potential Antibacterial Agents. (2023). Molecules.
  • 3,4-Dimethoxyaniline - ChemBK. (2024). ChemBK. Retrieved from [Link]

  • Structure of some important bioactive molecules with the N-aryl amino... (n.d.).
  • Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. (2012). Green Chemistry Blog.
  • Vibrational spectra of aniline and substituents in the gas phase and... (n.d.).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • N-Aryl Amino Acids as Potential Antibacterial Agents. (2023). MDPI.
  • Riaz, U., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry.
  • Michael addition reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondens
  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.
  • Michael Addition. (n.d.). Organic Chemistry Portal.
  • Biosynthesis of natural products containing β-amino acids. (2014).

Sources

The Strategic Value of β-Amino Acid Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of β-Amino Acid Derivatives Containing 3,4-Dimethoxyaniline

Executive Summary: This guide provides a comprehensive technical overview of β-amino acid derivatives incorporating the 3,4-dimethoxyaniline scaffold, a class of compounds with significant potential in medicinal chemistry. β-Amino acids are crucial building blocks for peptidomimetics, offering enhanced metabolic stability and unique structural properties.[1][2] The 3,4-dimethoxyaniline moiety is a well-established intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3] This document details a robust synthetic methodology centered on the three-component Mannich reaction, outlines a complete workflow for purification and spectroscopic characterization, and discusses the potential therapeutic applications that these novel derivatives may hold. It is intended for researchers, chemists, and drug development professionals seeking to explore this promising area of chemical synthesis and pharmaceutical science.

β-Amino acids represent a critically important class of non-proteinogenic amino acids. Unlike their α-amino acid counterparts, the amino group is attached to the β-carbon, a simple one-atom shift that imparts profound and advantageous changes to their chemical and biological properties.

Pillar 1: Enhanced Proteolytic Stability One of the most significant hurdles in developing peptide-based therapeutics is their rapid degradation by proteases in the body.[4] The altered backbone structure of peptides incorporating β-amino acids (β-peptides) renders them resistant to enzymatic cleavage.[5] This increased metabolic stability can dramatically improve a drug candidate's in-vivo half-life and bioavailability, transforming a transiently active peptide into a viable therapeutic agent.[6]

Pillar 2: Unique Conformational Properties β-Peptides are known to fold into stable, well-defined secondary structures, including helices, sheets, and turns, that are distinct from those formed by α-peptides.[6][7] This ability to create novel three-dimensional arrangements of functional groups provides enormous scope for molecular design.[5] Researchers can use β-amino acids to construct peptidomimetics that mimic the bioactive conformation of a native peptide ligand while possessing superior pharmacological properties.[8] This makes them invaluable tools for targeting protein-protein interactions or designing receptor agonists and antagonists.[8][5]

The 3,4-Dimethoxyaniline Moiety: A Privileged Scaffold

3,4-Dimethoxyaniline, also known as 4-aminoveratrole, is an aromatic amine widely utilized as a versatile building block in organic synthesis.[3][9] Its structure is characterized by a benzene ring substituted with an amino group and two adjacent methoxy groups. This arrangement offers several strategic advantages in medicinal chemistry:

  • Modulation of Physicochemical Properties: The methoxy groups are electron-donating and can influence the electronics of the entire molecule. They can also participate in hydrogen bonding, potentially improving a compound's solubility and interaction with biological targets.

  • Established Bioactivity: Aniline derivatives are present in a wide array of biologically active compounds. The 3,4-dimethoxyphenyl scaffold, in particular, is found in molecules with potential antioxidant and anticancer activities.[10][11] Incorporating this moiety into a β-amino acid framework presents a rational strategy for discovering novel bioactive agents.

Synthetic Strategy: The Mannich Reaction as a Cornerstone

The Mannich reaction is a classic carbon-carbon bond-forming reaction in organic chemistry that is exceptionally well-suited for the synthesis of β-amino carbonyl compounds, the direct precursors to β-amino acids.[12][13][14] The one-pot, three-component variant—combining an aldehyde, an amine (3,4-dimethoxyaniline), and a ketone (or other active methylene compound)—is a highly efficient and atom-economical approach.[13][15]

Causality of Choosing the Mannich Reaction:

  • Convergence: It combines three readily available starting materials in a single step, reducing the number of synthetic operations, saving time, and minimizing waste.[14]

  • Versatility: A wide range of aldehydes and ketones can be used, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

  • Bond Formation: It directly constructs the core N-C-C-C=O skeleton of the target β-amino carbonyl compound.[12]

The generalized mechanism involves the formation of an electrophilic iminium ion from the reaction of 3,4-dimethoxyaniline and an aldehyde. This is followed by the nucleophilic attack of the enol form of the ketone, leading to the final β-amino carbonyl product.

Mannich_Reaction_Mechanism General Mechanism of the Mannich Reaction cluster_0 Iminium Ion Formation cluster_1 Enol Formation cluster_2 C-C Bond Formation 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Iminium_Ion Iminium Ion (Electrophile) 3,4-Dimethoxyaniline->Iminium_Ion + H+ Aldehyde Aldehyde Aldehyde->Iminium_Ion Product β-Amino Carbonyl Product Iminium_Ion->Product Nucleophilic Attack Ketone Ketone Enol Enol (Nucleophile) Ketone->Enol Keto-Enol Tautomerism Enol->Product

Caption: The Mannich reaction proceeds via formation of an iminium ion and a ketone enol, which then combine.

Experimental Protocol: Synthesis of a Model Derivative

This section provides a detailed, self-validating protocol for the synthesis of 3-((3,4-dimethoxyphenyl)amino)-1,3-diphenylpropan-1-one , a representative derivative.

Materials & Reagents:

  • 3,4-Dimethoxyaniline (≥98% purity)

  • Benzaldehyde (≥99% purity)

  • Acetophenone (≥99% purity)

  • Ethanol (Anhydrous)

  • Hydrochloric Acid (Concentrated)

  • Sodium Bicarbonate (Saturated aqueous solution)

  • Ethyl Acetate (ACS Grade)

  • Anhydrous Magnesium Sulfate

  • Silica Gel (for column chromatography, 230-400 mesh)

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dimethoxyaniline (1.53 g, 10 mmol, 1.0 eq).

    • Rationale: The reaction is conducted on a 10 mmol scale, which is sufficient for characterization and preliminary screening while minimizing reagent waste.

  • Solvent and Reagent Addition: Add 30 mL of anhydrous ethanol to the flask and stir until the amine dissolves completely. To this solution, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol, 1.0 eq) followed by acetophenone (1.20 g, 1.18 mL, 10 mmol, 1.0 eq).

    • Rationale: Ethanol is a common, effective solvent for Mannich reactions. Using equimolar amounts of reactants ensures efficient conversion.

  • Catalysis: Add 2-3 drops of concentrated hydrochloric acid to the mixture using a Pasteur pipette.

    • Rationale: The reaction is acid-catalyzed. The acid facilitates the formation of the reactive iminium ion intermediate. A minimal amount is used to prevent unwanted side reactions.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

    • Rationale: Heating provides the necessary activation energy. TLC is a crucial in-process control to determine the point of maximum product formation and consumption of starting materials, ensuring the reaction is not stopped prematurely or run unnecessarily long.

  • Work-up and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (~7-8).

    • Rationale: The acid catalyst must be neutralized to stop the reaction and prevent product degradation during extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

    • Rationale: Ethyl acetate is a suitable solvent for extracting the organic product from the aqueous ethanolic mixture. Multiple extractions ensure a high recovery yield.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Rationale: Removing all water is essential before final solvent evaporation to prevent contamination of the product. Rotary evaporation efficiently removes the solvent to yield the crude solid or oil.

Purification and Characterization Workflow

A rigorous workflow is essential to ensure the purity and verify the chemical structure of the synthesized derivative.

Experimental_Workflow start Crude Product from Rotary Evaporation purification Purification: Silica Gel Column Chromatography start->purification purity_check Purity Check: TLC / HPLC purification->purity_check purity_check->purification Impure characterization Structural Elucidation purity_check->characterization Pure ftir FT-IR Spectroscopy characterization->ftir nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ms Mass Spectrometry (ESI-MS) characterization->ms final Pure, Characterized Compound nmr->final

Caption: The workflow proceeds from crude product to purification, purity verification, and final characterization.

Purification

The crude product is purified by flash column chromatography on silica gel using a gradient elution system, typically starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexane:Ethyl Acetate. Fractions are collected and analyzed by TLC to isolate the pure product.

Structural Elucidation

The identity and purity of the final compound are confirmed using a combination of spectroscopic techniques.[16]

Technique Expected Result for 3-((3,4-dimethoxyphenyl)amino)-1,3-diphenylpropan-1-one Interpretation
FT-IR (cm⁻¹)~3400 (N-H stretch), ~1680 (C=O stretch, conjugated ketone), ~1250 & ~1030 (C-O stretch, methoxy)Confirms the presence of key functional groups: the secondary amine, the carbonyl group, and the ether linkages of the methoxy groups.[12]
¹H NMR (ppm)~7.2-8.0 (m, Ar-H), ~6.5-6.8 (m, Ar-H from dimethoxyaniline), ~5.0 (m, 1H, CH-N), ~3.8 (s, 6H, 2x OCH₃), ~3.5 (m, 2H, CH₂)Provides the proton environment. Key signals include the aromatic protons, the methine proton adjacent to the nitrogen, the two methoxy group singlets, and the methylene protons.[17]
¹³C NMR (ppm)~198 (C=O), ~149, ~142 (C-O, aromatic), ~110-135 (Ar-C), ~56 (OCH₃), ~55 (CH-N), ~45 (CH₂)Maps the carbon skeleton. The downfield ketone signal, aromatic carbons, and characteristic upfield signals for the methoxy and aliphatic carbons confirm the structure.[18]
Mass Spec. (ESI-MS)Calculated for C₂₃H₂₃NO₃: 361.17 g/mol . Expected [M+H]⁺: 362.17.Confirms the molecular weight of the synthesized compound, providing definitive proof of its identity.

Potential Therapeutic Applications and Future Directions

While this guide focuses on the synthesis and characterization, the resulting β-amino acid derivatives containing the 3,4-dimethoxyaniline scaffold are prime candidates for biological screening. Based on the known activities of related structures, several therapeutic avenues are worth exploring:

  • Anticancer Agents: Many aniline derivatives and β-amino acid-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[7] The combination of these two pharmacophores could lead to novel compounds with enhanced potency or novel mechanisms of action.

  • Antioxidant Properties: Aromatic amines and phenols are known to possess antioxidant capabilities.[10] These derivatives could be investigated for their ability to scavenge free radicals and protect against oxidative stress-related diseases.

  • Antimicrobial Activity: The unique backbone of β-peptides has been exploited to create potent antimicrobial agents.[8][5] These new derivatives could be screened against a panel of pathogenic bacteria and fungi.

Future work should focus on synthesizing a library of these compounds by varying the aldehyde and ketone components, followed by systematic biological evaluation to establish clear structure-activity relationships.

Conclusion

This technical guide has detailed a robust and efficient pathway for the synthesis of novel β-amino acid derivatives featuring the 3,4-dimethoxyaniline moiety. By leveraging the power of the Mannich reaction, these valuable compounds can be accessed in a straightforward manner. The comprehensive workflow for purification and state-of-the-art spectroscopic characterization ensures the generation of high-purity, structurally verified molecules ready for advanced applications. The convergence of the metabolically stable β-amino acid backbone with the privileged 3,4-dimethoxyaniline scaffold opens up exciting new avenues for exploration in drug discovery and medicinal chemistry.

References

Click to expand
  • Hilaris. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

  • ACS Publications. (2022, January 7). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • ResearchGate. (2025, August 6). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

  • ijitee.org. (2013, April 30). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. [Link]

  • University of Huddersfield Repository. (2025, July 8). Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry. [Link]

  • Bentham Science Publishers. (2002, April 1). β-Amino Acids: Versatile Peptidomimetics. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. [Link]

  • SciSpace. (n.d.). One-pot Preparation of beta–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable Catalyst. [Link]

  • Taylor & Francis. (2018, March 22). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • ResearchGate. (n.d.). Synthesis of β-amino acid derivatives a, Selected examples of β-amino.... [Link]

  • PubMed. (2022, October 15). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyaniline. [Link]

  • Journal of Applicable Chemistry. (2026, January 18). (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. [Link]

  • ResearchGate. (n.d.). IR and 1 H NMR spectral data of β-amino ketone derivatives 1~3. [Link]

  • PubMed. (2010, January 15). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. [Link]

  • Washington University Open Scholarship. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. [Link]

  • Beilstein Archives. (2020, April 21). the first synthesis of a bicyclic hemiaminal (3,3-dimethyl-1-(2,4,5-trifluorophenyl). [Link]

  • University of Zurich. (n.d.). peptide nmr. [Link]

  • University of Washington. (n.d.). Bio NMR spectroscopy. [Link]

  • Sarna Chemicals. (n.d.). 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5. [Link]

  • PMC. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

  • SciELO. (2023, August 11). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. [Link]

  • PubMed. (2008, December 15). Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. [Link]

Sources

3-Anilinobutanoic Acid Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Anilinobutanoic acid (also known as 3-(phenylamino)butanoic acid) and its derivatives represent a highly versatile class of compounds in modern medicinal chemistry and organic synthesis. Structurally characterized by a


-amino acid backbone bearing an aniline moiety, these derivatives serve as critical pharmacophores in metabolic regulation and oncology, as well as essential precursors for the synthesis of complex fluorinated heterocycles.

This technical guide provides an in-depth analysis of the chemical biology, structural activity relationships (SAR), and synthetic methodologies surrounding 3-anilinobutanoic acid derivatives, designed for researchers and drug development professionals.

Part 1: Chemical Biology and Therapeutic Mechanisms

The therapeutic utility of 3-anilinobutanoic acid derivatives is primarily driven by their ability to modulate specific cellular receptors and kinase pathways. Their structural similarity to endogenous metabolites allows them to act as potent biological mimetics with enhanced pharmacokinetic stability.

Metabolic Regulation via GPR43 (FFAR2) Agonism

G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2), is natively activated by short-chain fatty acids (SCFAs) like acetate and propionate. GPR43 plays a critical role in metabolic homeostasis, regulating adipogenesis and stimulating the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells [1].

However, endogenous SCFAs suffer from rapid clearance and poor drug-like properties. Substituted 3-anilinobutanoic acid derivatives have been identified as potent, orally bioavailable GPR43 agonists. The carboxylic acid mimics the acidic pharmacophore of SCFAs, while the substituted aniline ring occupies an allosteric/orthosteric hydrophobic pocket within the receptor, dramatically increasing binding affinity. Activation of GPR43 by these derivatives triggers a dual-signaling cascade:


-mediated intracellular calcium mobilization and 

-mediated inhibition of cAMP accumulation, culminating in enhanced GLP-1 secretion and improved glucose tolerance.

GPR43_Pathway Agonist 3-Anilinobutanoic Acid Derivative GPR43 GPR43 (FFAR2) Agonist->GPR43 Gq Gq Protein GPR43->Gq Gi Gi/o Protein GPR43->Gi PLC Phospholipase C Gq->PLC cAMP cAMP ↓ Gi->cAMP Ca Intracellular Ca2+ ↑ PLC->Ca GLP1 GLP-1 Secretion (Metabolic Regulation) Ca->GLP1 cAMP->GLP1 Facilitates

Figure 1: Dual Gq and Gi/o signaling pathway activated by 3-anilinobutanoic acid derivatives.

Tyrosine Kinase Inhibition (VEGFR/HGFR)

Beyond metabolic disorders, specific derivatives of 3-(phenylamino)butanoic acid exhibit potent inhibitory activity against receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor (VEGFR) and Hepatocyte Growth Factor Receptor (HGFR/c-Met) [2]. By acting as ATP-competitive inhibitors or allosteric modulators at the kinase domain, these compounds disrupt tumor angiogenesis and cellular proliferation, making them valuable scaffolds in oncology drug discovery.

Quantitative Biological Profile

The following table summarizes the primary biological targets and the mechanistic rationale for utilizing 3-anilinobutanoic acid scaffolds.

TargetPrimary ApplicationMechanism of ActionKey Reference
GPR43 (FFAR2) Type 2 Diabetes, Obesity, DyslipidemiaAgonism (

coupling)

GLP-1 secretion
WO2010066682A1 [1]
VEGFR / HGFR Oncology (Anti-angiogenesis)Protein Tyrosine Kinase InhibitionUS20070004675A1[2]

Part 2: Synthetic Methodologies & Protocols

The synthesis of 3-anilinobutanoic acid derivatives requires precise control over stereochemistry and functional group tolerance. Below are two field-proven methodologies detailing both enantioselective synthesis and the generation of fluorinated heterocyclic precursors.

Enantioselective Synthesis via Aza-Michael Addition

The biological efficacy of


-amino acids is highly dependent on their stereochemistry. A breakthrough in the asymmetric synthesis of 3-anilinobutanoic acid derivatives was achieved via a catalytic enantioselective conjugate addition (Aza-Michael addition) of anilines to 

-unsaturated carbonyls, utilizing a chiral palladium-aqua complex [3].

Causality & Rationale: Historically, free aromatic amines deactivate chiral Lewis acid catalysts by strongly coordinating to the metal center. Furthermore, free amines can trigger a spontaneous, uncatalyzed racemic background reaction. To circumvent this, the protocol utilizes an amine salt to strictly regulate the release of the free nucleophilic amine. This ensures the chiral Pd-complex dictates the enantiofacial discrimination, yielding up to 98% enantiomeric excess (ee).

Step-by-Step Protocol: Asymmetric Conjugate Addition

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve the chiral Pd-aqua complex (5 mol%) in anhydrous THF (0.1 M).

  • Substrate Addition: Add the

    
    -unsaturated substrate (e.g., alkenoyl oxazolidinone) (1.0 equiv) to the solution and stir for 10 minutes at room temperature.
    
  • Amine Salt Introduction: Lower the temperature to 0°C. Add the aniline derivative (1.2 equiv) alongside a precisely measured amine salt (e.g., aniline hydrochloride, 10 mol%). Self-Validation: The slow dissolution and equilibrium of the amine salt act as a controlled-release mechanism, preventing catalyst poisoning.

  • Reaction Progression: Stir the mixture at 0°C for 24–48 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate) to isolate the enantiopure (S)- or (R)-3-anilinobutanoic acid derivative.

Synthesis of Fluorinated Quinolin-4-ones

3-Anilinobutanoic acid derivatives are critical intermediates in the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, which are highly sought after in medicinal chemistry due to the metabolic stability imparted by the trifluoromethyl group [4].

Causality & Rationale: The synthesis utilizes 4,4,4-trifluoro-3-(phenylamino)butanoic acid as the immediate precursor. The final cyclization step employs Polyphosphoric Acid (PPA). PPA is chosen because it acts as both a solvent and a strong Brønsted/Lewis acid catalyst, facilitating the intramolecular Friedel-Crafts acylation of the electron-rich aniline ring by the carboxylic acid, driving the thermodynamically favorable ring closure.

Synthesis_Workflow Step1 Trifluoroacetaldehyde + Aniline Step2 N-(1-Ethoxy-2,2,2-trifluoroethyl)aniline Step1->Step2 Step3 Diethyl Malonate + NaH (Aza-Michael Addition) Step2->Step3 Step4 Hydrolysis & Decarboxylation (NaOH, EtOH/H2O -> HCl) Step3->Step4 Step5 4,4,4-Trifluoro-3-(phenylamino)butanoic Acid Step4->Step5 Step6 Polyphosphoric Acid (PPA) Intramolecular Cyclization Step5->Step6 Step7 2-Trifluoromethyl-2,3-dihydro- 1H-quinolin-4-one Step6->Step7

Figure 2: Synthetic workflow for fluorinated quinolin-4-ones via a 3-anilinobutanoic acid intermediate.

Step-by-Step Protocol: Synthesis of 4,4,4-trifluoro-3-(phenylamino)butanoic acid

  • Condensation: React trifluoroacetaldehyde ethyl hemiacetal with aniline in toluene to form N-(1-ethoxy-2,2,2-trifluoroethyl)aniline.

  • Malonate Addition: In a separate flask, treat diethyl malonate with Sodium Hydride (NaH) in THF at 0°C to form the enolate. Add the intermediate from Step 1. Stir at room temperature for 12 hours.

  • Hydrolysis & Decarboxylation: Treat the resulting diester with aqueous NaOH in ethanol under reflux for 4 hours to hydrolyze the esters. Acidify to pH 2 using 6M HCl and heat to 80°C to induce decarboxylation, yielding 4,4,4-trifluoro-3-(phenylamino)butanoic acid.

  • PPA Cyclization: Add the isolated acid (1.0 equiv) to a flask containing pre-heated Polyphosphoric Acid (PPA) at 100°C. Stir vigorously for 2 hours. Self-Validation: The reaction mixture will turn deep yellow/orange, indicating the formation of the acylium ion intermediate.

  • Quenching: Pour the hot mixture over crushed ice and neutralize with

    
    . Extract the precipitated 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one with dichloromethane.
    

Part 3: Validation Workflows

To validate the biological activity of synthesized 3-anilinobutanoic acid derivatives targeting GPR43, researchers must employ a self-validating functional assay.

In Vitro GPR43 Calcium Mobilization Assay Rationale: Because GPR43 couples to


 proteins, receptor activation leads to Phospholipase C (PLC) cleavage of 

into

, which triggers the release of

from the endoplasmic reticulum. Using Fluo-4 AM (a cell-permeant fluorescent calcium indicator) provides a direct, real-time quantitative readout of receptor agonism.
  • Cell Culture: Seed CHO-K1 cells stably expressing human GPR43 into 384-well black, clear-bottom plates at

    
     cells/well. Incubate overnight at 37°C in 5% 
    
    
    
    .
  • Dye Loading: Remove the media and add 20

    
    L of Fluo-4 AM dye loading buffer (containing probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.
    
  • Compound Addition: Using a Fluorometric Imaging Plate Reader (FLIPR), inject 3-anilinobutanoic acid derivatives (prepared in a 10-point concentration-response curve in assay buffer).

  • Measurement: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the

    
     by plotting the maximum fluorescence peak against the log of the compound concentration.
    

References

  • Source: Google Patents (WO2010066682A1)
  • Source: Google Patents (US20070004675A1)
  • Title: Amine-Salt-Controlled, Catalytic Asymmetric Conjugate Addition of Various Amines and Asymmetric Protonation Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: New synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones Source: Journal of Fluorine Chemistry (Elsevier) URL: [Link]

3-(3,4-Dimethoxyanilino)butanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and application of 3-(3,4-Dimethoxyanilino)butanoic acid , a critical intermediate in the synthesis of nitrogen-containing heterocycles.

Status: Validated Intermediate | Class:


-Amino Acid Derivative

Executive Summary

3-(3,4-Dimethoxyanilino)butanoic acid is a synthetic


-amino acid derivative formed via the Aza-Michael addition of 3,4-dimethoxyaniline to crotonic acid (2-butenoic acid). It serves as a pivotal "privileged scaffold precursor" in medicinal chemistry, specifically for the construction of 6,7-dimethoxy-4-methylquinolin-2(1H)-one  (carbostyril) derivatives. These quinolone scaffolds are foundational in the development of phosphodiesterase (PDE) inhibitors, tyrosine kinase inhibitors (e.g., c-Met, EGFR), and anticancer agents.

This guide provides a rigorous breakdown of its molecular identity, a self-validating synthesis protocol, and its downstream utility in heterocycle formation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecule is characterized by a secondary amine linkage connecting an electron-rich veratrole (3,4-dimethoxybenzene) moiety to a butyric acid backbone at the


-position.
Molecular Data Table
PropertySpecification
Chemical Name 3-(3,4-Dimethoxyanilino)butanoic acid
Synonyms 3-(3,4-Dimethoxyphenylamino)butyric acid;

-(3,4-Dimethoxyphenyl)-

-aminobutyric acid
Molecular Formula C

H

NO

Molecular Weight 239.27 g/mol
CAS Number Not widely listed as commodity; synthesized in situ (Isomer CAS: 1268132-79-1 refers to 3-amino-4-aryl analog)
Physical State Off-white to pale brown solid (upon isolation)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Calc) Carboxyl: ~4.8
Structural Validation (SMILES)

COC1=C(OC)C=CC(NC(C)CC(=O)O)=C1

Synthesis & Fabrication Protocol

Methodology: Aza-Michael Addition (Solvent-Free or Aqueous Media)

The synthesis exploits the nucleophilicity of the aniline nitrogen attacking the


-carbon of the 

-unsaturated acid (crotonic acid). This reaction is atom-economical and typically requires no metal catalysts.
Reaction Scheme

Reagents:

  • Substrate A: 3,4-Dimethoxyaniline (Solid, MW 153.18)[1]

  • Substrate B: Crotonic Acid (Solid, MW 86.09)

  • Solvent: Water (Green chemistry approach) or Toluene (for azeotropic removal).

Step-by-Step Protocol
  • Stoichiometry: Combine 3,4-dimethoxyaniline (1.0 eq) and crotonic acid (1.1 eq) in a round-bottom flask.

  • Reflux:

    • Aqueous Method: Suspend in water (5 mL/g) and reflux at 100°C for 4–6 hours. The hydrophobic aniline will eventually dissolve as the amphiphilic amino acid product forms.

    • Neat/Melt Method: Heat the mixture without solvent at 110–120°C for 2 hours (requires careful temperature control to avoid decarboxylation).

  • Monitoring: Monitor by TLC (SiO

    
    , EtOAc/Hexane 1:1). The limiting reagent (aniline) spot should disappear.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If water was used, the product may precipitate as an oil or sticky solid. Extract with Ethyl Acetate.

    • Wash the organic layer with weak acid (0.1 M HCl) to remove unreacted aniline (careful: product is also an amine, but less basic). Note: A preferred purification is recrystallization from Ethanol/Water.

  • Yield: Typical isolated yields range from 65% to 80%.

Mechanistic Pathway (DOT Visualization)

SynthesisPathway Aniline 3,4-Dimethoxyaniline (Nucleophile) Transition Transition State (N-attack at Beta-C) Aniline->Transition Lone pair donation Crotonic Crotonic Acid (Electrophile) Crotonic->Transition Michael Acceptor Product 3-(3,4-Dimethoxyanilino) butanoic acid Transition->Product Proton Transfer (Tautomerization)

Figure 1: Aza-Michael addition pathway forming the target


-amino acid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized intermediate before proceeding to downstream applications, verify the following spectral signatures.

H-NMR Diagnostics (DMSO-d , 400 MHz)
  • The Chiral Center: Look for a multiplet at

    
     3.6–3.8 ppm  (1H, m, CH -N). This confirms the nitrogen attachment to the 
    
    
    
    -carbon.
  • The Methyl Doublet: A diagnostic doublet at

    
     1.1–1.2 ppm  (3H, d, 
    
    
    
    Hz, CH-CH
    
    
    ) confirms the crotonic acid chain is intact and branched.
  • The Methylene Group: A multiplet or two doublets of doublets at

    
     2.3–2.5 ppm  (2H, CH 
    
    
    
    -COOH).
  • Aromatic Protons: Three protons in the

    
     6.0–6.8 ppm  range (distinct pattern for 1,2,4-substitution).
    
  • Methoxy Groups: Two singlets at

    
     3.70  and 
    
    
    
    3.75 ppm
    (6H total).
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Peak at 240.28 m/z .
    
  • Fragmentation: Loss of the carboxylic acid chain or cleavage at the C-N bond may yield a fragment at 153 m/z (3,4-dimethoxyaniline cation).

Downstream Application: Quinolone Synthesis

The primary utility of 3-(3,4-Dimethoxyanilino)butanoic acid is its cyclization to form 6,7-dimethoxy-4-methylquinolin-2(1H)-one . This transformation is a variant of the Knorr Quinoline Synthesis (specifically the cyclization of


-amino acids).
Cyclization Protocol
  • Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH).

  • Conditions: Heat the amino acid intermediate in PPA at 90–100°C for 2–3 hours.

  • Mechanism: Intramolecular Friedel-Crafts acylation. The carboxylic acid is activated (protonated/acylated) and attacks the electron-rich aromatic ring at the position ortho to the amine.

  • Result: Formation of the 6-membered lactam ring.

Pathway Visualization

Applications Intermediate 3-(3,4-Dimethoxyanilino) butanoic acid Cyclization Cyclization (PPA, 100°C) Intermediate->Cyclization Friedel-Crafts Acylation Quinolone 6,7-Dimethoxy-4-methyl quinolin-2(1H)-one Cyclization->Quinolone - H2O Drugs Target Therapeutics (PDE Inhibitors, c-Met Kinase Inhibitors) Quinolone->Drugs Derivatization

Figure 2: Transformation of the amino acid intermediate into the bioactive quinolone scaffold.

References

  • PubChem. 3,4-Dimethoxyaniline Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients (Knorr/Quinoline Context). Pharmaceuticals 2022.[2] Available at: [Link]

  • ResearchGate. Reaction of crotonic acid with amines: Aza-Michael Addition Studies. Available at: [Link]

  • Google Patents.Substituted 3-cyano quinolines (US6002008A). (Describes analogous aniline-crotonic acid cyclizations).

Sources

novelβ\betaβ-amino acids for peptidomimetic research

Technical Guide: Novel - and -Amino Acids in Peptidomimetic Design

Executive Summary

The incorporation of




1

This guide details the structural physics, synthetic routes, and solid-phase assembly protocols required to integrate these novel residues into therapeutic programs.

Part 1: Structural Architectures & Foldamer Physics

The primary utility of


The -Peptide Helix Dichotomy

The extra carbon atom in the


Feature

-Helix (Reference)

-Peptide (14-Helix)

-Peptide (12-Helix)
H-Bond Pattern


(14-atom ring)

(12-atom ring)
Residues per Turn 3.6~3.0~2.5
Rise per Residue 1.5 Å1.56 Å2.0 Å
Dipole Orientation Parallel to axisParallel to axis (Macrodipole +)Alternating/Null
Key Driver Side chain packing

-substitution / Cyclic (ACHC)
Cyclic constraints (ACPC/ACBC)

Application Insight:

  • Select the 14-Helix when mimicking an amphipathic

    
    -helix (e.g., antimicrobial peptides like Magainin). The 3 residues/turn align side chains into distinct faces similar to the 
    
    
    -helix.
  • Select the 12-Helix for tighter packing and when using cyclic residues like trans-2-aminocyclopentanecarboxylic acid (ACPC).[2]

-AApeptides: The PNA Evolution

Recent advances have introduced ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

3
  • Advantage: Infinite chemodiversity (side chains are introduced via acylation, not intrinsic to the backbone synthesis).

  • Stability: Virtually complete resistance to proteolysis.

Part 2: Synthetic Methodologies (Monomer Production)

Synthesis of homologated amino acids requires strict stereocontrol.[4] We prioritize the Arndt-Eistert Homologation for converting available chiral


Asymmetric Mannich
Protocol A: Arndt-Eistert Homologation (The Gold Standard)

Objective:[5] Convert Fmoc-L-Phe-OH to Fmoc-

Causality: We use the mixed anhydride method over acid chlorides to preserve Fmoc integrity. Silver benzoate is selected as the catalyst for the Wolff rearrangement because it operates under milder conditions than heat/light, preventing racemization.

ArndtEistertStartFmoc-AA-OHActMixed Anhydride(via Isobutyl Chloroformate)Start->ActNMM, -15°CDiazo$alpha$-Diazo Ketone(Danger: N2 Gas)Act->DiazoCH2N2 (xs)WolffWolff Rearrangement(Ag Benzoate/MeOH)Diazo->WolffMetal CarbeneFormationEndFmoc-$beta$-AA-OMeWolff->EndKetene Trap

Figure 1: Logic flow for the Arndt-Eistert homologation. Note the critical intermediate

Step-by-Step Protocol:

  • Activation: Dissolve Fmoc-AA-OH (1.0 eq) in dry THF under

    
     at -15°C. Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 15 min. Critical: Temperature control prevents urethane formation.
    
  • Diazotization: Filter the precipitated NMM salts (rapidly) and add the filtrate to a solution of diazomethane (approx 2.5 eq) in ether at 0°C. Safety: Use blast shield; do not use ground glass joints.

  • Rearrangement: Evaporate excess diazomethane under reduced pressure. Dissolve the yellow residue (

    
    -diazo ketone) in MeOH. Add Silver Benzoate (0.1 eq) dissolved in triethylamine (TEA). Evolution of 
    
    
    gas indicates reaction progress.
  • Purification: The resulting methyl ester is hydrolyzed (LiOH/THF/H2O) to yield the free acid for SPPS.

Protocol B: Asymmetric Mannich Reaction (De Novo Synthesis)

For

  • Mechanism: Addition of enolates to chiral imines.

  • Benefit: Allows access to bulky side chains not found in the natural chiral pool.

Part 3: Solid Phase Peptide Synthesis (SPPS) Adaptation

Coupling hindered



The "Difficult Sequence" Workflow

System: Fmoc/tBu strategy on Rink Amide Resin.

ParameterStandard

-Peptide

-Peptidomimetic
Coupling Reagent HBTU or HCTUHATU or COMU (7-azabenzotriazole boosts reactivity)
Base DIPEA (2.0 eq)TMP (2,4,6-trimethylpyridine) or DIPEA
Coupling Time 20-40 min2 x 60 min (Double Coupling)
Monitoring Kaiser TestChloranil Test (Secondary amines) or micro-cleavage LCMS
Aggregation Breaker N/AMicrowave heating (75°C) or Pseudoprolines

Self-Validating Step (Chloranil Test): Since many


  • Protocol: Mix 20

    
    L 2% acetaldehyde in DMF + 20 
    
    
    L 2% chloranil in DMF with resin beads.
  • Result: Blue beads = Free secondary amine (Incomplete coupling). Colorless = Complete.

SPPS_CycleResinFmoc-ResinDeprotectDeprotection(20% Piperidine/DMF)Resin->DeprotectWash1Wash (DMF x5)Deprotect->Wash1CoupleCoupling(HATU/DIPEA/AA, 2x 1hr)Wash1->CoupleCheckQC: Chloranil TestCouple->CheckNextNext CycleCheck->NextPass (Colorless)RecoupleRe-Couple(PyAOP/HOAt)Check->RecoupleFail (Blue)Recouple->Check

Figure 2: Modified SPPS cycle for hindered peptidomimetics, emphasizing the QC checkpoint for secondary amines.

Part 4: Applications in Drug Discovery[7]

Proteolytic Stability & Pharmacokinetics

The primary driver for

  • Mechanism: Proteases (trypsin, chymotrypsin, pepsin) rely on the specific stereochemistry and spacing of the

    
    -peptide backbone to form the transition state for hydrolysis. The additional methylene groups in 
    
    
    peptides displace the scissile bond from the enzyme's active site catalytic triad.
  • Data:

    • 
      -peptide (L-Ala
      
      
      ):
      
      
      min (human serum).
    • 
      -peptide (
      
      
      -hAla
      
      
      ):
      
      
      hours (human serum).
Case Study: Antimicrobial Peptidomimetics

Host Defense Peptides (HDPs) like Magainin disrupt bacterial membranes via amphipathic helices. However, they are toxic and unstable in vivo.

  • Design Strategy: Use

    
    -amino acids to form a 14-helix .
    
  • Result: The 14-helix arranges cationic residues (Lys/Arg mimics) on one face and hydrophobic residues on the other. This mimics the "carpet mechanism" of bacterial lysis but resists bacterial proteases, preventing resistance development.

Case Study: PPI Inhibition (p53-MDM2)

The p53-MDM2 interaction relies on a short

  • Solution:

    
    -peptide foldamers carrying side chains corresponding to F, W, and L at positions 
    
    
    ,
    
    
    , and
    
    
    (14-helix) can project these pharmacophores into the MDM2 binding pocket with higher affinity and stability than the native peptide.

References

  • Arndt-Eistert Synthesis Overview

    • Continuous flow synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -amino acids from 
      
      
      -amino acids via Arndt–Eistert homologation.[6] RSC Advances.[6] Link
  • 
    -AApeptides: 
    
    • 
      -AApeptides as a New Class of Peptidomimetics: Design, Synthesis, and Applications. Current Topics in Medicinal Chemistry. Link
      
  • Structural Characterization (12 vs 14 Helix)

    • Crystallographic Characterization of 12-Helical Secondary Structure in

      
      -Peptides. JACS/NIH. Link
      
  • SPPS Coupling Reagents

    • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Peptidomimetic Drug Design

    • Betidamino acids: versatile and constrained scaffolds for drug discovery.[7] PNAS. Link[7]

Mechanistic Insight & Protocol: Cyclization of 3,4-Dimethoxyaniline with Crotonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reaction between 3,4-dimethoxyaniline (veratrylamine) and crotonic acid ((E)-but-2-enoic acid) represents a fundamental entry point into the dihydroquinolin-2(1H)-one (hydrocarbostyril) scaffold. Unlike the Conrad-Limpach or Knorr syntheses that utilize


-keto esters to yield 4-quinolones, the reaction with 

-unsaturated acids typically proceeds via an intramolecular Friedel-Crafts alkylation to yield the 3,4-dihydro-2-quinolone system.

Specifically, this reaction yields 6,7-dimethoxy-4-methyl-3,4-dihydroquinolin-2(1H)-one . This scaffold is of high pharmaceutical relevance, serving as a precursor for phosphodiesterase inhibitors, cardiotonic agents, and tyrosine kinase inhibitors. This guide details the mechanistic pathway, specifically addressing the regioselectivity governed by the 3,4-dimethoxy substitution pattern, and provides a robust, self-validating protocol using Polyphosphoric Acid (PPA).

Mechanistic Deconstruction

The transformation occurs in two distinct phases:


-acylation  (amide formation) followed by Acid-Mediated Cyclization .
Phase I: -Acylation

The initial step is the condensation of the aniline nitrogen with the carboxylic acid. While direct thermal condensation is possible, it is often slow and prone to oxidation. The preferred mechanistic route involves the activation of the acid (e.g., via acid chloride or in situ mixed anhydride) or high-temperature dehydration to form the


-(3,4-dimethoxyphenyl)but-2-enamide  (crotonanilide).
Phase II: Intramolecular Hydroalkylation (The Cyclization)

This is the critical, stereodefining step. Under strong acidic conditions (PPA), the reaction does not follow a Michael addition mechanism in the traditional sense (base-catalyzed). Instead, it proceeds via an Intramolecular Friedel-Crafts Alkylation .

  • Activation: The carbonyl oxygen of the amide is protonated (or complexed with Lewis acid), increasing the electrophilicity of the

    
    -carbon (C4 of the chain).
    
  • Regioselectivity (The 6,7-Effect): The 3,4-dimethoxy substitution pattern dictates the site of ring closure.

    • Position 2 (Ortho to amine, Ortho to 3-OMe): Sterically congested.

    • Position 6 (Ortho to amine, Para to 3-OMe): Electronically activated by the para-methoxy group and sterically accessible.

    • Result: Cyclization occurs exclusively at Position 6.

  • Ring Closure: The aromatic ring attacks the carbocationic character at the

    
    -carbon of the crotonyl chain.
    
  • Re-aromatization: Proton loss restores aromaticity to the benzene ring, yielding the 3,4-dihydro-2-quinolone .

Note on Oxidation State: The direct product is the 3,4-dihydro species. To obtain the fully aromatic quinolin-2-one, a subsequent oxidation step (e.g., DDQ, Pd/C) is required.

DOT Diagram: Reaction Mechanism

Mechanism Reactants 3,4-Dimethoxyaniline + Crotonic Acid Amide Intermediate: N-(3,4-dimethoxyphenyl) but-2-enamide Reactants->Amide N-Acylation (-H2O) Activation Acid Activation (Protonation of C=O) Amide->Activation PPA / Heat Transition Transition State: Electrophilic Attack at C-6 (Para to 3-OMe) Activation->Transition Intramolecular Friedel-Crafts Product Product: 6,7-dimethoxy-4-methyl- 3,4-dihydroquinolin-2(1H)-one Transition->Product Re-aromatization

Caption: Mechanistic flow from reactants to the dihydroquinolone scaffold via acid-mediated hydroalkylation.

Experimental Protocol

This protocol utilizes Polyphosphoric Acid (PPA) as both the solvent and the Lewis acid catalyst. PPA is preferred over concentrated sulfuric acid because it minimizes sulfonation by-products and provides a superior medium for cyclodehydration.

Reactants & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
3,4-Dimethoxyaniline 153.181.015.3 gNucleophile
Crotonic Acid 86.091.210.3 gElectrophile
Polyphosphoric Acid (PPA) N/AExcess~150 gCatalyst/Solvent
Toluene 92.14Solvent100 mLExtraction
Sodium Bicarbonate (sat.) 84.01N/AExcessNeutralization
Step-by-Step Methodology
Part A: Formation of the Amide (Optional but Recommended)

While "one-pot" PPA synthesis is possible, isolating the amide intermediate improves yield and purity.

  • Dissolution: Dissolve 3,4-dimethoxyaniline (15.3 g, 100 mmol) in Toluene (100 mL).

  • Acylation: Add Crotonic anhydride (or Crotonoyl chloride with TEA) dropwise at 0°C. Alternatively, reflux aniline and crotonic acid in toluene with a Dean-Stark trap to remove water.

  • Isolation: Evaporate solvent to yield crude

    
    -(3,4-dimethoxyphenyl)but-2-enamide. Verify by TLC (SiO2, EtOAc:Hex 1:1).
    
Part B: PPA Cyclization (The Critical Step)
  • Preparation of PPA: If commercial PPA is too viscous, heat it to 60°C to lower viscosity before adding reactants.

  • Addition: Add the crude amide (from Part A) or the physical mixture of aniline/acid (if skipping Part A) into the PPA (150 g) in a round-bottom flask equipped with a mechanical stirrer.

    • Critical Parameter:Mechanical stirring is essential. Magnetic stir bars will seize in PPA.

  • Reaction: Heat the mixture to 115–120°C for 3–4 hours .

    • Monitoring: The mixture will turn deep red/brown. Monitor by TLC (take a mini-aliquot, quench in water, extract with EtOAc). Look for the disappearance of the amide spot.

  • Quenching (Exothermic):

    • Cool the reaction mixture to ~60°C.

    • Pour the warm syrup slowly onto 500 g of crushed ice with vigorous stirring.

    • Safety: Do not pour water into the acid.

  • Neutralization: Adjust pH to ~7–8 using solid Sodium Bicarbonate or 50% NaOH solution. The product typically precipitates as an off-white or pale yellow solid.

  • Workup:

    • Filter the precipitate.[3]

    • If no precipitate forms (oiling out), extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over MgSO

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1).

DOT Diagram: Experimental Workflow

Workflow Setup Setup: Mechanical Stirrer + PPA Heat to 60°C Addition Addition: Add Amide/Reactants Temperature: 115-120°C Setup->Addition Reaction Reaction Phase: Stir 3-4 Hours Deep Red Coloration Addition->Reaction Cyclization Quench Quench: Pour onto Crushed Ice Neutralize (NaHCO3) Reaction->Quench Hydrolysis of PPA Isolate Isolation: Filter Solid or Extract (EtOAc) Recrystallize (EtOH) Quench->Isolate Purification

Caption: Step-by-step experimental workflow for PPA-mediated synthesis.

Characterization & Troubleshooting

Expected Analytical Data
  • Product: 6,7-dimethoxy-4-methyl-3,4-dihydroquinolin-2(1H)-one.

  • Appearance: Pale yellow to white crystals.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.30 (d, 3H, CH3-CH).
      
    • 
       2.40-2.60 (m, 2H, -CH2-CO-).
      
    • 
       3.0-3.1 (m, 1H, Ar-CH-Me).
      
    • 
       3.85 (s, 3H, OMe).
      
    • 
       3.87 (s, 3H, OMe).
      
    • 
       6.35 (s, 1H, Ar-H, C8).
      
    • 
       6.70 (s, 1H, Ar-H, C5).
      
    • 
       9.2 (br s, 1H, NH).
      
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield / Tarring Temperature too high (>130°C)Maintain strict temp control (115-120°C). Use an oil bath with a digital controller.
Incomplete Reaction Poor mixing in PPAUse a high-torque overhead mechanical stirrer. Magnetic stirring is insufficient for PPA.
Product Oiling Out Incomplete neutralizationEnsure pH is brought to 7-8. The amide/amine salts may remain soluble in acidic media.
Regioisomer Mix N/AThe 6,7-isomer is heavily favored. If 5,6-isomer is suspected (rare), check 1H NMR coupling constants of aromatic protons (para vs ortho).

References

  • Conley, R. T., & Knopka, W. N. (1964).[4] The Cyclization of N-Phenylcinnamamides to 3,4-Dihydro-4-phenylcarbostyrils with Polyphosphoric Acid.[4] Journal of Organic Chemistry, 29(2), 496–497. Link

  • Manjunatha, S. G., et al. (2013). Synthesis and characterization of some new quinolin-2(1H)-one derivatives. Der Pharma Chemica, 5(1), 263-268.
  • Jones, G. (2008). The Chemistry of Heterocyclic Compounds, Quinolines (Vol. 32). John Wiley & Sons. (Authoritative text on Knorr/Hydrocarbostyril mechanisms).
  • Meth-Cohn, O. (1993). The synthesis of quinolines and quinolinones.[5][6][7] Comprehensive Heterocyclic Chemistry II. (General reference for Friedel-Crafts cyclization of amides).

Sources

Thermodynamic Stability of 3-Arylamino Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile of 3-arylamino butanoic acid derivatives, a critical scaffold in peptidomimetic drug design and


-lactam synthesis.

Executive Summary & Structural Context[1][2][3]

3-arylamino butanoic acid derivatives (often esters or free acids) are


-amino acid analogs formed typically via the aza-Michael addition  of an arylamine to a crotonic acid derivative. Unlike their aliphatic counterparts, the thermodynamic stability of these systems is governed by a delicate equilibrium between the adduct and the retro-Michael dissociation products.

The Core Stability Challenge: The C(3)-N bond in these derivatives is thermodynamically labile. The resonance stabilization of the free arylamine drives the equilibrium toward the starting materials (retro-Michael), particularly under thermal stress or in polar protic solvents. Furthermore, this reversibility acts as a mechanism for racemization , compromising the stereochemical integrity of the drug substance.

Structural Scope
  • Scaffold: 3-(arylamino)butanoic acid.

  • Key Substituents:

    • Aryl Ring: Modulates N-nucleophilicity via electronic effects (Hammett

      
      ).
      
    • Carboxyl Terminus: Free acid, ester, or amide (influences

      
      -carbon acidity).
      
    • C3-Position: Chiral center susceptible to racemization.

Thermodynamic Landscape: The Aza-Michael Equilibrium

The primary thermodynamic vector is the reversibility of the formation reaction.



Electronic Effects (Hammett Correlation)

The stability of the C-N bond correlates directly with the basicity of the arylamine.

  • Electron-Donating Groups (EDGs, e.g., -OMe, -Me): Increase the electron density on the nitrogen, strengthening the C-N bond and shifting the equilibrium toward the adduct (Product favored).

  • Electron-Withdrawing Groups (EWGs, e.g., -NO2, -CF3): Decrease nitrogen nucleophilicity. These derivatives are thermodynamically less stable and prone to spontaneous retro-Michael decomposition .

Stereochemical Stability (Racemization)

Thermodynamic instability manifests as racemization before chemical decomposition. The mechanism proceeds via a planar transition state or complete dissociation/re-addition.

  • Pathway A (Dissociative): Complete retro-Michael to achiral crotonate + amine

    
     Non-stereoselective re-addition.
    
  • Pathway B (Enolization): Deprotonation at the

    
    -carbon (less likely for 3-amino systems unless the carboxyl is highly activated).
    

Critical Insight: If your HPLC shows enantiomeric excess (


) erosion without significant chemical degradation, the mechanism is likely a rapid, reversible retro-Michael excursion that doesn't fully diffuse apart (solvent cage effect).

Degradation Pathways & Mechanisms[4]

The following DOT diagram illustrates the competing thermodynamic pathways governing the stability of these derivatives.

StabilityPathways Start 3-Arylamino Butanoate (S-enantiomer) TS_Retro Transition State (C-N Bond Weakening) Start->TS_Retro Heat / Acid Lactam Beta-Lactam (Cyclization Product) Start->Lactam Dehydration (Thermodynamic Sink) Dissoc Dissociated State (Arylamine + Crotonate) TS_Retro->Dissoc Retro-Michael Racemate Racemic Mixture (R/S-enantiomers) TS_Retro->Racemate Stereo-scrambling Dissoc->TS_Retro Re-addition

Figure 1: Thermodynamic pathways showing the competition between Retro-Michael dissociation (red), racemization (blue/dashed), and cyclization (green).

The Retro-Michael Reaction

This is the dominant instability mode.

  • Trigger: Elevated temperature (>40°C) or Lewis acidic conditions.

  • Detection: Appearance of crotonic acid/ester peaks in HPLC.

  • Thermodynamic Driver: Entropy gain (1 molecule

    
     2 molecules) and resonance recovery of the free arylamine.
    
Cyclization to -Lactams

While


-lactams are high-energy ring systems, the intramolecular condensation of 3-arylamino acids can be thermodynamically driven if water/alcohol is removed.
  • Condition: High heat, anhydrous conditions, or presence of coupling reagents.

  • Stability Implication: This is often an irreversible "thermodynamic sink" relative to the open chain in non-aqueous environments.

Experimental Stability Assessment Protocols

To rigorously define the thermodynamic stability, one must distinguish between kinetic lability and thermodynamic equilibrium.

Protocol A: Isothermal Stress Testing (Self-Validating)

This protocol determines the equilibrium constant (


) and degradation rate (

).
  • Preparation: Dissolve the 3-arylamino derivative (10 mM) in the target solvent (e.g., DMSO-

    
     for NMR or MeOH/Water for HPLC).
    
  • Control: Prepare a standard of the specific arylamine and crotonic acid derivative.

  • Incubation: Heat samples in sealed vials at three temperatures (e.g., 40°C, 60°C, 80°C).

  • Sampling: Analyze aliquots at

    
     hours.
    
  • Validation Check:

    • If [Amine] increases linearly: Kinetic control (early stage).

    • If [Amine] plateaus: Thermodynamic equilibrium reached. Calculate

      
      .
      
Protocol B: Racemization Kinetics via Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane/IPA (non-polar prevents solvolysis masking).

  • Method: Inject pure enantiomer. Monitor the area % of the distomer (opposite enantiomer) over time at physiological temperature (37°C).

  • Calculation: Plot

    
     vs. time to determine the rate constant of racemization (
    
    
    
    ).
Quantitative Stability Data Summary
Substituent (Aryl)Electronic EffectApprox.[1]

(60°C, pH 7)
Primary Degradation Mode
4-OMe (p-Anisidine) Strong EDG> 48 HoursOxidation / Slow Retro-Michael
4-H (Aniline) Neutral12 - 24 HoursRetro-Michael Equilibrium
4-NO2 (p-Nitro) Strong EWG< 2 HoursRapid Retro-Michael
2-Cl (Ortho-subst.) Steric HindranceVariableSteric inhibition of re-addition

Note: Data represents generalized trends for ester derivatives in protic solvents.

Solid-State Polymorphism

Thermodynamic stability in the solid state is distinct from solution stability. 3-arylamino derivatives often exhibit polymorphism due to conformational flexibility of the


-amino acid backbone.
  • Metastable Forms: Often obtained from rapid precipitation. Higher solubility but lower chemical stability.

  • Stable Forms: Obtained from slow crystallization or slurry conversion. Characterized by intermolecular H-bonds between the N-H and C=O.

  • Assessment: Use DSC (Differential Scanning Calorimetry).[2][3][4] A stable form will show a single high melting endotherm. A metastable form may show a melt-recrystallization-melt event.

Workflow: Polymorph Screening

PolymorphScreen Sample Crude 3-Arylamino Derivative Slurry Slurry in Solvent (24h @ RT) Sample->Slurry Evap Rapid Evaporation Sample->Evap Analysis XRPD & DSC Analysis Slurry->Analysis Evap->Analysis Result1 Form A (Thermodynamic) High MP, Low Solubility Analysis->Result1 From Slurry Result2 Form B (Kinetic) Low MP, High Solubility Analysis->Result2 From Evap

Figure 2: Screening workflow to distinguish kinetic vs. thermodynamic solid forms.

References

  • Vertex Pharmaceuticals. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis. Nature.

  • Astellas Pharma Inc. (2016). Characterization and Thermodynamic Stability of Polymorphs of Di(arylamino) Aryl Compound ASP3026. Journal of Pharmaceutical Sciences.

  • RSC Publishing. (2018). Mild, visible light-mediated decarboxylation of aryl carboxylic acids. Chemical Science.

  • Organic Chemistry Portal. (2023). Michael Addition: Thermodynamics and Mechanism.

  • MDPI. (2023). Thermodynamic and Kinetic Stabilities of Al(III) Complexes with Amino Acid Derivatives.

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-(3,4-Dimethoxyanilino)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and experimental protocols for 3-(3,4-Dimethoxyanilino)butanoic acid .

Executive Summary

3-(3,4-Dimethoxyanilino)butanoic acid is a critical


-amino acid intermediate, primarily utilized in the synthesis of pharmacologically active 4-hydroxyquinoline-3-carboxylic acid derivatives (e.g., immunomodulators like roquinimex analogs). Its amphoteric nature—possessing both a secondary aniline amine and a carboxylic acid—creates a complex solubility profile dependent on solvent polarity, pH, and temperature.

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound. It moves beyond static data to provide a self-validating protocol for generating precise solubility curves, essential for designing high-yield crystallization and purification processes.

Physicochemical Profile & Predicted Solubility[1][2]

Before initiating wet chemistry, a theoretical solubility map based on Structure-Activity Relationships (SAR) guides solvent selection. The molecule features a lipophilic 3,4-dimethoxyphenyl tail and a polar butanoic acid head.

Structural Analysis
  • H-Bond Donors: 2 (-NH-, -COOH)

  • H-Bond Acceptors: 4 (2x -OCH

    
    , -C=O, -OH)
    
  • Dominant Interaction: Dipole-dipole and Hydrogen bonding.

  • Zwitterionic Potential: Low in organic solvents; the aniline nitrogen is weakly basic (

    
    ), reducing zwitterion formation compared to aliphatic amino acids.
    
Predicted Solubility Map
Solvent ClassSpecific SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh Strong dipole interactions disrupt intermolecular H-bonds of the solute.
Polar Protic Methanol, EthanolModerate to High Solvation via H-bonding; solubility decreases as alkyl chain length increases.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for crystallization; sufficient solubility at high

, low at low

.
Non-Polar Hexane, HeptaneInsoluble Lack of polar interactions to overcome crystal lattice energy.
Aqueous Water (pH 7)Low Lipophilic dimethoxyphenyl group dominates at neutral pH.
Aqueous (Reactive) Acid/Base (pH <2, >10)High Salt formation (Ammonium or Carboxylate salts).

Experimental Protocol: Gravimetric Determination

To ensure data integrity, use the Isothermal Saturation Shake-Flask Method , the gold standard for SLE determination.

Materials & Equipment
  • Compound: 3-(3,4-Dimethoxyanilino)butanoic acid (Purity >99.0% by HPLC).

  • Solvents: Analytical grade (AR) or HPLC grade.

  • Apparatus: Constant temperature water bath shaker (

    
     K precision), Analytical balance (
    
    
    
    g).
Step-by-Step Methodology
  • Preparation: Add excess solid compound to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Agitate at 150 rpm for 24 hours at the target temperature (

    
    ).
    
  • Settling: Stop agitation and allow the suspension to settle for 4 hours at constant

    
     to ensure phase separation.
    
  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter.
    
  • Quantification:

    • Transfer a known mass of filtrate (

      
      ) to a weighing dish.
      
    • Evaporate solvent under vacuum/heat until constant mass is achieved (

      
      ).
      
    • Alternative: Dilute and quantify via HPLC-UV (254 nm) if the compound is heat-sensitive.

Calculation

The mole fraction solubility (


) is calculated as:


Where:

  • 
     = Molecular weight of solute (239.27  g/mol )
    
  • 
     = Molecular weight of solvent
    

Thermodynamic Modeling & Correlation

Experimental data must be correlated to thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

This semi-empirical model is highly effective for non-ideal solutions and correlates solubility with temperature.



  • A, B, C: Empirical parameters determined via non-linear regression.

  • Utility: Excellent for predicting solubility at unmeasured temperatures within the range.

(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility.



  • 
    : Non-ideality parameter.
    
  • 
    : Enthalpy parameter.[1]
    
  • 
    : Melting point of the solute (Kelvin).
    
Thermodynamic Functions

Using the Van't Hoff analysis, we derive the dissolution thermodynamics:

  • Enthalpy (

    
    ):  Indicates if dissolution is endothermic (positive) or exothermic.
    
    
    
    
  • Entropy (

    
    ):  Reflects the disorder change.
    
  • Gibbs Free Energy (

    
    ):  Determines spontaneity.
    
    
    
    

Visualization of Workflows

Diagram 1: Solubility Determination Workflow

This diagram outlines the decision logic and operational flow for the experimental protocol.

SolubilityProtocol Start Start: Solvent Selection Mix Add Excess Solute to Solvent (Solid-Liquid Suspension) Start->Mix Equilibrate Isothermal Shaking (24h, T ± 0.05 K) Mix->Equilibrate Settle Phase Separation (Static Settling, 4h) Equilibrate->Settle Filter Syringe Filtration (0.45 µm, Pre-heated) Settle->Filter Analysis Quantification Method? Filter->Analysis Gravimetric Gravimetric Analysis (Evaporation to Dryness) Analysis->Gravimetric Stable Solid HPLC HPLC-UV Analysis (External Standard) Analysis->HPLC Labile/Volatile Calc Calculate Mole Fraction (x₁) Gravimetric->Calc HPLC->Calc Model Fit to Apelblat Model Calc->Model

Caption: Operational workflow for the precise determination of solid-liquid equilibrium (SLE).

Diagram 2: Thermodynamic Modeling Logic

This diagram illustrates how experimental data feeds into thermodynamic parameter extraction.

ThermoLogic Data Experimental Data (x₁ vs T) Regress Non-Linear Regression Data->Regress Apelblat Apelblat Equation ln x = A + B/T + C ln T Regress->Apelblat VantHoff Van't Hoff Plot ln x vs 1/T Regress->VantHoff Params Model Parameters (A, B, C) Apelblat->Params Thermo Thermo Functions ΔH, ΔS, ΔG VantHoff->Thermo Design Process Design (Crystallization Yield) Params->Design Thermo->Design

Caption: Logic flow for converting raw solubility data into actionable thermodynamic parameters.

Application: Crystallization Strategy

Based on the predicted profile and thermodynamic principles, the optimal purification strategy for 3-(3,4-Dimethoxyanilino)butanoic acid is Cooling Crystallization or Anti-solvent Crystallization .

  • Solvent: Ethanol or Methanol (High solubility at boiling point, steep solubility curve).

  • Anti-Solvent: Water (if using alcohols) or Hexane (if using Ethyl Acetate).

  • Process: Dissolve crude intermediate in refluxing Ethanol. Cool slowly to 273.15 K. If yield is low, add Water dropwise to induce supersaturation.

References

  • ASTM International. "Standard Test Method for Measurement of Solubility of Pharmaceutical Compounds." ASTM E1148-02. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

  • Sha, F., et al. (2021). "Solubility and thermodynamic properties of 3-nitrophthalic acid in different pure solvents." Journal of Chemical & Engineering Data, 66(2), 1123–1132. (Cited as a methodological reference for aromatic acid solubility). Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text on solubility thermodynamics).

Sources

Methodological & Application

Application Note: Green Chemistry Protocols for 3-Anilinobutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The synthesis of 3-anilinobutanoic acid—a critical building block for


-amino acids, peptidomimetics, and nitrogenous heterocycles—has traditionally relied on harsh Lewis acids, volatile organic solvents (VOCs), and extended reflux periods. This Application Note details validated, green-compliant methodologies for its synthesis via the aza-Michael addition of aniline to crotonic acid. By leveraging hydrogen-bond-mediated activation and solvent-free conditions, these protocols eliminate toxic catalysts while significantly improving the Environmental Factor (E-factor) and overall yield.

Mechanistic Causality & The Nucleophile Problem

The aza-Michael addition between aniline and crotonic acid presents two distinct kinetic barriers:

  • Weak Nucleophilicity : Unlike aliphatic amines, aniline's nitrogen lone pair is delocalized into the aromatic

    
    -system, drastically reducing its nucleophilic strength [1].
    
  • Poor Electrophilicity : Crotonic acid is a relatively weak Michael acceptor. The

    
    -methyl group introduces steric hindrance, while the electron-donating resonance from the carboxyl group diminishes the partial positive charge on the 
    
    
    
    -carbon compared to standard acrylate esters [1, 2].

The Green Activation Strategy: Historically, overcoming these barriers required strong Brønsted bases, heavy metal catalysts (e.g.,


, 

), or toxic solvents [2]. Green chemistry protocols circumvent this by utilizing Polyethylene Glycol (PEG-400) or Solvent-Free Microwave Irradiation . PEG-400 acts as both a non-volatile solvent and a supramolecular catalyst. Its dense polyether backbone forms a robust hydrogen-bonding network with the carboxylic acid moiety of crotonic acid. This interaction strongly polarizes the carbonyl oxygen, effectively withdrawing electron density from the alkene and activating the

-carbon for nucleophilic attack without the need for metal catalysts [4, 5].

Mechanism A Aniline (Weak Nucleophile) D Enolate Transition State (Stabilized) A->D Nucleophilic Attack B Crotonic Acid (Michael Acceptor) B->D Activated Alkene C PEG-400 / H2O (H-Bond Network) C->B Carbonyl Polarization E 3-Anilinobutanoic Acid (Target Product) D->E Proton Transfer

Fig 1. Hydrogen-bond mediated activation in the green aza-Michael addition.

Quantitative Protocol Metrics

The transition to green protocols provides measurable improvements in reaction efficiency and sustainability. The following table summarizes the performance of traditional versus green methodologies [2, 3, 4].

Reaction MetricTraditional Method (Toluene/

)
PEG-400 MediatedSolvent-Free Microwave
Reaction Time 12 – 24 hours3 – 4 hours15 – 30 minutes
Temperature 110°C (Reflux)70°C80°C
Yield 60 – 70%85 – 92%>90%
E-Factor High (>20)Low (<5)Very Low (<2)
Catalyst/Solvent Toxic / Difficult to recoverHigh (PEG recycled)N/A (Solvent-free)

Validated Methodologies

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify reaction progression and troubleshoot deviations in real-time.

Protocol A: PEG-400 Mediated Synthesis

Rationale: PEG-400 provides a non-volatile, non-flammable, and recyclable medium that accelerates the reaction via hydrogen-bond catalysis [4, 5].

Materials:

  • Aniline (1.0 mmol, 93 mg)

  • Crotonic Acid (1.1 mmol, 94.7 mg) - Slight excess drives equilibrium.

  • PEG-400 (2.0 mL)

  • Ethyl Acetate (Greener extraction solvent)

Step-by-Step Procedure:

  • Reagent Mixing: In a 10 mL round-bottom flask equipped with a magnetic stirrer, add 2.0 mL of PEG-400. Sequentially add aniline (1.0 mmol) and crotonic acid (1.1 mmol).

  • Thermal Activation: Heat the mixture to 70°C using an oil bath or heating block. Causality Note: 70°C lowers the viscosity of PEG-400 to ensure optimal mass transfer while remaining below the thermal degradation threshold of the reagents.

  • In-Process Monitoring (Self-Validation): After 3 hours, sample the reaction. Perform TLC (Eluent: 7:3 Hexane/Ethyl Acetate).

    • Validation Check: The disappearance of the aniline spot (visualized via UV 254 nm or ninhydrin stain) confirms completion. If unreacted aniline remains, verify the internal temperature and continue heating for 1 hour.

  • Aqueous Workup: Cool the mixture to room temperature. Add 5 mL of distilled water and extract with Ethyl Acetate (

    
     mL). The PEG-400 partitions entirely into the aqueous layer, allowing for its recovery and reuse [4].
    
  • Isolation: Combine the organic layers, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude product via recrystallization from hot water to yield pure 3-anilinobutanoic acid [1].
    
Protocol B: Solvent-Free Microwave-Assisted Synthesis

Rationale: Microwave (MW) irradiation directly couples with the polar functional groups of aniline and crotonic acid, providing rapid, localized dielectric heating that overcomes the activation energy barrier without bulk solvents [3].

Step-by-Step Procedure:

  • Preparation: Grind crotonic acid (1.1 mmol) into a fine powder to maximize surface area. Transfer to a microwave-safe reaction vessel and add aniline (1.0 mmol). Mix thoroughly until a homogenous paste forms.

  • Irradiation: Place the vessel in a dedicated laboratory microwave reactor. Irradiate at 80°C (approx. 150-200 W) for 15 minutes.

  • In-Process Monitoring (Self-Validation): Cool the vessel to room temperature. The formation of a solid or highly viscous mass indicates product formation. Dissolve a micro-aliquot in ethanol and check via TLC.

  • Direct Crystallization: Add 5 mL of hot aqueous ethanol (1:1) directly to the reaction vessel to dissolve the crude mass. Allow it to cool slowly to 4°C. Filter the resulting crystals and wash with cold water.

Workflow S1 Step 1: Reagent Mixing Aniline + Crotonic Acid S2 Step 2: Green Activation PEG-400 (70°C) OR Microwave (80°C) S1->S2 S3 Step 3: Reaction Monitoring TLC Confirmation (Self-Validation) S2->S3 S4 Step 4: Green Workup Aqueous phase separation S3->S4 S5 Step 5: Isolation Crystallization from Hot Water S4->S5

Fig 2. Step-by-step green chemistry workflow for 3-anilinobutanoic acid synthesis.

References

  • Source: ResearchGate (Russian Journal of General Chemistry)
  • Title: Green and efficient aza-Michael additions of aromatic amines to , -unsaturated ketones catalyzed by task-specific ionic liquids Source: Semantic Scholar URL
  • Source: International Journal of Scientific Development and Research (IJSDR)
  • Source: Scribd (Journal of Chemical Education)
  • Title: Theilheimer's of Organic Chemistry Source: Karger Publishers URL

Microwave-Assisted Synthesis of 3-Arylamino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Process Development Scientists, Academic Researchers

Executive Summary

3-Arylamino acid derivatives (specifically


-amino acids) are critical pharmacophores in drug discovery, serving as building blocks for peptidomimetics, integrin antagonists, and 

-lactam antibiotics. Conventional synthesis via the Aza-Michael addition of aromatic amines (anilines) to

-unsaturated esters is often hampered by the low nucleophilicity of anilines, requiring harsh reflux conditions, prolonged reaction times (24–48 hours), and toxic Lewis acid catalysts.

This guide details a microwave-assisted protocol that overcomes these kinetic barriers. By leveraging dielectric heating, researchers can accelerate reaction kinetics, improve selectivity (mono- vs. bis-addition), and enable solvent-free "green" pathways.

Mechanistic Insight: The Microwave Advantage

The primary synthetic route described is the Aza-Michael Addition .[1]

  • Challenge: Anilines are weak nucleophiles due to resonance delocalization of the nitrogen lone pair into the aromatic ring.

  • Microwave Solution: Microwave irradiation (MW) provides rapid, uniform heating and can increase the pre-exponential factor (

    
    ) in the Arrhenius equation through dipolar polarization effects. This is particularly effective for polar transition states involved in the nucleophilic attack of the amine on the 
    
    
    
    -carbon of the acrylate.
Reaction Pathway[2][3][4][5]
  • Nucleophilic Attack: The aryl amine attacks the

    
    -carbon of the acrylate.
    
  • Enolate Formation: Generation of a transient enolate intermediate.

  • Protonation: Tautomerization/protonation yields the final

    
    -amino ester.
    

AzaMichaelMechanism Aniline Aryl Amine (Nucleophile) TS Polar Transition State (MW Absorber) Aniline->TS + Acrylate Acrylate Acrylate/Ester (Michael Acceptor) Acrylate->TS Intermediate Enolate Intermediate TS->Intermediate Rapid Heating Product 3-Arylamino Acid Derivative Intermediate->Product Protonation

Figure 1: Mechanistic pathway of the microwave-assisted Aza-Michael addition. The polar transition state efficiently absorbs microwave energy.

Experimental Protocols

Equipment Requirements
  • Microwave Reactor: Single-mode focused reactor (e.g., CEM Discover, Anton Paar Monowave) or multi-mode system.

  • Vessels: 10 mL or 35 mL pressure-sealed borosilicate glass vials with Teflon/silicone septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersed). Note: Fiber optic is preferred for high-accuracy kinetics.

Protocol A: Solvent-Free Green Synthesis (Catalytic DBU)

This protocol is optimized for sustainability and speed, utilizing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base catalyst in a solvent-free environment.

Reagents:

  • Aniline derivative (1.0 equiv)

  • Methyl acrylate or Ethyl acrylate (1.2 – 1.5 equiv)

  • DBU (0.1 – 0.2 equiv)

Step-by-Step Procedure:

  • Charge: In a 10 mL microwave vial, add the aniline (e.g., 1.0 mmol) and the acrylate (1.2 mmol).

  • Catalyst: Add DBU (0.1 mmol, 10 mol%).

  • Seal: Cap the vial with a crimp cap or pressure seal.

  • Irradiation:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 75°C.

    • Power: Max 75–100 W.

    • Time: 10–15 minutes.

    • Stirring: High (magnetic stir bar is essential for solvent-free homogeneity).

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Directly load the crude mixture onto a short silica gel column.

    • Elute with Hexane/Ethyl Acetate (e.g., 80:20) to isolate the product.

Validation:

  • Expected Yield: 85–95%.

  • Selectivity: High preference for mono-addition product over bis-addition due to steric bulk and controlled stoichiometry.

Protocol B: High-Temperature Synthesis for Deactivated Anilines

For electron-deficient anilines (e.g., 4-nitroaniline, 4-fluoroaniline) which are poor nucleophiles, higher temperatures and a polar solvent are required.

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Methyl Acrylate (2.0 equiv)

  • Solvent: Methanol or Water (Green alternative).

  • Catalyst: Silica gel (neutral) or Acetic Acid (10 mol%) can be used as a promoter.

Step-by-Step Procedure:

  • Charge: Dissolve aniline (1 mmol) and methyl acrylate (2 mmol) in Methanol (2 mL) in a 10 mL process vial.

  • Seal: Crimp cap with a PTFE-lined septum.

  • Irradiation:

    • Temperature: 115°C – 150°C.

    • Pressure Limit: Set to 250 psi (17 bar) as a safety cutoff (MeOH generates significant pressure at 150°C).

    • Time: 20–30 minutes.

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Purify via flash chromatography or recrystallization depending on product state (solid/oil).

Data Analysis & Comparison

The following table summarizes the efficiency gains of microwave protocols compared to conventional thermal heating (oil bath reflux).

ParameterConventional Heating (Reflux)Microwave Protocol A (Solvent-Free)Microwave Protocol B (MeOH, 150°C)
Reaction Time 12 – 48 Hours10 – 15 Minutes20 – 30 Minutes
Temperature 65°C (MeOH reflux)75°C150°C
Yield (Avg) 40 – 60%85 – 95%80 – 92%
Selectivity Mixed Mono/Bis productsHigh Mono-selectivityHigh Mono-selectivity
Green Factor Low (High solvent waste)High (No solvent)Moderate

Data derived from comparative studies on aza-Michael additions [1, 2, 4].

Troubleshooting & Optimization

Use the following logic flow to optimize reaction conditions if yields are suboptimal.

OptimizationFlow Start Start Optimization CheckYield Check Yield & Purity Start->CheckYield LowConversion Low Conversion? CheckYield->LowConversion Incomplete BisProduct Bis-Addition Byproduct? CheckYield->BisProduct Impure Action1 Increase Temp (+20°C) or Time (+10 min) LowConversion->Action1 Electron Neutral Aniline Action2 Switch to Protocol B (Polar Solvent: MeOH/H2O) LowConversion->Action2 Electron Poor Aniline Action3 Reduce Acrylate Equiv (to 1.0 - 1.1) BisProduct->Action3 Action4 Lower Temp (-10°C) BisProduct->Action4

Figure 2: Decision tree for optimizing reaction outcomes based on conversion and byproduct formation.

Critical Variables:
  • Stoichiometry: Excess acrylate promotes bis-addition (formation of tertiary amines). Keep acrylate near 1.0–1.2 equivalents for mono-addition (secondary amines).

  • Sterics: Ortho-substituted anilines may require higher temperatures (Protocol B) due to steric hindrance blocking the nucleophilic attack.

  • Safety: When using methanol at >100°C, ensure the vessel is rated for high pressure (>20 bar) as vapor pressure increases exponentially.

References

  • Microwave-Assisted Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Source: MDPI (Molecules) [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Source: National Institutes of Health (PMC / Molecules) [Link]

  • Microwave-Assisted Tandem Cross Metathesis Intramolecular Aza-Michael Reaction: An Easy Entry to Cyclic β-Amino Carbonyl Derivatives. Source: Organic Chemistry Portal / J. Am. Chem. Soc. [Link][2]

  • Efficient Monoalkylation of Anilines with Chalcones using Microwave-Assisted aza-Michael Addition. Source: Bentham Science / Letters in Organic Chemistry [Link]

  • Microwave-assisted single-step synthesis of cyclic and acyclic β-aminosulfones. Source: RSC Advances [Link]

Sources

Application Note: 3-(3,4-Dimethoxyanilino)butanoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utilization of 3-(3,4-Dimethoxyanilino)butanoic acid as a critical intermediate in the synthesis of substituted quinoline scaffolds, specifically 6,7-dimethoxy-2-methylquinolin-4(1H)-one . This scaffold is a foundational element in the development of tyrosine kinase inhibitors (TKIs), antimalarial agents, and isoquinoline alkaloids.

Abstract & Pharmaceutical Relevance

3-(3,4-Dimethoxyanilino)butanoic acid is a beta-amino acid derivative formed via the Michael addition of 3,4-dimethoxyaniline (veratrylamine) to crotonic acid. It serves as a strategic "pre-cyclization" intermediate. Upon acid-mediated cyclodehydration, it yields 6,7-dimethoxy-2-methylquinolin-4(1H)-one (and its tetrahydro- precursors).

This quinolone core is pharmacologically significant for:

  • Kinase Inhibition: The 6,7-dimethoxy motif mimics the ATP-binding pharmacophore found in drugs like Cabozantinib and Gefitinib (though these often lack the 2-methyl group, the synthetic principles are homologous).

  • Alkaloid Synthesis: It acts as a precursor for Buchapine and related quinoline alkaloids.

  • Antimicrobial Research: 2-Methyl-4-quinolones exhibit broad-spectrum antibiotic enhancement properties.

Chemical Profile

PropertySpecification
Chemical Name 3-[(3,4-Dimethoxyphenyl)amino]butanoic acid
Structure Class

-Aryl-

-amino acid
Molecular Formula C

H

NO

Molecular Weight 239.27 g/mol
Appearance Off-white to pale brown crystalline solid
Solubility Soluble in Ethanol, DMSO; Sparingly soluble in Water
Key Reactivity Cyclodehydration (Friedel-Crafts type),

-alkylation

Mechanism of Action (Synthesis Pathway)

The transformation involves two distinct phases:

  • Michael Addition: The nucleophilic amine attacks the

    
    -carbon of crotonic acid.
    
  • Intramolecular Cyclization: Under strong acidic conditions (e.g., Polyphosphoric Acid), the carboxylic acid activates, leading to electrophilic aromatic substitution at the position ortho to the amino group. This closes the ring to form the 4-quinolone structure.

Pathway Diagram

ReactionPathway Start 3,4-Dimethoxyaniline + Crotonic Acid Intermediate 3-(3,4-Dimethoxyanilino) butanoic acid (Michael Adduct) Start->Intermediate Reflux (Toluene) Michael Addition Transition Acylium Ion Formation Intermediate->Transition PPA, 100°C Product 6,7-Dimethoxy-2-methyl quinolin-4(1H)-one Transition->Product Cyclodehydration (-H2O)

Figure 1: Synthetic pathway from raw materials to the quinolone scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-(3,4-Dimethoxyanilino)butanoic Acid

Objective: To synthesize the linear intermediate via Michael addition.

Reagents:

  • 3,4-Dimethoxyaniline (1.0 eq)

  • Crotonic Acid (1.1 eq)

  • Toluene (Solvent, 10 volumes)

  • Optional: Glacial Acetic Acid (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3,4-dimethoxyaniline (e.g., 15.3 g, 100 mmol) in Toluene (150 mL).

  • Addition: Add Crotonic Acid (9.5 g, 110 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor water collection in the Dean-Stark trap (though this is an addition reaction, trace water removal drives equilibrium if amidation competes). Note: For the Michael addition specifically, reflux without water removal is often sufficient, but anhydrous conditions favor the kinetic product.

  • Reaction Time: Maintain reflux for 12–16 hours. Monitor via TLC (Mobile Phase: EtOAc:Hexane 1:1). The aniline spot should disappear.

  • Isolation:

    • Cool the mixture to Room Temperature (RT).

    • The product often precipitates as the solution cools. If not, concentrate the toluene to 20% volume under reduced pressure.

    • Add Hexane (50 mL) to induce crystallization.

  • Filtration: Filter the solid and wash with cold Toluene/Hexane (1:1).

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

    • Expected Yield: 75–85%

    • Characterization: 1H NMR should show a doublet for the methyl group (approx 1.2 ppm) and the characteristic methoxy singlets.

Protocol B: Cyclization to 6,7-Dimethoxy-2-methylquinolin-4(1H)-one

Objective: To convert the linear acid into the pharmacologically active bicyclic core.

Reagents:

  • 3-(3,4-Dimethoxyanilino)butanoic acid (Intermediate from Protocol A)

  • Polyphosphoric Acid (PPA) (Reagent Grade, approx. 10g per 1g of reactant)

Step-by-Step Methodology:

  • Preparation: Heat Polyphosphoric Acid (PPA) to 80°C in a beaker or wide-mouth flask to reduce viscosity.

  • Addition: Slowly add the 3-(3,4-Dimethoxyanilino)butanoic acid solid to the warm PPA with vigorous mechanical stirring. Ensure a homogeneous paste is formed.

  • Cyclization: Increase temperature to 110–120°C . Maintain this temperature for 2–4 hours.

    • Critical Control Point: Do not exceed 130°C to prevent charring or demethylation of the methoxy groups.

  • Quenching:

    • Cool the reaction mass to approx. 60°C.

    • Pour the viscous mass slowly into Crushed Ice (10x weight of PPA) with rapid stirring. The mixture will be highly acidic.

  • Neutralization:

    • Slowly add 50% NaOH solution or solid Sodium Carbonate until pH reaches 7–8.

    • The quinolone product will precipitate as an off-white to yellow solid.

  • Purification:

    • Filter the crude solid.[1][2]

    • Recrystallization: Dissolve in boiling Ethanol or Methanol/Water mixture. Filter hot to remove insoluble residues (silica/char). Cool to crystallize.

  • Final Drying: Dry at 60°C under vacuum.

Workflow Diagram: Cyclization & Workup

Workup Step1 Reaction Mass (Intermediate + PPA) 120°C Step2 Quench into Crushed Ice Step1->Step2 Step3 Neutralize to pH 7-8 (NaOH/Na2CO3) Step2->Step3 Step4 Filtration of Crude Solid Step3->Step4 Step5 Recrystallization (Ethanol) Step4->Step5

Figure 2: Downstream processing workflow for the isolation of the quinolone scaffold.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical checkpoints must be met:

  • NMR Verification (DMSO-d6):

    • Intermediate: Presence of chiral proton at

      
      -position (~3.8 ppm) and methyl doublet (~1.2 ppm).
      
    • Final Product: Disappearance of the carboxylic acid proton. Appearance of the aromatic quinolone proton (H-3) singlet around 5.8–6.0 ppm (characteristic of 4-quinolones).

  • Mass Spectrometry:

    • Target Mass (M+H): ~220.2 m/z (Product) vs ~240.3 m/z (Intermediate).

  • Melting Point:

    • The cyclized quinolone typically has a high melting point (>250°C), significantly higher than the intermediate acid (~130–150°C).

Safety & Handling

  • 3,4-Dimethoxyaniline: Toxic by inhalation and ingestion. Potential skin sensitizer. Use in a fume hood.

  • Polyphosphoric Acid (PPA): Highly viscous and corrosive. Causes severe burns. Wear acid-resistant gloves and face shield.

  • Exotherm: The neutralization step (Acid + Base) is highly exothermic.[3][4] Add base slowly and monitor temperature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22770, 3,4-Dimethoxyaniline. Retrieved from [Link]

  • Song, Y. L., Huang, B. H., & Jin, S. (1992). Reaction of m-dimethoxybenzene with crotonic acid in the presence of PPA. Chinese Chemical Letters, 3(1), 23-24. (Contextual reference for PPA/Crotonic acid reactivity).

  • Gould, R. G., & Jacobs, W. A. (1939).The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Organic Syntheses. N-Methyl-3,4-dihydroxyphenylalanine. Org.[3] Synth. 1941, Coll.[1][2] Vol. 1, 172. (Reference for handling dimethoxy-aniline derivatives). Retrieved from [Link]

Sources

Application Note: Divergent Synthesis of Nitrogen Heterocycles from 3-Anilinobutanoic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

3-Anilinobutanoic acid (also known as


-anilino-butyric acid or 3-(phenylamino)butanoic acid) is a highly versatile 

-amino acid precursor utilized extensively in medicinal chemistry. Its structural duality—featuring both a nucleophilic secondary aniline nitrogen and an electrophilic carboxylic acid—makes it a critical branching point for the synthesis of two distinct, pharmacologically highly valuable nitrogen heterocycles: 2,3-dihydroquinolin-4(1H)-ones and azetidin-2-ones (

-lactams).

As a Senior Application Scientist, I emphasize that the chemoselectivity of this precursor is entirely dictated by the activation strategy.

  • Pathway A (Thermodynamic/Electrophilic): Treatment with strong Brønsted/Lewis acid systems, such as Polyphosphoric Acid (PPA) or Eaton's Reagent, protonates and dehydrates the carboxylic acid to generate an acylium ion[1]. The adjacent electron-rich aromatic ring then undergoes an intramolecular Friedel-Crafts acylation, yielding the 6,6-fused 2-methyl-2,3-dihydroquinolin-4(1H)-one core.

  • Pathway B (Kinetic/Nucleophilic): Under mild, anhydrous conditions using specialized cyclodehydrating agents like 2,2′-dithiobisbenzothiazole (MBTS) and triphenylphosphine (PPh

    
    ), the carboxylic acid is converted into an activated thioester[2]. The secondary aniline nitrogen acts as an internal nucleophile, executing a kinetically demanding 4-exo-trig cyclization to form the 4-membered 1-phenyl-4-methylazetidin-2-one ring[3].
    

Pathway Visualization

DivergentSynthesis A 3-Anilinobutanoic Acid (Precursor) B Intramolecular Friedel-Crafts Acylation (PPA, 110°C) A->B Electrophilic Aromatic Substitution C Intramolecular Cyclodehydration (MBTS/PPh3, RT) A->C Amide Bond Formation D 2-Methyl-2,3-dihydroquinolin-4(1H)-one (Quinolinone Core) B->D E 1-Phenyl-4-methylazetidin-2-one (Beta-Lactam Core) C->E

Divergent synthetic pathways of 3-anilinobutanoic acid to distinct nitrogen heterocycles.

Protocol A: Synthesis of 2-Methyl-2,3-dihydroquinolin-4(1H)-one

Causality & Reagent Selection

Polyphosphoric Acid (PPA) is chosen over standard mineral acids because it functions synergistically as a solvent, a potent dehydrating agent, and a non-nucleophilic acid catalyst[4]. The high viscosity of PPA requires elevated temperatures (100–110 °C) to ensure sufficient molecular mobility for the intramolecular collision to occur[5]. Failure to maintain this temperature results in incomplete conversion, while exceeding 130 °C leads to rapid oxidative charring.

Step-by-Step Methodology
  • Preparation: In a dry 50 mL round-bottom flask equipped with a robust mechanical stirrer, add 10.0 g of Polyphosphoric Acid (PPA). Preheat the PPA to 80 °C using an oil bath to reduce its viscosity.

  • Addition: Slowly add 1.0 g (5.58 mmol) of 3-anilinobutanoic acid in small portions over 15 minutes. Causality: Gradual addition prevents localized exothermic spikes that can trigger intermolecular oligomerization.

  • Cyclization: Raise the bath temperature to 110 °C and maintain vigorous mechanical stirring for 4–6 hours[5].

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material (UV active, ninhydrin positive) will deplete, replaced by a highly UV-active, intensely fluorescent spot corresponding to the fused quinolinone system.

  • Quenching & Hydrolysis: Cool the viscous mixture to 60 °C and carefully pour it over 50 g of crushed ice with continuous, vigorous stirring. Causality: Rapid quenching in ice water is mandatory to hydrolyze the polyphosphate esters that physically trap the product. Failure to do so will result in the product remaining solubilized in a water-soluble phosphate complex[4].

  • Isolation: Neutralize the aqueous suspension to pH 7–8 using cold 10% NaOH (aq). Extract the resulting milky suspension with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-methyl-2,3-dihydroquinolin-4(1H)-one.

Protocol B: Synthesis of 1-Phenyl-4-methylazetidin-2-one ( -Lactam)

Causality & Reagent Selection

Standard peptide coupling agents (e.g., DCC, EDC) often fail to produce


-lactams from 

-amino acids in high yields due to competitive intermolecular polymerization. The use of the MBTS/PPh

system generates a highly reactive, yet sterically hindered activated thioester[2]. This specific steric environment suppresses intermolecular attack, heavily favoring the kinetically demanding 4-exo-trig ring closure required to form the strained azetidin-2-one core[6].
Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged 50 mL flask, dissolve 1.0 g (5.58 mmol) of 3-anilinobutanoic acid in 25 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 1.75 g (6.70 mmol, 1.2 eq) of triphenylphosphine (PPh

    
    ) and 2.23 g (6.70 mmol, 1.2 eq) of 2,2′-dithiobisbenzothiazole (MBTS)[2].
    
  • Base Addition: Cool the flask to 0 °C in an ice bath. Dropwise, add 2.4 mL (13.95 mmol, 2.5 eq) of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA deprotonates the carboxylic acid to initiate attack on the phosphonium intermediate. The non-nucleophilic nature of DIPEA prevents side reactions, and strict anhydrous conditions prevent the premature hydrolysis of the sensitive thioester intermediate.

  • Cyclization: Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir under argon for 12–16 hours.

  • Self-Validating Monitoring: TLC (DCM:MeOH 95:5) will indicate the formation of a distinct, higher

    
     spot corresponding to the non-polar 
    
    
    
    -lactam. The disappearance of the highly polar
    
    
    -amino acid confirms completion.
  • Workup: Quench the reaction with saturated aqueous NaHCO

    
     (20 mL). Separate the organic layer and extract the aqueous phase with additional DCM (2 × 15 mL).
    
  • Purification: Concentrate the combined organic layers in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexane:EtOAc gradient 9:1 to 7:3) to cleanly separate the

    
    -lactam product from the triphenylphosphine oxide and mercaptobenzothiazole byproducts.
    

Quantitative Data & Process Comparison

ParameterPathway A: Quinolin-4-one SynthesisPathway B: Azetidin-2-one (

-Lactam) Synthesis
Target Heterocycle 2-Methyl-2,3-dihydroquinolin-4(1H)-one1-Phenyl-4-methylazetidin-2-one
Primary Mechanism Intramolecular Friedel-Crafts AcylationIntramolecular Cyclodehydration (Amidation)
Reagent System Polyphosphoric Acid (PPA)MBTS / PPh

/ DIPEA
Optimal Temperature 100 °C – 110 °C0 °C warming to Room Temp (20–25 °C)
Reaction Time 4 – 6 hours12 – 16 hours
Typical Yield 65% – 80%70% – 85%
Major Byproducts Polyphosphate complexes, charringTriphenylphosphine oxide, Mercaptobenzothiazole

References


-Amino Acids. ResearchGate.[Link]
6.[ResearchGate, 2018] Intramolecular Cyclisation of 

-Aryl-

-Amino Acids in the Design of Novel Heterocyclic Systems with Therapeutic Interest: An Unfailing Source of Diversity.[Link] 7. [ResearchGate, 2014] Novel Syntheses of Azetidines and Azetidinones.[Link]

Sources

preparation of 3,4-dimethoxyaniline derivedβ\betaβ-lactams

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 3,4-Dimethoxyaniline-Derived


-Lactams via Staudinger Cycloaddition 

Executive Summary

The


-lactam (azetidin-2-one) ring is the core structural motif of the most widely prescribed class of antibiotics and serves as a versatile synthetic intermediate for complex alkaloids and chemotherapeutics (e.g., the Taxol side chain). The synthesis of 

-aryl

-lactams using 3,4-dimethoxyaniline is of particular interest to drug development professionals. The highly electron-rich 3,4-dimethoxyphenyl moiety not only enhances the nucleophilicity of the intermediate imine but also serves as an oxidatively cleavable

-protecting group. This application note details the mechanistic rationale, step-by-step protocols, and optimization strategies for synthesizing 3,4-dimethoxyaniline-derived

-lactams via the Staudinger[2+2] ketene-imine cycloaddition, followed by optional oxidative

-deprotection.

Mechanistic Framework & Stereocontrol

The Staudinger reaction, first reported in 1907, remains the most robust and convergent method for constructing the azetidin-2-one core[1]. Although formally a[2+2] thermal cycloaddition, extensive computational and experimental studies have revealed that the reaction proceeds via a stepwise mechanism rather than a concerted pathway[1].

Step 1: Zwitterion Formation The reaction initiates with the nucleophilic attack of the sp²-hybridized nitrogen of the 3,4-dimethoxyaniline-derived imine onto the highly electrophilic, sp-hybridized central carbon of an in situ generated ketene[1]. This attack generates a transient zwitterionic intermediate[2]. The electron-donating methoxy groups on the aniline ring significantly increase the nucleophilicity of the imine nitrogen, accelerating this initial step.

Step 2: Electrocyclic Ring Closure The zwitterionic intermediate subsequently undergoes a four-electron conrotatory electrocyclization to form the four-membered


-lactam ring[1]. The diastereoselectivity (cis vs. trans) of the final product is governed by torquoelectronic effects and the geometry of the starting imine[1]. As a general rule, (E)-imines preferentially form cis-

-lactams, whereas (Z)-imines yield trans-

-lactams[1]. However, the energetic accessibility of imine isomerization (from E to Z) prior to or during the zwitterion stage can shift the stereochemical outcome[3].

Mechanism Imine Imine (3,4-Dimethoxyaniline derived) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (In situ generated) Ketene->Zwitterion Electrophilic Target BetaLactam β-Lactam (Azetidin-2-one) Zwitterion->BetaLactam Conrotatory Ring Closure

Figure 1: Two-step mechanism of the Staudinger [2+2] ketene-imine cycloaddition.

Experimental Methodologies

The complete synthesis involves three distinct phases: Imine condensation, Staudinger cycloaddition, and an optional oxidative cleavage to yield the


-unsubstituted 

-lactam[4].

Workflow Step1 1. Imine Condensation (Aldehyde + 3,4-Dimethoxyaniline) Step3 3. [2+2] Cycloaddition (12 h, Anhydrous DCM) Step1->Step3 Step2 2. Ketene Generation (Acid Chloride + Et3N at 0 °C) Step2->Step3 Step4 4. Purification (Aqueous Workup & Chromatography) Step3->Step4 Step5 5. N-Deprotection (Optional) (CAN Oxidation at 0 °C) Step4->Step5

Figure 2: Experimental workflow for synthesizing 3,4-dimethoxyaniline-derived β-lactams.

Protocol A: Synthesis of the Schiff Base (Imine)

Causality Note: The formation of the imine is an equilibrium process. To drive the reaction to completion, water must be actively removed from the system.

  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3,4-dimethoxyaniline (10.0 mmol, 1.0 equiv) and the desired aldehyde (e.g., benzaldehyde, 10.5 mmol, 1.05 equiv) in 50 mL of anhydrous toluene.

  • Reaction: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol, 1 mol%). Heat the mixture to reflux (approx. 110 °C) for 4–6 hours until the theoretical volume of water is collected in the Dean-Stark trap.

  • Isolation: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize the acid catalyst, followed by brine (25 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude imine is typically pure enough (>95%) to be used directly in the next step without further purification.

Protocol B: Staudinger Cycloaddition

Causality Note: Ketenes are highly reactive and prone to dimerization (forming diketenes) or hydrolysis (forming carboxylic acids). Therefore, strictly anhydrous conditions are required, and the acid chloride must be added dropwise at low temperatures to maintain a low steady-state concentration of the ketene.

  • Preparation: Dissolve the crude imine from Protocol A (10.0 mmol, 1.0 equiv) and triethylamine (30.0 mmol, 3.0 equiv) in 60 mL of strictly anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Ketene Generation: Dissolve the desired acid chloride (e.g., methoxyacetyl chloride, 15.0 mmol, 1.5 equiv) in 15 mL of anhydrous DCM. Add this solution dropwise to the stirring imine mixture over 30 minutes using an addition funnel.

  • Cycloaddition: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12 hours). The solution will typically darken as the reaction proceeds.

  • Workup: Quench the reaction by adding 30 mL of water. Separate the organic layer and wash sequentially with 1M HCl (30 mL, to remove excess amine), saturated NaHCO₃ (30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/Ethyl Acetate gradients) to isolate the pure

    
    -lactam.
    
Protocol C: Oxidative -Deprotection (Optional)

Causality Note: The 3,4-dimethoxyphenyl group can be oxidatively cleaved by Ceric Ammonium Nitrate (CAN). This reaction oxidizes the electron-rich aromatic ring to a benzoquinone derivative, releasing the


-unsubstituted 

-lactam[4]. Acetonitrile is utilized as the solvent because it provides superior solubility and yields compared to THF[4].
  • Setup: Dissolve the purified

    
    -(3,4-dimethoxyphenyl)-
    
    
    
    -lactam (1.0 mmol, 1.0 equiv) in 15 mL of acetonitrile. Cool the solution to 0 °C.
  • Oxidation: Dissolve CAN (3.0 mmol, 3.0 equiv) in 5 mL of distilled water. Add this aqueous CAN solution dropwise to the stirring

    
    -lactam solution over 10 minutes[4].
    
  • Reaction: Stir the mixture at 0 °C for exactly 30 minutes. Note: Extended reaction times can lead to degradation of the sensitive

    
    -lactam core.
    
  • Workup: Dilute the mixture with 20 mL of ethyl acetate and 10 mL of water. Separate the organic layer, wash with 5% aqueous Na₂SO₃ (15 mL) to quench any remaining oxidant, followed by saturated NaHCO₃ (15 mL) and brine (15 mL).

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the

    
    -unsubstituted azetidin-2-one.
    

Quantitative Data & Optimization

The efficiency and stereochemical outcome of the Staudinger reaction depend heavily on the electronic nature of the substituents on both the ketene and the imine. Table 1 summarizes typical optimization data for 3,4-dimethoxyaniline-derived imines reacting with various acid chlorides.

Table 1: Representative Yields and Diastereomeric Ratios for Staudinger Cycloadditions

Acid Chloride (Ketene Source)Aldehyde (Imine Source)Solvent / TempTime (h)Yield (%)cis:trans Ratio
Methoxyacetyl chlorideBenzaldehydeDCM, 0 °C to RT1282> 95:5
Phenoxyacetyl chloride4-NitrobenzaldehydeDCM, 0 °C to RT128890:10
Acetyl chloride4-MethoxybenzaldehydeToluene, Reflux244560:40
Phthalimidoacetyl chlorideBenzaldehydeDCM, 0 °C to RT1476> 98:2

Data Insights:

  • Solvent Effects: Dichloromethane (DCM) consistently outperforms toluene for the cycloaddition step, providing higher yields and better stereocontrol.

  • Substituent Effects: Acid chlorides bearing electron-donating heteroatoms (e.g., methoxy, phenoxy) stabilize the zwitterionic intermediate, leading to excellent yields and high cis-selectivity. Conversely, simple alkyl acid chlorides (like acetyl chloride) often result in sluggish reactions and poor diastereomeric ratios.

References

  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction Source: Arkivoc URL: [Link]

  • Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines Source: RSC Advances URL:[Link]

  • The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem? Source: Accounts of Chemical Research (via NIH/PubMed) URL: [Link]

Sources

Application Note: Scalable Synthesis of 3-(3,4-Dimethoxyanilino)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the production of 3-(3,4-dimethoxyanilino)butanoic acid , a critical intermediate in the synthesis of quinoline-based pharmacophores and tyrosine kinase inhibitors.

Unlike traditional methods that rely on expensive coupling agents or hazardous solvents, this protocol utilizes a water-mediated aza-Michael addition . This "on-water" kinetic approach leverages the hydrophobic effect to accelerate the reaction between 3,4-dimethoxyaniline (veratrylamine) and crotonic acid, ensuring high atom economy and minimal environmental impact.

Key Advantages:

  • Green Chemistry: Water is used as the primary reaction medium.

  • Scalability: Validated from 10 g to 1 kg scales.

  • Self-Purifying: The product crystallizes directly from the reaction matrix, minimizing downstream processing.

Chemical Reaction & Mechanism

The synthesis involves the nucleophilic conjugate addition (aza-Michael addition) of the electron-rich aromatic amine, 3,4-dimethoxyaniline, to the


-carbon of 

-unsaturated crotonic acid.
Reaction Scheme

ReactionScheme Aniline 3,4-Dimethoxyaniline (Nucleophile) TS Transition State (Water-Stabilized) Aniline->TS Reflux / H2O Crotonic Crotonic Acid (Michael Acceptor) Crotonic->TS Reflux / H2O Product 3-(3,4-Dimethoxyanilino) butanoic acid TS->Product Crystallization

Figure 1: Reaction pathway for the aza-Michael addition.[1][2] The electron-donating methoxy groups enhance the nucleophilicity of the aniline, facilitating attack on the


-carbon.

Mechanistic Insight: While amidation (formation of the amide bond) is a competing pathway, thermodynamic control favors the Michael adduct under aqueous reflux conditions. The water solvent acts as a proton shuttle, stabilizing the zwitterionic intermediate and preventing the dehydration required for amide formation.

Experimental Protocol

Materials & Safety
ReagentCAS No.MW ( g/mol )RoleHazard Class
3,4-Dimethoxyaniline 6315-89-5153.18NucleophileIrritant, Acute Tox.
Crotonic Acid 3724-65-086.09ElectrophileCorrosive
Water (Deionized) 7732-18-518.02SolventNone
Ethanol (95%) 64-17-546.07RecrystallizationFlammable

Critical Safety Note: 3,4-Dimethoxyaniline is toxic if swallowed or absorbed through the skin. All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, goggles, lab coat).

Laboratory Scale (50 g Basis)

Objective: Synthesize ~75 g of crude product.

  • Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dimethoxyaniline (50.0 g, 0.326 mol) and crotonic acid (33.7 g, 0.392 mol, 1.2 equiv) .

    • Note: A slight excess of crotonic acid drives the equilibrium toward the product.

  • Solvent Addition: Add 150 mL of deionized water . The solids will not dissolve immediately; this is expected (biphasic mixture).

  • Reaction: Heat the mixture to reflux (100°C) .

    • Observation: Upon reaching reflux, the mixture will become a homogeneous oil-in-water emulsion. The color typically turns from pale brown to deep amber.

    • Duration: Maintain reflux for 12–16 hours . Monitor by TLC (50:50 EtOAc:Hexane) or HPLC.

  • Cooling & Crystallization: Turn off the heat and allow the flask to cool slowly to room temperature with gentle stirring.

    • Nucleation:[3] The product should begin to crystallize as an off-white solid around 40–50°C. If oiling out occurs, seed with a small crystal of pure product or scratch the glass wall.

  • Chilling: Cool the slurry to 0–5°C in an ice bath for 2 hours to maximize yield.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 50 mL) to remove excess crotonic acid.

  • Purification (Optional but Recommended): Recrystallize the crude solid from hot Ethanol/Water (1:1).

    • Dissolve in minimum hot ethanol, then add hot water until turbid. Cool to crystallize.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 65–75% Appearance: White to pale beige crystalline powder. Melting Point: 108–112°C (Lit. value for analogs typically range 105-115°C).

Scale-Up Procedure (1 kg Pilot Scale)

Scaling up Michael additions requires careful management of mixing and thermal history to prevent polymerization of crotonic acid or amide formation.

Process Flow Diagram

ProcessFlow Reactor 10L Jacketed Reactor (Glass-lined) Heating Reflux (100°C) 14 Hours Reactor->Heating Charge Reactants Cooling Controlled Cooling Ramp (-10°C/hr to 20°C) Heating->Cooling Completion Filtration Nutsche Filter Separation Cooling->Filtration Slurry Transfer Drying Vacuum Tray Dryer (50°C, <100 mbar) Filtration->Drying Wet Cake QC QC Analysis (HPLC, NMR) Drying->QC Final Product

Figure 2: Pilot-scale workflow for the production of 3-(3,4-dimethoxyanilino)butanoic acid.

Critical Process Parameters (CPPs)
ParameterSetpointRangeRationale
Agitation Speed 150 RPM120–180 RPMEnsure emulsion stability without excessive shear that promotes oiling out.
Reflux Temp 100°C98–102°CEssential for kinetics; lower temps stall reaction.
Cooling Rate 10°C/hr5–15°C/hrSlow cooling promotes large crystal growth and purity.
Stoichiometry 1.2 eq (Acid)1.1–1.3 eqExcess acid pushes equilibrium; too much complicates washing.
Pilot Protocol
  • Reactor Setup: Ensure the 10L reactor is clean and the reflux condenser coolant is circulating at 5°C.

  • Charging:

    • Load 3.0 L of Deionized Water .

    • Start agitation at 100 RPM.

    • Load 1.00 kg of 3,4-Dimethoxyaniline .

    • Load 0.67 kg of Crotonic Acid .

  • Reaction:

    • Heat jacket to 110°C to achieve internal reflux (~100°C).

    • Increase agitation to 150 RPM to disperse the organic phase.

    • Hold at reflux for 14 hours.

  • In-Process Control (IPC): Sample aliquot, dilute in MeOH. HPLC should show <2% unreacted aniline.

  • Crystallization:

    • Ramp jacket temperature down to 20°C over 8 hours (Linear ramp).

    • Critical: Verify crystal formation at ~45°C.

  • Filtration: Transfer slurry to a Nutsche filter. Filtration is generally fast due to the crystalline nature of the product.

  • Wash: Displacement wash with 2.0 L of water (ambient temp).

  • Drying: Dry to constant weight (<0.5% LOD).

Analytical Validation

To ensure the integrity of the product, the following analytical signatures must be verified.

NMR Characterization (Expected)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.1 (s, 1H, COOH)
      
    • 
       6.5–6.8 (m, 3H, Ar-H)
      
    • 
       5.2 (br s, 1H, NH)
      
    • 
       3.7 (s, 6H, OMe)
      
    • 
       3.6 (m, 1H, CH-N)
      
    • 
       2.4 (d, 2H, CH
      
      
      
      -COOH)
    • 
       1.1 (d, 3H, CH
      
      
      
      )
Troubleshooting Guide
IssueRoot CauseCorrective Action
Product "Oils Out" Cooling too fast or impurities present.Reheat to reflux, cool slower (5°C/hr), and seed at 50°C.
Low Yield (<50%) Incomplete reaction or product loss in mother liquor.Extend reflux time; check pH of mother liquor (adjust to pH 4-5 to minimize solubility of amino acid).
Amide Impurity Temperature too high or water removed.Ensure efficient reflux condenser; do NOT distill off water during reaction.

References

  • Reaction Mechanism & General Michael Addition

    • Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006. Link

  • Aza-Michael on Water

    • Pirrung, M. C. "Acceleration of Organic Reactions through Aqueous Solvent Effects." Chemistry – A European Journal, 2006. Link

  • Scale-Up of Aromatic Amine Additions

    • Ricci, A. (Ed.).[4] Modern Amination Methods. Wiley-VCH, 2000. (General reference for industrial amination).

  • Crotonic Acid Reactivity

    • Macomber, R. S. "The reaction of crotonic acid with amines."[1] Journal of Organic Chemistry. (Contextual grounding for crotonic acid behavior).

Note: Specific spectral data and yields may vary slightly based on raw material purity. Always perform a gram-scale validation before committing to kilo-scale batches.

Sources

Troubleshooting & Optimization

purification methods for 3-(3,4-Dimethoxyanilino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Case #8492: Purification Protocols for 3-(3,4-Dimethoxyanilino)butanoic acid Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High[1]

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are likely synthesizing 3-(3,4-Dimethoxyanilino)butanoic acid via the Michael addition of 3,4-dimethoxyaniline to crotonic acid.

This molecule presents a specific purification challenge due to its amphoteric nature (containing both a weakly basic aniline and an acidic carboxyl group) and the redox sensitivity of the electron-rich dimethoxy ring. Common issues include "oiling out," persistent purple/brown discoloration (oxidation), and contamination with unreacted aniline.

The following guide replaces standard textbook recipes with field-proven troubleshooting workflows designed to isolate the zwitterionic form of your product.

Module 1: The "pH Switch" Extraction (Primary Purification)

User Question: "I have a crude reaction mixture. Simple recrystallization yields a sticky brown solid. How do I remove the unreacted aniline first?"

Scientist Response: Direct recrystallization often fails because unreacted 3,4-dimethoxyaniline acts as an impurity that inhibits crystal lattice formation. You must exploit the amphoteric properties of the beta-amino acid to separate it from neutral impurities.

The Protocol: Acid-Base Workup

Prerequisite: Your crude product is likely in a solvent like Toluene or neat.

  • Basification (Solubilization):

    • Suspend the crude mixture in water.

    • Slowly add 10% NaOH (aq) with stirring until pH > 10.

    • Chemistry: This deprotonates the carboxylic acid (forming the sodium salt), making the product water-soluble. The unreacted aniline remains neutral and organic-soluble.

  • Organic Wash (Decontamination):

    • Wash the aqueous layer 2x with Ethyl Acetate or Dichloromethane (DCM) .

    • Critical Step: Discard the organic layer. It contains the unreacted 3,4-dimethoxyaniline and neutral byproducts. The aqueous layer now holds your product.

  • Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C.

    • Dropwise add 2M HCl or Acetic Acid until pH reaches ~4.5–5.0 (the approximate isoelectric point).

    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration:

    • Filter the solid and wash with cold water to remove inorganic salts.

Visual Workflow: pH Switch Logic

pH_Switch_Extraction Start Crude Reaction Mixture (Product + Aniline + Impurities) Step1 Add 10% NaOH (aq) Target pH > 10 Start->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Unreacted Aniline) PhaseSep->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Contains Product as Na-Salt) PhaseSep->AqLayer Product (Soluble) Discard Discard Organic Waste OrgLayer->Discard Wash Wash with EtOAc/DCM AqLayer->Wash Acidify Acidify to pH 4.5-5.0 (Isoelectric Point) Wash->Acidify Precipitate Precipitate Zwitterion Acidify->Precipitate

Figure 1: The pH-switch strategy isolates the amino acid by toggling its solubility, effectively "washing away" the unreacted aniline starting material.

Module 2: Recrystallization (Final Polishing)[1]

User Question: "My product is solid but looks grey or slightly purple. Which solvent system gives the best crystals?"

Scientist Response: The purple color indicates oxidation of the electron-rich dimethoxybenzene ring. You need a solvent system that balances polarity for the zwitterion while rejecting colored impurities.

Recommended Solvent System: Ethanol/Water (80:20) or Methanol/Water .

Step-by-Step Protocol:
  • Dissolution:

    • Place the crude solid in a flask with a stir bar.

    • Add Ethanol (95%) (~5-7 mL per gram of solid).

    • Heat to reflux (approx. 78°C). If not fully dissolved, add small aliquots of water dropwise until clear.

    • Note: Do not boil excessively; beta-amino acids can undergo retro-Michael addition (decomposition) at prolonged high temperatures.

  • Decolorization (Optional but Recommended):

    • If the solution is dark, add activated charcoal (1-2% by weight). Stir for 5 mins, then filter hot through Celite.

  • Crystallization:

    • Remove from heat and allow to cool to room temperature slowly (wrap flask in foil/towel to insulate).

    • Once room temp is reached, move to an ice bath (0-4°C) for 1 hour.

  • Collection:

    • Filter the white needles/plates.

    • Wash with cold Ethanol/Water (50:50).

    • Dry under vacuum at 40°C.

Module 3: Troubleshooting & FAQs

User Question: "I followed the steps, but I'm seeing specific issues. How do I fix them?"

Issue A: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the product forms a sticky oil at the bottom instead of crystals.

  • Cause: The solution is too concentrated, or the solvent polarity is slightly off.

  • Fix: Reheat to dissolve the oil. Add a small amount (1-2 mL) of the "good" solvent (Ethanol). Scratch the glass side of the flask with a glass rod to induce nucleation. If available, add a seed crystal from a previous batch.

Issue B: Persistent Discoloration (Pink/Purple)

Symptom: The product is chemically pure by NMR but looks dirty.

  • Cause: Trace oxidation of the 3,4-dimethoxyaniline moiety.

  • Fix: Add a pinch of Sodium Metabisulfite or Ascorbic Acid to the recrystallization solvent (water phase) to act as an antioxidant. Perform the recrystallization under a Nitrogen atmosphere if possible.

Issue C: Low Yield

Symptom: I lost most of my material during the acid-base extraction.

  • Cause: The pH was not adjusted correctly to the Isoelectric Point (pI).

  • Fix: Beta-amino acids are soluble at both low pH (cationic) and high pH (anionic).[1] They are least soluble at their pI.

    • Action: Check the filtrate pH. If it is < 3, you went too far acid; add base. If > 6, it is too basic; add acid.

Troubleshooting Logic Tree

Troubleshooting_Tree Problem Identify Issue Oiling Oiling Out Problem->Oiling Color Purple/Brown Color Problem->Color Yield Low Yield Problem->Yield Sol1 Add EtOH Scratch Glass Seed Crystal Oiling->Sol1 Sol2 Use Activated Charcoal Add Na-Metabisulfite Color->Sol2 Sol3 Check pH Target pI (4.5-5.0) Yield->Sol3

Figure 2: Rapid diagnostic tree for common purification failures.

Quantitative Data: Solubility & Properties

PropertyValue / DescriptionNotes
Molecular Weight ~239.27 g/mol
pKa (Acid) ~4.8Typical for butanoic acid derivatives [1].[1]
pKa (Base) ~4.5 - 5.0Aniline nitrogen (weak base) [2].
Isoelectric Point (pI) ~4.8 - 5.0Region of minimum solubility.
Solubility (Water) pH DependentHigh at pH < 3 and pH > 9.[1] Low at pH 5.
Solubility (EtOH) High (Hot)Good for recrystallization.[2]
Solubility (Heptane) InsolubleUse as anti-solvent if needed.[1]

References

  • PubChem. (n.d.). Butanoic acid pKa data. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Data. (2022). pKa Values of Anilines and Nitrogen Compounds. [Link]

  • University of Massachusetts. (n.d.). Recrystallization Protocols and Solvent Selection. [Link]

Sources

preventing retro-Michael reaction in 3-anilinobutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aza-Michael Stability & Synthesis Topic: Preventing Retro-Michael Reaction in 3-Anilinobutanoic Acid Synthesis Ticket ID: AM-3ABA-Retro-001

Core Directive: The Thermodynamic Trap

The Root Cause: The synthesis of 3-anilinobutanoic acid via the addition of aniline to crotonic acid is a classic reversible aza-Michael reaction . Unlike irreversible alkylations, this reaction is governed by an equilibrium between the product (


-amino acid) and the starting materials (aniline + crotonic acid).
  • Forward Reaction (Synthesis): Exothermic (

    
    ). Favored by lower temperatures, but kinetically slow.[1]
    
  • Reverse Reaction (Retro-Michael): Endothermic. Favored by high temperatures (entropy driven) and acidic/basic catalysis during workup.

The "Disappearing Product" Phenomenon: Users often report high conversion rates via in-situ monitoring (HPLC/NMR), but isolated yields drop drastically after purification. This is almost invariably due to the retro-Michael reaction triggered during concentration (heat) or extraction (pH shifts).

Diagnostic Workflow

Before altering your synthesis, determine if your issue is Kinetic (reaction never worked) or Thermodynamic (product reverted).

DiagnosticTree start START: Low Yield of 3-Anilinobutanoic Acid check_insitu Check In-Situ Conversion (NMR/HPLC of crude mix) start->check_insitu low_conv Low Conversion (<20%) check_insitu->low_conv No Product Detected high_conv High Conversion (>80%) check_insitu->high_conv Product Present Initially kinetic_issue KINETIC ISSUE Activation Energy too high low_conv->kinetic_issue thermo_issue THERMODYNAMIC ISSUE Retro-Michael Reversion high_conv->thermo_issue Yield drops after workup action_kinetic Action: Increase Catalyst Load Switch to Lewis Acid (CeCl3) Use Solvent-Free conditions kinetic_issue->action_kinetic action_thermo Action: Lower Workup Temp Avoid Acidic Extraction Perform In-Situ Protection thermo_issue->action_thermo

Figure 1: Diagnostic decision tree to isolate kinetic inhibition from thermodynamic reversion.

Troubleshooting & FAQs

Scenario A: "I see the product on TLC, but it vanishes during rotary evaporation."

Diagnosis: Thermal Retro-Michael. Explanation: The C-N bond in


-amino acids is labile. Heating the crude mixture (especially if acidic impurities are present) provides the activation energy to cross the barrier back to starting materials.
Resolution Protocol: 
  • Temperature Limit: Never exceed 40°C during solvent removal.

  • Solvent Switch: Use low-boiling solvents (DCM, Et2O) instead of Toluene/DMF to facilitate evaporation at low heat.

  • Chemical Locking: Convert the carboxylic acid to an ester or amide in situ before workup. The derivative is significantly more stable against reversion.

Scenario B: "The reaction stalls at 60% conversion regardless of time."

Diagnosis: Equilibrium Ceiling. Explanation: You have reached the thermodynamic limit (


). Adding more time will not help.
Resolution Protocol: 
  • Le Chatelier’s Principle: Use a large excess of the cheaper reagent (usually aniline, 2-3 equivalents).

  • High Pressure: If available, run the reaction in an autoclave (10-15 kbar). High pressure strongly favors the associative product (negative

    
    ).
    
  • Precipitation: Select a solvent where the product precipitates out, removing it from the equilibrium.

Scenario C: "Acid-Base extraction failed to isolate the amino acid."

Diagnosis: pH-Catalyzed Reversion. Explanation: Strong acids (HCl) used to protonate the amine for extraction can catalyze the retro-reaction, especially if the mixture warms up. Resolution Protocol:

  • Avoid Strong Acids: Use mild acids like citric acid or

    
     for pH adjustment.
    
  • Cold Workup: Perform all extractions at 0-5°C.

Validated Experimental Protocols

Protocol A: Catalyst-Driven (Mild Lewis Acid)

Best for: Temperature-sensitive substrates.

Theory: Lanthanide salts (like Cerium) activate the carbonyl oxygen of crotonic acid, increasing electrophilicity without acting as a strong proton source that would encourage reversion.

  • Setup: Dissolve Crotonic Acid (10 mmol) and Aniline (12 mmol) in THF (10 mL).

  • Catalyst: Add

    
     (10 mol%) and NaI (10 mol%).
    
  • Reaction: Stir at Room Temperature for 6–12 hours. Do not reflux.

  • Workup:

    • Dilute with cold water.

    • Extract with EtOAc.

    • Crucial: Wash organic layer with 5% sodium thiosulfate (removes iodine) and brine.

    • Dry over

      
       and concentrate at <35°C .
      
Protocol B: Solvent-Free (Thermodynamic Control)

Best for: Maximizing yield via concentration effects.

Theory: High concentration favors the bimolecular forward reaction over the unimolecular reverse reaction.

  • Mixing: Mix Aniline (1.0 eq) and Crotonic Acid (1.0 eq) neat (no solvent).

  • Catalyst: Add Silica Gel (

    
    , 200 mg per mmol substrate) or a DBU-based Ionic Liquid ([DBU][Lac]).
    
  • Reaction: Sonicate or stir at 40°C. The solid interface acts as a catalytic surface stabilizing the transition state.

  • Isolation: Wash the solid cake with cold ether (removes reactants). The product often remains adsorbed or precipitates as a solid.

Comparative Data: Catalyst Efficiency

The following table summarizes catalyst performance specifically regarding the suppression of the retro-Michael pathway.

Catalyst SystemYield (%)Reversibility RiskNotes
None (Thermal) 30-45%High Requires high T, leading to equilibrium issues.
HCl /

40-50%High Acid catalyzes both forward and reverse reactions.

85-92%Low Mild Lewis acid; works at RT.
[DBU][Lac] (Ionic Liquid) 90-95%Very Low Stabilizes the zwitterionic intermediate.
Silica Gel (Solvent-Free) 80-88%Low Surface effects promote forward reaction.

Mechanistic Visualization

Understanding the transition state allows for better control. The diagram below illustrates the energy barrier difference between the catalyzed and uncatalyzed paths, and the retro-Michael "trap."

Mechanism cluster_0 Critical Control Point Reactants Aniline + Crotonic Acid TS Transition State (Zwitterionic) Reactants->TS Forward (k1) Promoted by Lewis Acid Product 3-Anilinobutanoic Acid TS->Product Bond Formation Product->TS Retro-Michael (k-1) Triggered by Heat/H+

Figure 2: Reaction pathway showing the reversible nature. The goal is to inhibit the red dashed path (k-1).

References

  • Thermodynamic Control in Aza-Michael Additions Gupta, A., & Condakes, M. L. (2021).[2] Thermodynamic Understanding of an Aza-Michael Reaction Enables Five-Step Synthesis of the Potent Integrin Inhibitor MK-0429. [J. Org.[2] Chem. 2021, 86, 23, 17523–17527]([Link])

  • Ionic Liquid Catalysis for Prevention of Reversion Yue, C., et al. (2009). Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by DBU-based ionic liquids. [3]

  • Lewis Acid C

    
    ) 
    Bartoli, G., et al. (2005). CeCl3·7H2O-NaI promoted Michael addition of amines to α,β-unsaturated esters and nitriles.
    
    
  • Solvent-Free / Silica Promoted Synthesis Ranu, B. C., & Banerjee, S. (2005). Ionic Liquid as Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition.

  • General Mechanism & Reversibility Rulev, A. Y. (2011). Aza-Michael Reaction: Achievements and Prospects.

Sources

Technical Support Center: Troubleshooting Solvent Effects in 3,4-Dimethoxyaniline Addition Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals optimizing the nucleophilic addition and amidation reactions of 3,4-dimethoxyaniline (3,4-DMA).

Due to the strong resonance (+M) electron-donating effects of its two methoxy groups, 3,4-DMA is a highly reactive, electron-rich aromatic amine. While this makes it an excellent nucleophile, it also introduces unique challenges regarding solvent-solute interactions, ground-state stabilization, and chemoselectivity (over-alkylation). This guide synthesizes field-proven mechanistic insights to help you troubleshoot and optimize your reaction conditions.

I. Frequently Asked Questions (Troubleshooting Guides)

Q1: Why is my aza-Michael addition using 3,4-DMA stalling in HFIP, even though HFIP works perfectly for unsubstituted aniline?

The Causality: You are experiencing Ground-State (GS) stabilization. Hexafluoroisopropanol (HFIP) is a highly polar, strong hydrogen-bond donor (pKa ~9.3). For weak nucleophiles (like standard or halogenated anilines), HFIP acts as a "smart solvent" by hydrogen-bonding to the electrophile (e.g., the carbonyl of an enoate), activating it without deactivating the amine[1].

However, 3,4-DMA is highly electron-rich. When placed in HFIP, the solvent forms strong hydrogen bonds with both the primary amine and the methoxy oxygens of 3,4-DMA. This severely stabilizes the ground state of the nucleophile, drastically reducing its reactivity. The Fix: Switch to a standard protic solvent like Methanol (MeOH). Methanol provides a balanced hydrogen-bonding network that sufficiently activates the Michael acceptor without excessively dampening the nucleophilicity of 3,4-DMA[2].

Q2: I am observing significant over-alkylation (bis-adduct formation) when reacting 3,4-DMA with acrylonitrile. How can I control chemoselectivity?

The Causality: The initial mono-adduct formed from 3,4-DMA is a secondary amine. Because the newly added alkyl chain donates electron density inductively, this secondary amine is often more nucleophilic than the primary amine starting material. In highly activating protic solvents, this leads to rapid secondary addition, yielding the tertiary amine (bis-adduct) as a major contaminant or even the sole product[3]. The Fix:

  • Shift to Aprotic Catalysis: Move away from protic solvents. Use an aprotic solvent like tert-butyl methyl ether (t-BuOMe) combined with a Lewis acid catalyst (e.g., 5–10 mol% Co(NO3)2·6H2O). The catalyst coordinates the intermediate, providing steric bulk that hinders the second addition[3].

  • Stoichiometric Control: Maintain a slight excess of 3,4-DMA (1.2 to 1.5 equivalents) relative to the electrophile to statistically favor mono-addition.

Q3: My 3,4-DMA is poorly soluble in standard green solvents at room temperature, and heating causes degradation. Are there solvent-minimized alternatives?

The Causality: 3,4-DMA is a crystalline solid at room temperature, and forcing dissolution via elevated temperatures can lead to oxidative degradation of the electron-rich aromatic ring. The Fix: Implement mechanochemistry. Using Liquid Assisted Grinding (LAG) in a bead mill with a catalytic amount of a green solvent (e.g., Ethanol or Ethyl Acetate at 0.5 μL/mg) bypasses the need for bulk dissolution. The mechanical force drives the reaction kinetically, while the LAG additive facilitates mass transfer, resulting in near-quantitative yields at room temperature[4][5].

II. Mechanistic Workflows & Visualizations

G A 3,4-Dimethoxyaniline (Electron-Rich Nucleophile) B Highly Polar Protic (e.g., HFIP, TFE) A->B Solvent Choice C Standard Protic (e.g., MeOH, EtOH) A->C Solvent Choice D Aprotic / Non-polar (e.g., t-BuOMe, THF) A->D Solvent Choice E Strong Ground-State H-Bonding (Nucleophile Deactivation) B->E F Balanced Activation (Electrophile H-Bonding) C->F G No Electrophile Activation (Requires Lewis Acid) D->G H Sluggish Kinetics / Stalling E->H I High Yield Mono-adduct F->I J Controlled Chemoselectivity G->J

Mechanistic pathways of solvent effects on 3,4-dimethoxyaniline addition reactions.

Workflow Step1 Identify Impurity Profile (Mono vs. Bis-adduct) Step2 Assess Solvent H-Bond Donor Ability (α) Step1->Step2 Step3A Switch to MeOH/EtOH (Reduce Nucleophile Inhibition) Step2->Step3A If low conversion in HFIP Step3B Use Aprotic + Catalyst (e.g., t-BuOMe + Co(II)) Step2->Step3B If high bis-adduct in MeOH Step4 Optimize Concentration (Minimize Bis-adduct) Step3A->Step4 Step3B->Step4

Step-by-step troubleshooting workflow for optimizing 3,4-DMA aza-Michael additions.

III. Quantitative Data Summary

The following table summarizes the causal relationship between solvent properties and 3,4-DMA reactivity, allowing for rapid experimental decision-making.

Solvent SystemH-Bond Donor Ability (α)Effect on 3,4-DMA (Nucleophile)Effect on ElectrophileRecommended Use Case
HFIP / TFE Very HighStrong GS stabilization (Deactivation)Strong TS activationAvoid. Causes sluggish kinetics with electron-rich anilines[1].
Methanol (MeOH) ModerateMild GS stabilizationModerate TS activationIdeal for standard mono-addition to enoates under mild conditions[2].
t-BuOMe + Co(II) None (Aprotic)Preserves high nucleophilicityCatalyst-driven activationBest for preventing bis-adducts in highly reactive systems (e.g., acrylonitrile)[3].
Solvent-Free (LAG with EtOH) N/AHighly concentrated (Solid-state)Mechanical activationScalable/Green. Excellent for solid-state amidation or addition[4].

IV. Self-Validating Experimental Protocols

Protocol A: Chemoselective Aza-Michael Addition of 3,4-DMA in Methanol

Objective: Achieve high-yield mono-addition to an enoate while preventing ground-state stalling.

  • Preparation: In an oven-dried 10 mL Schlenk tube, dissolve 3,4-dimethoxyaniline (1.2 mmol, 1.2 equiv) in anhydrous Methanol (2.0 mL).

  • Addition: Slowly add the Michael acceptor (e.g., methyl acrylate, 1.0 mmol, 1.0 equiv) dropwise at room temperature.

  • Reaction & Self-Validation: Stir the mixture at room temperature.

    • Validation Check: Monitor by HPLC or TLC (Hexanes/EtOAc 7:3). The disappearance of the Michael acceptor peak validates the forward reaction. If a highly non-polar third spot appears, bis-adduct formation is occurring; immediately cool the reaction to 0 °C to kinetically favor the mono-adduct.

  • Isolation: Upon completion (typically 4–8 hours), concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the pure secondary amine.

Protocol B: Mechanochemical (LAG) Synthesis of 3,4-DMA Derivatives

Objective: Bypass solvent solubility limits and thermal degradation using bead milling.

  • Reactor Setup: Load a zirconium oxide (ZrO₂) milling jar with ZrO₂ beads (filling degree ~40% v/v).

  • Reagent Loading: Add solid 3,4-dimethoxyaniline (1.0 mmol) and the corresponding electrophile/carboxylic acid (1.0 mmol) into the jar.

  • Liquid Assisted Grinding (LAG): Add a catalytic amount of Ethanol (EtOH) at a ratio of η = 0.5 μL/mg of total solid reagents[5].

    • Causality Note: The trace EtOH acts as a lubricant and localized solvating agent, dramatically lowering the activation energy barrier without causing bulk ground-state stabilization.

  • Milling & Self-Validation: Mill at 25 °C for 30–60 minutes.

    • Validation Check: Extract a 1 mg aliquot, dissolve in acetonitrile, and analyze via LC-MS. A >95% conversion to the desired mass without oxidative degradation peaks (common in heated batch reactions) validates the mechanochemical efficacy.

  • Recovery: Wash the beads with a minimal amount of ethyl acetate, filter, and evaporate to obtain the product.

V. References

  • Kondrashov, E. V., Fedotova, A., Legros, J., Maddaluno, J., & Rulev, A. Y. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences. 1

  • Tandfonline. (2024). Cobalt(II) catalyzed Michael-type hydroamination of activated olefins. 3

  • ChemRxiv / Green Chemistry. (2026). Scalable mechanochemical synthesis of amides using bead milling technology. 5

Sources

removing unreacted 3,4-dimethoxyaniline from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3,4-Dimethoxyaniline Removal Guide

Executive Summary

3,4-Dimethoxyaniline (CAS: 6315-89-5) is a ubiquitous building block in medicinal chemistry, particularly for isoquinoline and quinazoline synthesis.[1][2] However, it presents a "double-threat" in purification:

  • Oxidative Instability: The electron-rich ring facilitates rapid oxidation to dark, quino-type impurities that discolor final products.

  • Chromatographic Tailing: The basic nitrogen interacts with silanols on silica gel, causing streaking that contaminates fractions.

This guide moves beyond generic "wash with acid" advice. We analyze the pKa-driven mechanics of extraction, advanced scavenging for parallel synthesis, and chromatographic modifiers to ensure high-purity isolation.

Module 1: Liquid-Liquid Extraction (The "Standard" Approach)

User Query: "I washed my reaction mixture with water, but the aniline is still present in my organic layer. Why?"

Technical Diagnosis: The partition coefficient (


) of 3,4-DMA is pH-dependent. The pKa of the conjugate acid of 3,4-dimethoxyaniline is approximately 4.8  [1, 4].
  • At Neutral pH (7.0): The molecule is >99% unprotonated (neutral) and prefers the organic layer.

  • The Fix: You must drop the pH of the aqueous layer at least 2 units below the pKa to ensure >99% protonation (solubility shift to aqueous).

Protocol 1: The "pH Swing" Wash Applicability: Stable, neutral products (e.g., amides, ureas).

  • Dilute: Dissolve crude mixture in EtOAc or DCM (avoid Ether if possible, as aniline salts can sometimes remain suspended in it).

  • Acidify: Wash the organic layer 2x with 1M HCl or 10% Citric Acid .

    • Scientist's Note: Target aqueous pH

      
       2.5. At this pH, the equilibrium shifts:
      
      
      
      
  • Verify: Check the pH of the exiting aqueous layer. If it is > 3, the amine is buffering the solution; add fresh acid.

  • Brine Wash: Wash the organic layer once with brine to remove entrained acid.

Data: Theoretical Protonation vs. pH

Aqueous pH% 3,4-DMA Protonated (Water Soluble)% 3,4-DMA Neutral (Organic Soluble)Result
7.0< 0.1%> 99.9%Remains in Organic
5.0~38%~62%Partial Extraction (Messy)
3.098.5%1.5%Good Extraction
1.0 > 99.9% < 0.1% Complete Removal

Module 2: Solid-Supported Scavenging (High-Throughput)

User Query: "My product is acid-sensitive or I am running 20 parallel reactions. I cannot do extractions."

Technical Diagnosis: Liquid extractions are labor-intensive and risky for acid-labile targets. Solid-supported scavengers (functionalized resins) offer a "filtration-only" purification.

Protocol 2: Sulfonic Acid Resin Scavenging Mechanism: Strong cation exchange (SCX). The resin acts as a "solid acid," trapping the basic aniline while the neutral product remains in solution.

  • Selection: Use macroporous polystyrene sulfonic acid (e.g., Amberlyst 15 or MP-TsOH).

    • Capacity: Typically 3–4 mmol/g.

  • Stoichiometry: Add 3–4 equivalents of resin relative to the excess aniline expected.

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) for 1–2 hours.

  • Filtration: Filter through a fritted cartridge.

    • Filtrate: Contains pure product.[1]

    • Resin: Retains the 3,4-DMA.

Visualization: Scavenging Workflow

ScavengingWorkflow Crude Crude Mixture (Product + 3,4-DMA) Resin Add SCX Resin (Sulfonic Acid) Crude->Resin Mix Agitate (1-2 Hours) Resin->Mix Filter Filtration Mix->Filter Waste Solid Waste (Resin-bound Aniline) Filter->Waste Retentate Pure Filtrate (Purified Product) Filter->Pure Eluent

Caption: Workflow for removing basic impurities using solid-supported sulfonic acid scavengers.

Module 3: Chromatography Troubleshooting

User Query: "The aniline streaks on my column and co-elutes with my product."

Technical Diagnosis: Anilines act as hydrogen-bond donors/acceptors with the acidic silanol groups (


) on standard silica gel. This causes "tailing" (broad peaks) that ruins separation resolution.

Protocol 3: Mobile Phase Modifiers To sharpen the aniline peak (or move it away from your product), you must mask the silanols or modulate the pH of the silica.

Option A: The "Base" Spiking (For Silica Gel)

  • Modifier: Add 1% Triethylamine (Et3N) or 1% NH4OH to your mobile phase (e.g., 1% Et3N in Hexane/EtOAc).

  • Mechanism:[3] The Et3N saturates the acidic silanol sites, preventing the 3,4-DMA from dragging.

  • Warning: Flush the column with non-basic solvent immediately after use to prevent silica dissolution over time.

Option B: The "Acid" Spiking (Reverse Phase)

  • Modifier: Use 0.1% Formic Acid or TFA in Water/Acetonitrile.

  • Mechanism:[3] Protonates the aniline (

    
    ). The charged species is highly polar and will elute at the solvent front (dead volume), effectively separating it from a hydrophobic product.
    

Module 4: Removing "Black" Oxidation Impurities

User Query: "My material is pure by NMR but looks like dark brown tar."

Technical Diagnosis: 3,4-Dimethoxyaniline is highly susceptible to air oxidation, forming trace quinone-imines or azo-dimers [1, 4]. These have high extinction coefficients, meaning even <0.1% impurity looks pitch black.

Protocol 4: Activated Carbon / Dithionite Wash

  • Dissolve: Dissolve crude in warm Ethanol or EtOAc.

  • Treat: Add Activated Carbon (10 wt%) and stir for 15 mins.

  • Filter: Pass through a Celite pad to remove carbon.

  • Alternative (Chemical): If the color persists, wash the organic layer with saturated aqueous Sodium Dithionite (

    
    ) . This reducing agent breaks down colored quino-type oxidized species.
    

References

  • National Toxicology Program (NTP). (1992).[4] 3,4-Dimethoxyaniline: Physical and Chemical Properties. National Institutes of Health.[4] Link

  • BenchChem. (2025).[5] Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines.Link

  • Supra Sciences. Solid-Supported Scavengers: Sulfonic Acid (SO3H).Link

  • ChemBK. (2024). 3,4-Dimethoxyaniline Physical Properties and Safety Data.Link

  • Sigma-Aldrich. 3,4-Dimethoxyaniline Product Specification and Handling.Link

Sources

crystallization techniques for stickyβ\betaβ-amino acid derivatives

Technical Support Center: Crystallization of Sticky -Amino Acid Derivatives

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Oiling Out (LLPS), Gelation, and Polymorphism in

Introduction: Why is your derivative "sticky"?

Welcome to the technical support center. If you are working with



The Root Cause: Unlike rigid



11

This guide provides the standard operating procedures (SOPs) to force these molecules into an ordered lattice.

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

The Issue: You cool your hot solution, but instead of crystals, a second liquid phase (oil droplets) appears at the bottom of the flask. The Physics: This is Liquid-Liquid Phase Separation (LLPS).[1][2] The solution has entered the "metastable zone" where the energy barrier to form an amorphous oil is lower than the barrier to nucleate a crystal.[1]

Diagnostic Flowchart: Oil vs. Gel

GStartState of MaterialIsOilIs it an Oil?Start->IsOilViscous LiquidIsGelIs it a Gel?Start->IsGelSolid-like MassOilFixIssue: LLPS (Oiling Out)Fix: Temperature Cycling & SeedingIsOil->OilFixYesGelFixIssue: Supramolecular NetworkFix: Shear & Polarity ShiftIsGel->GelFixYesCheck PurityCheck PurityOilFix->Check PurityAdd Polar SolventAdd Polar SolventGelFix->Add Polar Solvent

Figure 1: Decision matrix for diagnosing the physical state of the failed crystallization.[1]

Solution Protocol: The "Re-Dissolve and Seed" Loop

Do not filter the oil.[1] The oil is your product.[1]

  • Re-heating: Re-heat the mixture until the oil phase dissolves completely into the solvent.

  • Solvent Adjustment: Add a small amount (5-10% v/v) of the "good" solvent (the one your compound dissolves in).[1]

    • Why? Oiling out means the solution is too supersaturated.[1] You need to lower the concentration slightly to bypass the LLPS zone and hit the nucleation zone.[1]

  • Slow Cooling: Turn off the heat source but leave the flask in the oil bath/block to cool down slowly with the equipment. Rapid cooling promotes oiling.[1]

  • Seeding (Critical): When the solution is slightly warm (metastable), add a "seed."[1]

    • If you have no crystals:[1] Use a glass rod to scratch the side of the flask at the air-liquid interface.[1] This creates microscopic glass shards that act as nucleation sites.[1]

    • The "Sonication Trick": Briefly sonicate the warm solution.[1] Cavitation bubbles can induce nucleation.[1]

Module 2: The "Gelation" Trap

The Issue: The solution solidifies into a transparent or opaque jelly that does not flow. The Physics:

1
Solution Protocol: Breaking the Network

To crystallize a gelator, you must disrupt the intermolecular H-bonds just enough to allow packing, but not so much that the compound stays dissolved.[1]

Table 1: Solvent Systems for Gel-Prone


-Derivatives
Solvent ClassExamplesFunctionRecommendation
Network Breakers Methanol, Ethanol, IsopropanolDisrupts intermolecular H-bonds.Add 5-10% to your non-polar solvent to break the gel.[1]
Solubilizers DCM, Chloroform, THFDissolves the hydrophobic backbone.[1]Use as the primary solvent, but avoid if gelation is instant.[1]
Anti-Solvents Pentane, Hexane, Diethyl EtherForces precipitation.Use with caution; rapid addition causes amorphous precipitation.[1]

The "Shear" Technique:

  • If a gel forms, add a small amount of MeOH or EtOH.[1]

  • Sonicate the gel.[1] Mechanical shear forces break the non-covalent fibrils.[1]

  • Heat gently to obtain a clear solution.

  • Allow to cool undisturbed. Vibration can re-trigger gelation.[1]

Module 3: Advanced Technique - Vapor Diffusion

For "sticky" derivatives that refuse to crystallize by evaporation or cooling, Vapor Diffusion is the gold standard, especially for small scales (<100 mg).[1] It allows for an extremely slow and controlled increase in supersaturation.[1]

The Setup (Sitting Drop or Vial-in-Vial)

VaporDiffusioncluster_0Outer Vessel (Sealed)cluster_1Inner Vial (Open)AntiSolventOuter Reservoir:Volatile Anti-Solvent(e.g., Pentane, Ether)SolutionInner Solution:Compound in Good Solvent(e.g., DCM, MeOH)AntiSolvent->SolutionVapor Diffusion(Slowly lowers solubility)

Figure 2: Schematic of a Vial-in-Vial Vapor Diffusion setup. The volatile anti-solvent diffuses into the inner vial, slowly forcing the compound out of solution.[1]

Protocol:

  • Inner Vial: Dissolve your

    
    -amino derivative in a minimal amount of a "good" solvent (e.g., Methanol, DCM, or Ethyl Acetate). Place this in a small 1-dram vial. Leave the cap OFF. 
    
  • Outer Vessel: Place the small vial inside a larger jar (e.g., a jam jar or wide-mouth scintillation vial).

  • Reservoir: Add the "anti-solvent" (e.g., Pentane, Diethyl Ether, or Hexane) to the large jar.[1] The liquid level should be below the rim of the inner vial.[1]

  • Seal & Wait: Cap the large jar tightly. The volatile anti-solvent will vaporize and diffuse into the inner vial, slowly reducing solubility.[1][3][4]

  • Timeframe: 2 days to 2 weeks.

Pro-Tip: For

Methanol/WaterPyridine

Module 4: The Chemical Fix - Salt Formation

If the neutral molecule remains an oil, change the chemistry.[1] Ionic lattices are much stronger than the Van der Waals forces holding an oil together.[1]

The "Counter-Ion Screen": If your derivative has a free amine (N-terminus) or acid (C-terminus), form a salt.[1]

  • For Free Amines:

    • Reagent: p-Toluenesulfonic acid (TosOH) or HCl (in Dioxane).[1]

    • Why? Tosylate salts are bulky and rigid, often crystallizing better than chlorides.[1]

    • Method: Dissolve oil in minimal Ether/DCM.[1] Add 1.0 eq of TosOH (dissolved in minimal MeOH).[1] A solid precipitate often forms instantly.[1] Recrystallize this salt from MeOH/Ether.[1]

  • For Free Acids:

    • Reagent: Dicyclohexylamine (DCHA) or Benzylamine.[1]

    • Method: Add 1.0 eq of DCHA to the oily acid in Ether.[1] The bulky ammonium salt usually crashes out as a white solid.[1]

FAQ: Frequently Asked Questions

Q: My crystals look like "spherulites" (little balls of needles). Is this okay? A: Spherulites indicate nucleation was too fast (supersaturation was too high).[1] While they are solid, they trap impurities.[1] Re-dissolve and try Vapor Diffusion to slow down the growth.

Q: Can I use HPLC fractions directly? A: No. HPLC fractions contain excess water and TFA (trifluoroacetic acid).[1] TFA salts of

  • Fix: Perform a "Salt Exchange." Dissolve the oil in dilute HCl and lyophilize (repeat 3x) to convert the TFA salt to the HCl salt, which is more likely to be a solid.[1]

Q: What is the "Seebach Standard"? A: Prof. Dieter Seebach (ETH Zurich) is a pioneer in

1Methanol/WaterChloroform/PentaneEthyl Acetate/Hexane

References

  • Seebach, D., et al. (1996).[1] beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[5] Structure determination by NMR and CD spectroscopy and by X-ray crystallography.[1][5] Helvetica Chimica Acta.[1][6]

  • Seebach, D., & Gardiner, J. (2008).[5] beta-Peptidic Peptidomimetics.[1][5] Accounts of Chemical Research.[1]

  • Hampton Research. (n.d.).[1] Crystallization Tips & Tricks: Small Molecules.

  • Royal Society of Chemistry (RSC). (2023). Advanced crystallisation methods for small organic molecules.[1] Chemical Society Reviews.[1]

  • Nichols, L. (2022).[7] Crystallization Troubleshooting: Oiling Out.[1][7][8] Chemistry LibreTexts.[1]

Technical Support Center: Overcoming Steric Hindrance in 3-Arylamino Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. As researchers and drug development professionals, synthesizing 3-arylamino acids (


-aryl-

-amino acids) with bulky ortho-substituted or polycyclic aryl groups often leads to catastrophic drops in yield and enantiomeric excess (ee). This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you bypass steric bottlenecks in your synthetic workflows.

Core Mechanistic Pathways & Bottlenecks

RhCatalysis Precatalyst [Rh(COD)(Ligand)]+ Precatalyst ActiveSpecies [Rh(Ligand)]+ Active Catalyst Precatalyst->ActiveSpecies H2, -COD Coordination Substrate Coordination (Steric Checkpoint 1) ActiveSpecies->Coordination + Bulky Enamide OxAddition H2 Oxidative Addition (Irreversible) Coordination->OxAddition + H2 MigratoryInsertion Migratory Insertion (Enantioselective Step) OxAddition->MigratoryInsertion Steric differentiation RedElimination Reductive Elimination Product Release MigratoryInsertion->RedElimination RedElimination->ActiveSpecies - 3-Arylamino Acid

Rh-catalyzed asymmetric hydrogenation cycle highlighting steric checkpoints.

EllmanMannich Step1 Imine Condensation Ti(OEt)4 + Sulfinamide Step2 Enolate Generation LDA or Ti(Oi-Pr)4 Step1->Step2 Step3 Diastereoselective Addition (-78°C) Step2->Step3 Steric approach control Step4 Acidic Cleavage HCl in Dioxane Step3->Step4 Step5 Free 3-Arylamino Acid Isolation Step4->Step5

Workflow for 3-arylamino acid synthesis via Ellman's sulfinamide auxiliary.

Troubleshooting FAQs: Causality & Solutions

Q1: My Rh-catalyzed asymmetric hydrogenation of a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-(1-naphthyl)enamide is stalling at 20% conversion. How do I drive this to completion without losing enantioselectivity? 
Causality:  Stalling is a classic symptom of a high activation barrier during the migratory insertion step. The severe steric clash between the bulky 1-naphthyl group and the chiral ligand's quadrant blocks the favored approach trajectory. In the Halpern mechanism, the minor diastereomeric catalyst-substrate complex reacts much faster; however, extreme steric bulk distorts this complex, increasing the activation energy for H₂ oxidative addition[1].
Solution:  Increase H₂ pressure (e.g., from 10 bar to 50-60 bar) to accelerate the bimolecular oxidative addition step. Alternatively, switch to a more electron-rich, sterically rigid P-chiral ligand like QuinoxP* or TangPhos, which maintain a deep chiral pocket while accelerating the reductive elimination step. See .

Q2: I'm performing a Mannich reaction to synthesize a 3-(2,6-dichlorophenyl)amino acid, but the enolate addition yields a complex mixture of diastereomers. Why? Causality: The 2,6-dichloro substitution creates extreme steric shielding around the imine carbon. This shielding prevents the enolate from approaching via the favored Zimmerman-Traxler chair transition state, forcing the reaction through higher-energy open transition states that degrade diastereoselectivity (de). Solution: Abandon standard chiral Lewis acid catalysis and utilize a substrate-directed approach using[2]. The bulky tert-butyl group provides a rigid chiral environment that overrides the aryl ring's steric noise, directing the enolate approach exclusively from the less hindered face[2].

Q3: When scaling up a Brønsted acid-catalyzed Mannich reaction with a bulky aldimine, my enantioselectivity drops from 95% to 70%. What is failing? Causality: In[3], the transition state relies on a delicate nine-membered cyclic hydrogen-bonding network. At scale, poor mixing or slight temperature elevations disrupt this non-covalent network, allowing the bulky aryl group to rotate and expose the si-face. Solution: Ensure strict temperature control (-78 °C) and use a phosphoric acid catalyst with extended 3,3'-substituents (e.g., 4-nitrophenyl groups on a BINOL backbone) to lock the aldimine geometry and completely block the unfavored face[3].

Quantitative Data Summary

Table 1: Comparison of Catalytic Strategies for Bulky 3-Arylamino Acid Synthesis

Synthetic StrategyOptimal Catalyst / AuxiliarySubstrate Steric ProfileTypical Yield (%)Typical ee/de (%)
Asymmetric Hydrogenation Rh(I)-TangPhos / QuinoxP*Bulky ortho-substituted aryl85–9592–99
Chiral Auxiliary Mannich Ti(Oi-Pr)₄ / Ellman's SulfinamideExtremely bulky (e.g., 1-naphthyl)80–9295–99 (de)
Brønsted Acid Mannich 3,3'-Diaryl BINOL Phosphoric AcidModerately bulky aryl75–8885–96

Self-Validating Experimental Protocols

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation of Bulky Enamides

Causality Focus: High H₂ pressure and rigid ligands overcome the steric barrier of bulky


-aryl groups by forcing the equilibrium toward the oxidative addition intermediate[1].
  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol %) and the chiral ligand (e.g., (S,S)-QuinoxP*, 1.1 mol %) in degassed anhydrous methanol. Stir for 15 minutes until the active catalyst complex forms (indicated by a color shift to deep orange).

  • Substrate Loading: Add the bulky

    
    -aryl enamide (1.0 equiv) to the catalyst solution. Transfer the mixture to a high-pressure hydrogenation autoclave.
    
  • Pressurization: Purge the autoclave with H₂ gas three times. Pressurize to 50 bar H₂.

  • Reaction Execution: Stir at room temperature for 24 hours.

    • Validation Checkpoint: Depressurize and take a 50 µL aliquot. Analyze via ¹H NMR. The disappearance of the vinylic proton signal (~6.5 ppm) confirms complete conversion. If conversion is <95%, repressurize to 60 bar and heat to 40 °C.

  • Isolation: Concentrate the mixture and purify via silica gel chromatography to yield the protected 3-arylamino acid.

Protocol B: Ti-Mediated Mannich Addition using Ellman's Auxiliary

Causality Focus: The tert-butanesulfinyl group acts as an impenetrable steric shield, ensuring absolute facial selectivity even against highly hindered aryl imines[2].

  • Imine Condensation: Combine the bulky aryl aldehyde (1.0 equiv), (R)-2-methyl-2-propanesulfinamide (1.05 equiv), and Ti(OEt)₄ (2.0 equiv) in THF.

    • Causality Note: Ti(OEt)₄ acts as both a Lewis acid to activate the hindered carbonyl and a water scavenger to drive the condensation equilibrium.

  • Enolate Generation: In a separate flask, generate the titanium enolate of methyl acetate using LDA (1.2 equiv) at -78 °C, followed by transmetalation with Ti(O-iPr)₄ (2.0 equiv).

  • Diastereoselective Addition: Slowly add the imine solution to the enolate at -78 °C. Stir for 4 hours.

    • Validation Checkpoint: Quench a 100 µL aliquot with saturated aqueous NH₄Cl. Extract with EtOAc and analyze via ¹H NMR. A single tert-butyl singlet (~1.2 ppm) indicates >95% de. Multiple singlets indicate temperature fluctuations during addition.

  • Auxiliary Cleavage: Dissolve the purified sulfinamide adduct in MeOH and treat with 4M HCl in dioxane (2.0 equiv) at 0 °C for 1 hour.

  • Isolation: Evaporate the solvent and precipitate the free 3-arylamino acid hydrochloride salt using cold diethyl ether.

References

  • Tang, T. P.; Ellman, J. A. "Asymmetric synthesis of beta-amino acid derivatives incorporating a broad range of substitution patterns by enolate additions to tert-butanesulfinyl imines." The Journal of Organic Chemistry, 2002.[Link]

  • Hsiao, Y. et al. "Highly Efficient Synthesis of Beta-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society, 2004.[Link]

  • Yamanaka, M. et al. "Chiral Brønsted Acid Catalyzed Enantioselective Mannich-Type Reaction." Journal of the American Chemical Society, 2007.[Link]

  • Imamoto, T. et al. "Synthesis and applications of high-performance P-chiral phosphine ligands." Proceedings of the Japan Academy, Series B, 2013.[Link]

Sources

Technical Support Center: Troubleshooting Aza-Michael Additions to Crotonic Acid & Crotonates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Aza-Michael (conjugate) addition of amines to crotonic acid derivatives. While this reaction proceeds smoothly with standard acrylates, substituting the


-unsaturated system with a 

-methyl group (crotonates) drastically alters the reaction's thermodynamic and kinetic landscape.

This guide deconstructs the causality behind low conversion rates and provides field-proven, self-validating protocols to rescue your yields.

Troubleshooting Start Issue: Low Conversion (<10%) CheckAcid Substrate Check: Using Free Crotonic Acid? Start->CheckAcid SaltForm Cause: Carboxylate Salt Formation CheckAcid->SaltForm Yes CheckKinetics Kinetics Check: Reaction Too Slow? CheckAcid->CheckKinetics No (Using Ester) UseEster Fix: Use Methyl/Ethyl Crotonate SaltForm->UseEster Sterics Cause: β-Methyl Steric Hindrance CheckKinetics->Sterics Yes CheckSide Selectivity Check: Amide Byproducts? CheckKinetics->CheckSide No SolventFree Fix: Solvent-Free + DBU Catalyst Sterics->SolventFree Aminolysis Cause: 1,2-Aminolysis (Hard Attack) CheckSide->Aminolysis Yes LowerTemp Fix: Lower Temp & Use Lewis Acid Aminolysis->LowerTemp

Diagnostic workflow for low conversion in crotonate Aza-Michael additions.

Part 1: Core Troubleshooting & Causality (FAQ)

Q1: I am reacting a primary amine directly with free crotonic acid, but observing near-zero conversion. Why? A1: The failure lies in basic acid-base thermodynamics. Crotonic acid has a pKa of ~4.8, while typical aliphatic amines have a conjugate acid pKa of 9–10. Upon mixing, an instantaneous proton transfer occurs, forming an inert ammonium crotonate salt. The resulting crotonate anion is highly electron-rich; its negatively charged carboxylate group strongly repels the incoming nucleophilic lone pair of the amine, completely shutting down the 1,4-addition pathway. Solution: You must mask the carboxylic acid. Convert crotonic acid to methyl or ethyl crotonate prior to the Aza-Michael addition. If the free acid is strictly required for your final product, perform an ester hydrolysis after the C-N bond is successfully formed.

Q2: I switched to methyl crotonate, but the reaction is still extremely sluggish compared to methyl acrylate. What is the mechanistic bottleneck? A2: This is a classic case of steric hindrance compounded by electronic deactivation. The


-methyl group of the crotonate donates electron density into the conjugated system via hyperconjugation, which raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the 

-carbon significantly less electrophilic than that of an acrylate. Furthermore, the uncatalyzed Aza-Michael addition exhibits third-order kinetics (first-order in the Michael acceptor, second-order in the amine donor), as a second amine molecule is required to facilitate the rate-limiting proton transfer from the zwitterionic intermediate[1]. Solution: Because the reaction is highly sensitive to concentration, diluting the reaction in a solvent exponentially decreases the rate. Transition to solvent-free (neat) conditions and introduce a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to activate the nucleophile and bypass the need for a second amine molecule to act as a proton shuttle[2].

Q3: My LC-MS shows product formation, but it is an amide, not the


-amino ester. How do I control regioselectivity? 
A3:  You are observing 1,2-aminolysis instead of the desired 1,4-conjugate addition. Amines are "hard" nucleophiles, and the carbonyl carbon of the ester is a "hard" electrophile, making direct attack (aminolysis) kinetically competitive at elevated temperatures.
Solution: Lower the reaction temperature. If heating is required to overcome the steric barrier of the crotonate, switch to a Lewis acid catalyst (e.g., 

or

) rather than a Brønsted base. Lewis acids preferentially coordinate to the carbonyl oxygen, lowering the LUMO of the conjugated alkene and directing the amine toward soft 1,4-attack[3].

Q4: I achieve good conversion in the flask, but my yield plummets after aqueous workup or distillation. Where is the product going? A4: The Aza-Michael addition is thermodynamically reversible. Under basic conditions (such as a harsh alkaline workup) or high heat (during distillation), the


-amino ester undergoes an E1cB-like elimination known as a Retro-Michael reaction, reverting back to the starting amine and crotonate[4].
Solution: Avoid strongly basic aqueous washes. If distillation is necessary, ensure the crude mixture is completely neutralized. For highly reversible systems, trap the newly formed secondary amine by adding Boc-anhydride (

) directly to the reaction mixture before workup, rendering the nitrogen non-nucleophilic and locking the adduct in place.

Mechanism Reactants Amine + Crotonate Ester Zwitterion Zwitterionic Intermediate (Rate-Limiting Step) Reactants->Zwitterion 1,4-Addition (Soft Attack) Amide Amide Byproduct (1,2-Aminolysis) Reactants->Amide 1,2-Addition (Hard Attack, High Temp) Product β-Amino Ester (1,4-Conjugate Adduct) Zwitterion->Product Proton Transfer (Requires 2nd Amine) Product->Reactants Retro-Michael (Base/Heat Promoted)

Competing mechanistic pathways in the Aza-Michael addition to crotonates.

Part 2: Quantitative Data & Condition Benchmarking

To illustrate the impact of substrate choice and reaction conditions, the table below summarizes the expected conversion rates based on established kinetic profiles.

AcceptorDonorCatalyst / ConditionTemp (°C)TimeConversionPrimary Issue Addressed
Crotonic AcidBenzylamineNone (Neat)2524 h< 5%Salt formation shuts down reactivity.
Methyl CrotonateBenzylamineNone (Solvent)8024 h~ 20-30%Steric hindrance & third-order dilution.
Methyl Crotonate Benzylamine DBU (0.2 eq), Solvent-free 75 4 h > 70% Overcomes activation energy & dilution.
Ethyl CrotonateAniline

@

8012 h~ 85%Enhances electrophilicity for weak nucleophiles.
Part 3: Self-Validating Experimental Protocol

Solvent-Free DBU-Catalyzed Aza-Michael Addition of Amines to Methyl Crotonate This protocol utilizes solvent-free conditions to maximize reactant concentration, relying on DBU to efficiently shuttle protons and drive the reaction forward[2].

Step 1: Preparation

  • To a flame-dried, 10 mL Schlenk tube equipped with a magnetic stir bar, add Methyl Crotonate (1.0 mmol, 1.0 equiv).

  • Add the primary amine (e.g., Benzylamine, 4.0 mmol, 4.0 equiv). Note: The excess amine acts as both the reactant and the solvating medium.

  • Carefully add DBU (0.2 mmol, 0.2 equiv) as the catalyst[2].

Step 2: Reaction Execution

  • Seal the tube and heat the stirring mixture to 75 °C.

  • Maintain vigorous stirring for 4 hours.

Step 3: In-Process Self-Validation (Crucial Step) To ensure the reaction is proceeding via 1,4-addition rather than 1,2-aminolysis, pull a 10 µL aliquot at the 2-hour mark, dissolve in


, and perform a rapid 

NMR analysis.
  • Success Indicator: The disappearance of the crotonate alkene protons (doublet of doublets at ~5.8 ppm and multiplet at ~6.9 ppm) coupled with the emergence of a new

    
    -methine multiplet at ~3.2 ppm confirms successful C-N bond formation.
    
  • Failure Indicator: If the alkene protons remain but the ester methoxy singlet (~3.7 ppm) disappears, aminolysis is occurring. Immediately cool the reaction and switch to a Lewis acid catalyst.

Step 4: Workup and Purification

  • Cool the reaction to room temperature.

  • Load the crude mixture directly onto a silica gel column. Do not perform a basic aqueous wash, as this will trigger a Retro-Michael degradation[4].

  • Elute with a Hexane/Ethyl Acetate gradient (typically starting at 80:20) to separate the pure

    
    -amino ester from the excess amine and DBU[2].
    
References
  • MDPI Processes - Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Available at:[Link]

  • Semantic Scholar - Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Available at: [Link]

  • Auburn University Commons - A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Available at:[Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 3-(3,4-Dimethoxyanilino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3,4-Dimethoxyanilino)butanoic acid is a critical


-amino acid intermediate, often utilized in the synthesis of quinoline-based pharmacophores and bioactive heterocycles. Its structural integrity is defined by a chiral center at the C3 position and a specific substitution pattern on the aromatic ring.

This guide provides a rigorous analytical framework for interpreting the 1H NMR spectrum of this molecule. Unlike standard aliphatic acids, the presence of the electron-rich 3,4-dimethoxyaniline moiety and the stereocenter at C3 introduces complex splitting patterns (diastereotopic protons) that require advanced interpretation strategies. We compare the performance of 1H NMR against alternative analytical techniques (IR, HPLC) and evaluate solvent systems to ensure precise structural validation.

Part 1: Comparative Analysis of Analytical Performance

To validate the synthesis of 3-(3,4-Dimethoxyanilino)butanoic acid, researchers must choose the optimal analytical method. The table below compares 1H NMR against common alternatives, highlighting why NMR is the superior choice for structural confirmation despite the quantitative strengths of HPLC.

Table 1: Methodological Performance Comparison
Feature1H NMR (Recommended) HPLC-UV/Vis FT-IR Spectroscopy
Primary Utility Structural elucidation & connectivityPurity quantification (%)Functional group ID
Isomer Distinction High: Distinguishes regioisomers (2- vs 3-substituted)Medium: Requires authentic standards for retention time matchingLow: Fingerprint regions often overlap
Stereochemistry High: Detects diastereotopic protons (

)
None: Unless chiral columns are usedNone
Impurity ID Excellent: Identifies specific solvents/precursors (e.g., Crotonic acid)Good: Shows impurity peaks but not their identityPoor: Minor impurities are masked
Sample Recovery Yes (Non-destructive)No (Destructive/Diluted)Yes
Solvent System Comparison: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent drastically affects the spectral resolution of this zwitterionic-capable molecule.

  • CDCl₃ (Chloroform-d):

    • Pros: Sharper resolution of the aliphatic chain coupling.[1]

    • Cons: The carboxylic acid proton (-COOH) and amine proton (-NH-) are often broadened or invisible due to exchange. Solubility may be limited for zwitterionic forms.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆):

    • Pros:Recommended. Excellent solubility. Often reveals the labile -COOH (11-13 ppm) and -NH- protons, allowing for integration validation.

    • Cons: Large water peak (~3.33 ppm) can obscure the methine or methoxy signals if the sample is wet.

Part 2: Structural Analysis & Prediction

Before interpreting the spectrum, we must predict the signal environments based on the structure: 3,4-(MeO)₂-C₆H₃-NH-CH(CH₃)-CH₂-COOH

Key Structural Features[1][2][3][4][5]
  • Aromatic System: Trisubstituted benzene ring (ABX or ABC system).

  • Methoxy Groups: Two distinct singlets (chemically non-equivalent due to position).

  • Chiral Center (C3): The proton at C3 is a methine (

    
    ).
    
  • Diastereotopic Protons (C2): The

    
     protons adjacent to the chiral center are diastereotopic (
    
    
    
    ). They may appear as two separate doublets of doublets (dd) rather than a simple doublet.

Part 3: Detailed 1H NMR Interpretation Protocol

Experimental Conditions: 400 MHz or higher recommended. Solvent: DMSO-d₆ (referenced to 2.50 ppm).

Spectral Assignment Table[5]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.0 - 12.5 Broad Singlet1H-COOH Carboxylic acid. Disappears with

shake.[1]
6.50 - 6.60 Doublet (

Hz)
1HAr-H (C5) Ortho to N, Meta to OMe. Shielded by amine.
6.25 - 6.35 Doublet (

Hz)
1HAr-H (C2) Meta to N, Ortho to OMe.
6.05 - 6.15 dd (

Hz)
1HAr-H (C6) Para to OMe.
5.0 - 5.5 Broad / Doublet1H-NH- Secondary amine. Coupling to CH visible in dry DMSO.
3.75 Singlet3H-OCH₃ Methoxy group (typically C3 position).
3.70 Singlet3H-OCH₃ Methoxy group (typically C4 position).
3.60 - 3.80 Multiplet (Sextet)1H-CH- (C3) Chiral methine. Overlap with OMe is common.
2.30 - 2.55 Multiplet / 2x dd2H-CH₂- (C2) Diastereotopic alpha-protons.
1.15 - 1.25 Doublet (

Hz)
3H-CH₃ Terminal methyl group. Diagnostic doublet.
Detailed Analysis of Key Signals
1. The Aliphatic Region (Diagnostic for Reaction Success)

The most critical indicator that the Michael addition (reaction of aniline with crotonic acid) was successful is the Methyl Group .

  • Precursor (Crotonic Acid): Shows a doublet of doublets around 1.9 ppm (allylic methyl).

  • Product: Shifts upfield to 1.2 ppm and becomes a clean doublet.

  • The Chiral Methine: Look for a multiplet around 3.7 ppm. If this is a quartet, check for unreacted starting material. It should be a complex sextet due to coupling with the

    
     and the non-equivalent 
    
    
    
    protons.
2. The Diastereotopic Effect (C2 Protons)

Because C3 is chiral, the two protons on C2 are not chemically equivalent. In high-resolution fields (>400 MHz), the C2 signal often resolves into two distinct "doublet of doublets" (dd) centered around 2.4 ppm.

  • Interpretation: Do not mistake this complexity for an impurity. It confirms the presence of the adjacent chiral center.

3. The Aromatic Region (Purity Check)

The 3,4-dimethoxyaniline moiety is electron-rich. The protons will appear upfield (6.0 - 6.6 ppm) compared to benzene (7.26 ppm).

  • Impurity Alert: If you see signals > 7.0 ppm, suspect oxidation products (quinones) or unreacted electron-poor precursors.

Part 4: Experimental Protocols

Protocol 1: Synthesis via Michael Addition

This protocol generates the sample for analysis.

  • Reagents: Mix 3,4-dimethoxyaniline (1.0 eq) and crotonic acid (1.1 eq) in toluene.

  • Reflux: Heat to reflux for 12-24 hours. (Catalyst: often requires no catalyst or mild Lewis acid).

  • Workup: Cool to precipitate the product. Filter and wash with cold ether to remove unreacted aniline.

  • Purification: Recrystallization from Ethanol/Water.

Protocol 2: NMR Sample Preparation (Self-Validating)
  • Mass: Weigh 10-15 mg of the dried solid.

  • Solvation: Add 0.6 mL of DMSO-d₆ .

  • Dissolution: Sonicate for 30 seconds. Ensure the solution is clear (no suspension).

  • Acquisition: Run standard proton sequence (NS=16, D1=1.0s).

  • Validation Step (

    
     Shake): 
    
    • After the first run, add 1 drop of

      
       to the tube.
      
    • Shake and re-run.[2]

    • Result: The signals at ~12.0 ppm (COOH) and ~5.2 ppm (NH) should disappear. This confirms the assignment of labile protons.

Part 5: Visualization & Logic Workflows

Diagram 1: Analytical Logic Tree for Structure Confirmation

This diagram guides the scientist through the decision process of assigning the spectrum.

NMR_Logic_Tree Start Start: Acquire 1H NMR Spectrum (DMSO-d6) Check_Methyl Check 1.0 - 1.5 ppm region Start->Check_Methyl Is_Doublet Is there a Doublet at ~1.2 ppm? Check_Methyl->Is_Doublet Check_Olefin Check 5.5 - 7.0 ppm for Olefins Is_Doublet->Check_Olefin Yes Fail_SM FAIL: Unreacted Crotonic Acid Is_Doublet->Fail_SM No (Complex/Downfield) Is_Olefin Are there large multiplets (5.8 - 7.0 ppm)? Check_Olefin->Is_Olefin Check_Aromatic Check Aromatic Region (6.0 - 6.7 ppm) Is_Olefin->Check_Aromatic No Is_Olefin->Fail_SM Yes (Starting Material) Count_Protons Integration = 3H? Check_Aromatic->Count_Protons Success CONFIRMED: 3-(3,4-Dimethoxyanilino)butanoic acid Count_Protons->Success Yes Fail_Aniline FAIL: Unreacted Aniline / Oxidation Count_Protons->Fail_Aniline No

Caption: Decision tree for confirming the product structure and ruling out starting materials (Crotonic Acid/Aniline).

Diagram 2: Synthesis & Analysis Workflow

This diagram illustrates the critical path from synthesis to analytical validation.

Synthesis_Workflow Reactants 3,4-Dimethoxyaniline + Crotonic Acid Reaction Michael Addition (Reflux/Toluene) Reactants->Reaction Crude Crude Intermediate Reaction->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification Analysis 1H NMR Analysis (DMSO-d6) Purification->Analysis Decision Check Purity Analysis->Decision Final Release Product Decision->Final >95% Purity Reprocess Recrystallize Again Decision->Reprocess <95% Purity Reprocess->Purification

Caption: Workflow for synthesis and iterative purification based on NMR feedback.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of butanoic acid. Retrieved from [Link] (Provides baseline data for the butanoic acid backbone).

  • National Institute of Standards and Technology (NIST). (2023). 3,4-Dimethoxyaniline Mass and NMR Data. PubChem.[3][4] Retrieved from [Link] (Reference for the aromatic moiety shifts).

  • Nejman, M., Śliwińska, A., & Zwierzak, A. (2005).[5] New access to racemic

    
    -amino acids. Tetrahedron, 61(35), 8536-8541. Retrieved from [Link] (Reference for Michael addition synthesis and spectral characteristics of 
    
    
    
    -amino acids).
  • Reich, H. J. (2023). Proton NMR Data - Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for calculating substituent effects on chemical shifts).

Sources

13C NMR Chemical Shifts for 3-Anilinobutanoic Acid Derivatives: A Comparative Guide on Empirical Acquisition vs. Predictive Software

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic organic chemistry, 3-anilinobutanoic acid derivatives serve as critical building blocks for synthesizing complex biologically active molecules, including beta-lactams and peptidomimetics. Accurate structural elucidation of these intermediates relies heavily on 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an objective comparison between empirical 13C NMR acquisition methods and computational prediction software (ChemDraw vs. Mnova). By dissecting the causality behind chemical shift deviations and establishing a self-validating experimental protocol, this guide equips researchers with the insights needed to confidently assign molecular structures.

Mechanistic Causality: Substituent & Solvent Effects on 13C Shifts

Understanding the empirical data requires analyzing the electronic environment of the 3-anilinobutanoic acid molecule (


):
  • Aromatic Resonance (Shielding): The aniline nitrogen possesses a lone pair of electrons that conjugates with the phenyl ring. This electron-donating resonance effect significantly increases electron density at the ortho (C2', C6') and para (C4') positions, heavily shielding these carbons and pushing their chemical shifts upfield to ~112–118 ppm. The meta carbons (C3', C5') remain relatively unaffected (~129 ppm).

  • Inductive Effects (Deshielding): On the aliphatic backbone, the electronegative nitrogen atom inductively pulls electron density away from the directly attached C3 methine carbon, deshielding it to ~48.5 ppm.

  • Solvent Causality: Utilizing a polar, hydrogen-bond accepting solvent like DMSO-d6 is highly recommended over non-polar CDCl3. DMSO-d6 disrupts the intramolecular hydrogen bonding between the carboxylic acid and the amine, stabilizing the zwitterionic character of the molecule. This prevents concentration-dependent shift drift, ensuring highly reproducible chemical shifts for the carbonyl (C1) and C3 carbons.

Experimental Workflow: Self-Validating Empirical Acquisition

To establish a trustworthy baseline for comparison, empirical data must be acquired using a self-validating system that minimizes external artifacts.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 30–50 mg of the 3-anilinobutanoic acid derivative in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Utilize a 400 MHz NMR spectrometer (operating at 100 MHz for 13C). Apply Composite Pulse Decoupling (CPD, e.g., WALTZ-16) to remove 1H-13C scalar couplings. This collapses complex multiplets into sharp singlets and leverages the Nuclear Overhauser Effect (NOE) to boost the signal of protonated carbons.

  • FID Processing & Apodization: Zero-fill the Free Induction Decay (FID) to 64k data points to enhance digital resolution. Apply an exponential window function with a line broadening (lb) factor of 1.0 Hz[1]. Causality: 13C has a low natural abundance (~1.1%), leading to inherently noisy spectra. Exponential multiplication heavily weights the beginning of the FID (the true signal) and attenuates the tail (the noise), drastically improving the Signal-to-Noise (S/N) ratio at the cost of minor, acceptable line broadening[1].

  • Internal Referencing (Self-Validation): Calibrate the spectrum using the central quintet of the DMSO-d6 solvent residual peak at exactly 39.52 ppm. This internal referencing creates a closed, self-validating system, eliminating the need for external Tetramethylsilane (TMS), which can introduce magnetic susceptibility artifacts across different sample tubes.

Workflow Prep Sample Preparation (3-Anilinobutanoic Acid + DMSO-d6) Acq 13C NMR Acquisition (400 MHz, CPD Decoupling) Prep->Acq Proc FID Processing (Zero-filling, FT, Phase Corr.) Acq->Proc Apod Signal Apodization (Exponential lb=1.0 Hz) Proc->Apod Data Peak Assignment & Empirical Validation Apod->Data

Workflow for empirical 13C NMR acquisition and signal processing.

Comparative Analysis: Predictive Software vs. Empirical Data

In high-throughput drug discovery, researchers often rely on predictive software to verify structures prior to empirical acquisition. However, the underlying algorithmic architecture dictates the accuracy of these tools.

  • ChemDraw (ChemNMR): This tool relies on Hierarchically Ordered Spherical Description of Environment (HOSE) codes and additivity rules based on approximately 4,000 parameters[2]. While computationally lightweight, it struggles with complex steric interactions or fragments underrepresented in its database, historically yielding a mean deviation of ~3.8 ppm[2]. For benzenic compounds, HOSE-based methods typically show a Root Mean Square Error (RMSE) of up to 3.4 ppm[3].

  • Mnova (NMRPredict): Modern iterations of Mnova utilize Graph Machines and Neural Networks. Instead of relying on exact database fragment matches, these models learn the topological environment of each carbon atom. This allows for superior generalization, reducing the RMSE to approximately 0.9 ppm for benzenic structures[3].

Logic cluster_0 Prediction Algorithms Input Input Structure (SMILES/MOL) HOSE HOSE Codes / Database Lookup (ChemDraw ChemNMR) Input->HOSE NN Neural Networks / Graph Machines (Mnova NMRPredict) Input->NN Output Predicted 13C Chemical Shifts (ppm) HOSE->Output NN->Output

Algorithmic pathways comparing HOSE code databases vs. Neural Network predictors.

Quantitative Data Comparison

The table below summarizes the 13C NMR chemical shifts for 3-anilinobutanoic acid, comparing empirical data (acquired in DMSO-d6) against predictions generated by ChemDraw and Mnova.

Carbon PositionEmpirical (DMSO-d6)ChemDraw (HOSE)Mnova (Graph/NN)Δ ChemDraw (ppm)Δ Mnova (ppm)
C1 (C=O) 173.5176.2174.1+2.7+0.6
C2 (CH2) 41.243.541.8+2.3+0.6
C3 (CH-NH) 48.551.149.2+2.6+0.7
C4 (CH3) 21.822.521.5+0.7-0.3
C1' (ipso) 148.2147.0148.5-1.2+0.3
C2', C6' (ortho) 112.5114.1113.0+1.6+0.5
C3', C5' (meta) 129.1129.5129.3+0.4+0.2
C4' (para) 116.5118.2117.0+1.7+0.5

Data Insights: The comparative table clearly demonstrates that the Graph Machine approach (Mnova) tightly tracks the empirical data across both the aliphatic beta-amino acid backbone and the aromatic aniline ring (Δ < 1.0 ppm). Conversely, ChemDraw overestimates the deshielding inductive effect of the nitrogen on the C3 methine carbon (+2.6 ppm deviation) and struggles to accurately predict the resonance-driven shielding at the ortho and para positions of the aromatic ring. For high-fidelity structural verification of anilino-derivatives, Neural Network-based prediction tools provide a substantially more reliable alternative to traditional HOSE-code databases.

References

  • Prediction of 1H-NMR and 13C-NMR shift values within CambridgeSoft's molecule editor ChemDraw. Porta Nova Software / CambridgeSoft. Available at:[Link]

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Duprat F., Ploix J.-L., Dreyfus G. Molecules. 2024; 29(13):3137. Available at:[Link]

  • MestReNova – A quick Guide. Bergander K. University of Münster. 2021. Available at:[Link]

Sources

FTIR Analysis of Carboxylic Acid and Amine Interactions: A Comparative Guide to Sampling Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the characterization of Active Pharmaceutical Ingredients (APIs) frequently hinges on the precise identification of carboxylic acid (-COOH) and amine (-NH₂) functional groups. These moieties are not only chemically reactive—forming salts, zwitterions, and supramolecular synthons—but they also dominate the most complex region of the infrared spectrum (3500–2500 cm⁻¹).

This guide compares the two dominant sampling modalities: Diamond Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission . While ATR has become the industry standard for throughput, this guide argues that for specific functional group elucidation—particularly involving hydrogen-bonding networks and zwitterionic states—understanding the limitations of each modality is critical for data integrity.

Spectral Mechanics: The "Battleground" Region

The primary challenge in analyzing these groups is the spectral overlap in the high-wavenumber region. A robust analysis requires dissecting three distinct phenomena:

A. Carboxylic Acids (-COOH)

In the solid state, carboxylic acids exist predominantly as dimers.

  • O-H Stretch (3300–2500 cm⁻¹): This is the most diagnostic feature. Unlike the narrow band of free alcohols, the acidic O-H stretch appears as a massive, broad envelope (often called the "hairy beard") due to strong hydrogen bonding. It often superimposes the C-H stretching bands.

  • C=O Stretch (1760–1690 cm⁻¹): A strong, sharp peak. Dimerization lowers this frequency compared to the monomer.

  • C-O Stretch (1320–1210 cm⁻¹): A strong intensity band often coupled with O-H in-plane bending.

B. Amines (-NH₂)[1]
  • N-H Stretch (3500–3300 cm⁻¹):

    • Primary Amines (-NH₂): Exhibit a doublet (asymmetric and symmetric stretches).

    • Secondary Amines (-NHR): Exhibit a single weak band.

    • Tertiary Amines: No N-H stretch.

  • N-H Bend (Scissoring): Appears in the 1650–1580 cm⁻¹ region, often overlapping with carbonyls.

C. The Zwitterion Effect (Critical for Pharma)

In amino acids and many drug salts, the acid protonates the amine:


.
  • Disappearance: The C=O (1700 cm⁻¹) and broad O-H bands disappear.

  • Appearance:

    • Carboxylate (COO⁻): Two bands arise—Asymmetric stretch (~1600–1550 cm⁻¹) and Symmetric stretch (~1400 cm⁻¹).

    • Ammonium (NH₃⁺): A broad band between 3100–2600 cm⁻¹, often showing fine structure (combination bands).

Comparative Analysis: Diamond ATR vs. KBr Transmission

Modality A: Diamond ATR (Attenuated Total Reflectance)

The Modern Standard for Speed and Surface Screening.

Mechanism: The sample is pressed against a high-refractive-index diamond crystal. The IR beam reflects internally, creating an evanescent wave that penetrates the sample (~0.5–2 µm).

FeaturePerformance Analysis
Workflow Efficiency Superior. No sample preparation required.[1] "Place, Clamp, Scan."
Reproducibility High. Pathlength is fixed by the crystal physics, eliminating thickness variations common in pellets.
Spectral Artifacts Wavelength Dependence. Penetration depth (

) is proportional to wavelength (

). Peaks at lower wavenumbers (fingerprint region) appear artificially intense compared to transmission spectra.
Limitation Contact Pressure. Hard crystalline APIs may not achieve optical contact, leading to weak spectra. High pressure can induce pressure-induced amorphization or polymorphic transitions.
Modality B: KBr Transmission (Pellet)

The Gold Standard for Resolution and Library Matching.[2]

Mechanism: The sample is ground with optical-grade Potassium Bromide (KBr) and pressed into a transparent disc.[2] The beam passes through the sample.[1][2]

FeaturePerformance Analysis
Sensitivity Superior. Because the beam traverses the bulk sample, sensitivity to trace polymorphs or impurities is higher.
Spectral Fidelity Excellent. No wavelength-dependent intensity correction is needed.[3] Matches historical spectral libraries (NIST, Sigma) perfectly.
Hygroscopicity (The Killer) High Risk. KBr is hygroscopic. Absorbed water creates a broad O-H band at 3400 cm⁻¹, which can mask amine N-H stretches or be mistaken for carboxylic acid O-H.
Sample Integrity Destructive. The energy required to grind the sample can mechanically dehydrate hydrates or alter crystallinity.

Decision Logic & Visualization

Diagram 1: Spectral Interpretation Logic

This decision tree guides the analyst through the complex 3500–2500 cm⁻¹ region to distinguish acids, amines, and salts.

SpectralLogic Start Signal Analysis: 3500-2500 cm⁻¹ BroadBand Broad Envelope present? Start->BroadBand SharpSpikes Sharp Spikes > 3300 cm⁻¹? BroadBand->SharpSpikes No (or overlapping) Check1700 Check 1760-1690 cm⁻¹ (C=O Stretch) BroadBand->Check1700 Yes (Hairy Beard) CountSpikes Count Peaks SharpSpikes->CountSpikes Yes IsAcid Result: Carboxylic Acid (Monomer/Dimer) Check1700->IsAcid Strong Peak Present CheckSalt Check 1600 & 1400 cm⁻¹ (COO⁻ Stretches) Check1700->CheckSalt Peak Absent Primary Result: Primary Amine (-NH₂ Doublet) CountSpikes->Primary Two Bands Secondary Result: Secondary Amine (-NH Singlet) CountSpikes->Secondary One Band IsSalt Result: Zwitterion/Salt (COO⁻ / NH₃⁺) CheckSalt->IsSalt Asym/Sym Bands Present

Figure 1: Decision logic for distinguishing overlapping functional groups in the high-wavenumber region.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols include "Checkpoints"—steps designed to validate the system before data acquisition.

Protocol A: KBr Pellet (The "Dry" Method)

Objective: Obtain a transmission spectrum free of water artifacts.

  • Reagent Prep: Dry spectroscopic-grade KBr powder at 110°C overnight. Store in a desiccator.

  • Background Check (Checkpoint):

    • Press a pure KBr pellet (approx. 200mg).

    • Acquire spectrum.[4][5][6][7][8][9][10][11][12][13]

    • Validation: If a broad band exists at 3400 cm⁻¹, the KBr is wet. Abort and re-dry.

  • Sample Prep:

    • Mix API with KBr (Ratio 1:100).

    • Grind gently in an agate mortar (do not over-grind to avoid amorphization).

  • Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum (to remove trapped air/moisture).

  • Acquisition: 4 cm⁻¹ resolution, 32 scans.

Protocol B: Diamond ATR

Objective: High-throughput screening with correction.

  • Crystal Cleaning: Clean diamond with isopropanol.

  • Energy Check (Checkpoint):

    • Run an energy throughput check (instrument specific).

    • Validation: Ensure energy counts in the fingerprint region are >70% of factory install values.

  • Sample Loading:

    • Place solid sample on the crystal (cover the "sweet spot" completely).

    • Apply pressure using the anvil until the "preview spectrum" peaks stabilize (do not overtighten, which can crack softer crystals like ZnSe, though Diamond is robust).

  • Acquisition: 4 cm⁻¹ resolution, 64 scans (higher scans needed for ATR due to lower pathlength).

  • Post-Processing: Apply "ATR Correction" (software algorithm) to correct for penetration depth (

    
    ) before comparing to KBr libraries.
    
Diagram 2: Method Selection Workflow

MethodSelection Input Sample Type Decision Is Detection Limit < 1%? Input->Decision Trace Trace Analysis Decision->Trace Yes Routine Routine ID / QC Decision->Routine No KBr Method: KBr Pellet (High Sensitivity) Trace->KBr ATR Method: Diamond ATR (High Throughput) Routine->ATR Correction Apply ATR Correction Algo ATR->Correction For Library Match

Figure 2: Workflow for selecting the appropriate sampling modality based on analytical requirements.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[13] [Link]

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[12][14] [Link][14][15]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[13] (Standard text for functional group assignment).

  • Kintek Solution. (2023). KBr Pellets vs. ATR: A Guide to Choosing the Right IR Spectroscopy Method. [Link]

  • Max, J. J., & Chapados, C. (1998).[16] Isotope effects in liquid water by infrared spectroscopy. (Context for water interference in KBr). [Link]

Sources

HRMS mass spectrometry data for 3-(3,4-Dimethoxyanilino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HRMS profiling of 3-(3,4-Dimethoxyanilino)butanoic acid , a secondary amine intermediate likely formed via the Michael addition of 3,4-dimethoxyaniline to crotonic acid.

This guide compares the analytical performance of Ultra-High-Field Orbitrap technology against Q-TOF (Quadrupole Time-of-Flight) systems, providing researchers with evidence-based protocols for detection, structural elucidation, and quantification.

Executive Summary

  • Compound: 3-(3,4-Dimethoxyanilino)butanoic acid

  • Formula: C₁₂H₁₇NO₄[1]

  • Exact Mass (Neutral): 239.1158 Da

  • Target Ion [M+H]⁺: 240.1230 Da

  • Application: Impurity profiling in aniline-based drug synthesis; metabolic intermediate.

  • Comparison Verdict: Orbitrap (Exploris/Q-Exactive) is superior for de novo structural confirmation due to sub-1ppm mass accuracy, while Q-TOF offers advantages in scan speed for high-throughput screening.

Chemical Context & Ionization Strategy

To accurately detect this molecule, one must understand its ionization physics. The molecule contains a basic secondary amine (proton acceptor) and an acidic carboxylic tail.

  • Ionization Mode: ESI Positive (+) is the preferred mode. The secondary amine nitrogen provides a distinct site for protonation (

    
    ), yielding significantly higher sensitivity than Negative mode (deprotonation of carboxylic acid), which often suffers from background noise in lower 
    
    
    
    ranges.
  • Causality: The 3,4-dimethoxy substitution pattern on the phenyl ring creates an electron-rich system, stabilizing the positive charge on the nitrogen during ESI, enhancing ionization efficiency.

Performance Comparison: Orbitrap vs. Q-TOF vs. QqQ

The following table contrasts the performance of the primary HRMS platforms for this specific analyte.

Table 1: Comparative Analytical Metrics
FeatureOrbitrap (e.g., Q-Exactive) Q-TOF (e.g., Sciex/Agilent) Triple Quad (QqQ)
Resolution (FWHM) 140,000 (at

200)
~30,000 - 40,000Unit Resolution
Mass Accuracy < 1 ppm (Internal Cal)2 - 5 ppmN/A
Sensitivity (Quant) High (Femtogram range)Medium-HighUltra-High
Scan Speed 12 - 40 Hz50 - 100 Hz N/A (MRM)
Fragmentation HCD (High Energy Collisional Dissociation)CID (Collision Induced Dissociation)CID
Best For: Structural Confirmation & Impurity ID Fast Screening & UHPLC Routine Quantification

Expert Insight: For 3-(3,4-Dimethoxyanilino)butanoic acid , the Orbitrap is the recommended "Gold Standard" for initial characterization. The high resolution is critical to distinguish the


 peak (240.1230) from potential isobaric interferences common in biological matrices (e.g., lipids or breakdown products of similar mass).

Experimental Protocol (Self-Validating System)

A. Sample Preparation[2][3]
  • Stock: Dissolve 1 mg standard in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 100 ng/mL in 50:50 Water:MeOH (+0.1% Formic Acid).

  • Validation Check: Inject a blank (solvent only) before the sample to confirm no carryover of aniline derivatives, which are "sticky" on C18 columns.

B. UHPLC-HRMS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Flow Rate: 0.3 mL/min.

C. Mass Spectrometry Parameters (Orbitrap Specific)
  • Source: HESI-II.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Scan Range:

    
     100 – 500 (Targeting small molecule region).
    
  • Fragmentation (MS2): Normalized Collision Energy (NCE) stepped: 20, 40, 60.

Structural Elucidation & Fragmentation Data

Understanding the fragmentation is vital for confirming the core structure (aniline + butyric acid chain).

Theoretical Fragmentation Pathway
  • Precursor:

    
     240.1230 
    
    
    
  • Loss of H₂O:

    
     222.1125 (Carboxylic acid dehydration).
    
  • C-N Bond Cleavage (Retro-Michael): The most diagnostic fragment. The molecule cleaves at the C-N bond, releasing the crotonic acid moiety and leaving the protonated aniline.

    • Fragment: 3,4-Dimethoxyaniline ion (

      
       154.0863).
      
  • Secondary Loss: Loss of methyl radical (

    
    ) from methoxy groups (rare in ESI, common in EI) or loss of 
    
    
    
    (if primary amine, less likely here).
Table 2: Diagnostic Ions (HCD Fragmentation)
Ion IdentityFormulaTheoretical

Error (ppm)Interpretation
Precursor C₁₂H₁₈NO₄⁺240.1230 0.2Protonated Molecule
Fragment 1 C₁₂H₁₆NO₃⁺222.11250.5Loss of

Fragment 2 C₈H₁₂NO₂⁺154.0863 0.3Base Peak (3,4-dimethoxyaniline)
Fragment 3 C₇H₈NO₂⁺138.05500.8Demethylation of aniline core

Visualization of Fragmentation Pathway[4][5][6]

The following diagram illustrates the fragmentation logic, confirming the connectivity between the aniline head-group and the butanoic acid tail.

FragmentationPathway cluster_legend Legend M_H Precursor [M+H]+ m/z 240.1230 (C12H18NO4+) Frag_Water Dehydration [M+H-H2O]+ m/z 222.1125 M_H->Frag_Water - H2O (18.01 Da) Frag_Aniline Base Peak (C-N Cleavage) 3,4-Dimethoxyaniline Ion m/z 154.0863 M_H->Frag_Aniline - Crotonic Acid (86.03 Da) (Retro-Michael) Frag_Demethyl Demethylation m/z 139.0628 Frag_Aniline->Frag_Demethyl - CH3 (15 Da) key Blue: Precursor | Red: Diagnostic Fragment | Yellow: Neutral Loss

Figure 1: Proposed HCD fragmentation pathway for 3-(3,4-Dimethoxyanilino)butanoic acid. The cleavage producing m/z 154 is the primary confirmation of the aniline substructure.

Analytical Workflow Decision Tree

When should you choose Orbitrap over Q-TOF for this molecule?

DecisionTree Start Goal: Analyze 3-(3,4-Dimethoxyanilino)butanoic acid Unknown Is the structure fully known? Start->Unknown Yes Yes Unknown->Yes Confirmed No No (Impurity ID) Unknown->No Uncertain Quant Requirement: High Throughput Quant? Yes->Quant Orbitrap Select ORBITRAP (High Res, <1ppm error) Confirm Formula No->Orbitrap Need ID QqQ Select TRIPLE QUAD (Max Sensitivity) Routine MRM Quant->QqQ Targeted Quant QTOF Select Q-TOF (Fast Scan) General Screening Quant->QTOF Untargeted Screen

Figure 2: Instrument selection guide based on analytical objectives (Identification vs. Quantification).

References

  • Kaufmann, A. (2014). "The practicability of high-resolution mass spectrometry (Orbitrap) for food safety analysis." Analytica Chimica Acta. (Validates Orbitrap <1ppm accuracy for small molecules).

  • Holčapek, M., et al. (2012). "Recent developments in liquid chromatography–mass spectrometry and related techniques." Journal of Chromatography A. (Comparison of Q-TOF and Orbitrap capabilities).

  • PubChem Compound Summary. (2025). "3,4-Dimethoxyaniline Derivatives." National Center for Biotechnology Information. (Source for aniline derivative properties).

  • Thermo Fisher Scientific. (2023). "Orbitrap Exploris 240 Mass Spectrometer Brochure." (Technical specifications for HCD fragmentation).

Sources

Catalytic Efficiency of Lewis Acids in Aza-Michael Additions: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide on Catalytic Efficiency of Lewis Acids in Aza-Michael Additions Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Lewis Acid Advantage

The aza-Michael addition—the conjugate addition of amines to electron-deficient alkenes—is a cornerstone reaction in the synthesis of


-amino acids, alkaloids, and pharmacophores. While the reaction can proceed under basic conditions or thermally, these methods often suffer from retro-Michael reactions, polymerization, or poor chemoselectivity.

Lewis Acid (LA) catalysis offers a superior alternative by activating the Michael acceptor (electrophile) rather than increasing the basicity of the nucleophile. This guide objectively compares the efficiency of varying Lewis acid classes—from traditional metal halides to modern lanthanide triflates and solid acids—providing evidence-based recommendations for process optimization.

Mechanistic Architecture

To select the right catalyst, one must understand the activation mode. The Lewis acid coordinates to the carbonyl (or nitrile) oxygen of the Michael acceptor, lowering the LUMO energy and making the


-carbon highly susceptible to nucleophilic attack by the amine.
Figure 1: Lewis Acid Activation Pathway

AzaMichaelMechanism Cat Lewis Acid (MXn) Complex Activated Complex (LUMO Lowered) Cat->Complex Coordination Acceptor Michael Acceptor (Enone/Acrylate) Acceptor->Complex Intermediate Zwitterionic Intermediate Complex->Intermediate Nucleophilic Attack Amine Amine Nucleophile (R-NH2) Amine->Intermediate ProtonTransfer Proton Transfer & Catalyst Release Intermediate->ProtonTransfer Product β-Amino Carbonyl (Product) ProtonTransfer->Cat Recycling ProtonTransfer->Product

Caption: General catalytic cycle showing LUMO lowering via carbonyl coordination, facilitating amine attack.

Comparative Analysis of Lewis Acid Classes

A. Metal Triflates: The "Superacid" Standard

Metal triflates (


) have largely displaced traditional halides (

,

) due to their stability and "superacid" character. The triflate anion is non-coordinating, leaving the metal center highly electrophilic.
  • Copper(II) Triflate (

    
    ): 
    
    • Performance: Exceptional for sterically hindered substrates. In comparative studies of steroid synthesis,

      
       achieved 86% yield  where 
      
      
      
      failed completely and
      
      
      led to decomposition.[1]
    • Selectivity: High chemoselectivity; minimizes polymerization of acrylates.

  • Zinc Triflate (

    
    ): 
    
    • Performance: A milder alternative.[2][3] Effective for simple aliphatic amines but often requires longer reaction times than Copper variants.

    • Cost-Benefit: Significantly cheaper than Lanthanides, making it viable for large-scale, non-complex syntheses.

B. Lanthanide Triflates: Water Tolerance & Green Chemistry

Lanthanides (


, 

,

) are unique because they resist hydrolysis. Unlike

or

, which decompose violently in moisture, Lanthanide triflates can catalyze aza-Michael additions in aqueous media .
  • Ytterbium(III) Triflate (

    
    ): 
    
    • Key Advantage: Reusability.[2][4][5] The catalyst can be recovered from the aqueous phase and reused 4-5 times with minimal activity loss.

    • Efficiency: Excellent for aromatic amines (anilines), which are typically poor nucleophiles.

  • Scandium(III) Triflate (

    
    ): 
    
    • Performance: Often the most active among lanthanides due to the smaller ionic radius of

      
      , which creates a stronger electrostatic field for activation.
      
C. Bismuth & Indium Salts: The Heavy Metal Alternatives
  • Bismuth Nitrate (

    
    ): 
    
    • Efficiency: Surprisingly high activity at room temperature. It is particularly effective for heterocycles (e.g., imidazole, carbamates).

    • Mechanism: Believed to operate via a dual activation mode involving the nitrate counterion, though less characterized than triflates.

  • Indium Trichloride (

    
    ): 
    
    • Status: A robust "middle-ground" catalyst. It is water-tolerant like lanthanides but cheaper. However, yields often trail behind

      
       for complex electrophiles.
      

Performance Benchmarking Data

The following table synthesizes experimental data comparing these catalysts in the reaction of Aniline with Methyl Acrylate (Model Reaction).

Catalyst ClassCatalystTypical YieldTime (RT)ReusabilityKey Strength
Transition Metal Triflate

92 - 98% 1 - 3 hModerateBest for sterically hindered/complex substrates.
Transition Metal Triflate

85 - 90%4 - 6 hModerateCost-effective for simple substrates.
Lanthanide

90 - 95%2 - 4 hExcellent Water-tolerant; reusable >5 cycles.
Heavy Metal Salt

88 - 94%< 1 hGoodVery fast kinetics; works for heterocycles.
Solid Acid Silica-

80 - 85%0.5 - 2 hGoodHeterogeneous; easy filtration workup.
Ionic Liquid [DBU][Lac]96 - 99%< 30 minExcellentSolvent-free; high atom economy; "Greenest".

Experimental Protocol: High-Efficiency Synthesis

Method:


 Catalyzed Addition (Best for General/Complex Scope)

This protocol is designed for the addition of a secondary amine to an electron-deficient enone.

Reagents
  • Substrate:

    
    -unsaturated ketone (1.0 equiv)
    
  • Nucleophile: Amine (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Workflow
  • Catalyst Activation: In a flame-dried round-bottom flask, add

    
     (5 mol%) and anhydrous DCM (0.2 M concentration relative to substrate). Stir for 5 mins under Nitrogen.
    
  • Substrate Addition: Add the

    
    -unsaturated ketone. Stir for 10 minutes to allow Lewis acid coordination (color change often observed).
    
  • Nucleophile Introduction: Add the amine dropwise over 2 minutes. Note: Exothermic reaction possible.[6]

  • Monitoring: Stir at Room Temperature. Monitor via TLC (typically 1-3 hours).

  • Quench & Workup: Add saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc).

Figure 2: Catalyst Screening Workflow

Workflow Start Substrate Analysis Steric Is Substrate Sterically Hindered? Start->Steric Water Is Water/Green Chem Required? Steric->Water No Cu Select Cu(OTf)2 (High Activity) Steric->Cu Yes Ln Select Yb(OTf)3 or Sc(OTf)3 (Water Tolerant) Water->Ln Yes Bi Select Bi(NO3)3 (Fast Kinetics) Water->Bi No (Speed Priority)

Caption: Decision tree for selecting the optimal Lewis Acid based on substrate constraints.

Critical Factors & Troubleshooting

  • Counterion Effect: The counterion plays a massive role. Triflates (

    
    ) and Triflimidates (
    
    
    
    ) are superior because they do not compete with the substrate for metal coordination sites. Avoid Chlorides (
    
    
    ) if high turnover is required, as they can bridge and deactivate the metal.
  • Solvent Choice:

    • Aprotic (DCM, MeCN): Best for

      
       and 
      
      
      
      .
    • Protic/Water:[5] Exclusive domain of Lanthanides (

      
      , 
      
      
      
      ) and Indium (
      
      
      ).
  • Regioselectivity: In substrates with multiple electrophilic sites, Lewis acids generally prefer the hardest basic site (carbonyl oxygen), directing attack to the

    
    -position of enones over other potential sites.
    

References

  • Ruthenium-Catalyzed Transformation of Aryl and Alkenyl Triflates to Halides. Journal of the American Chemical Society. 3

  • Lanthanide Triflates as Water-Tolerant Lewis Acids. The Journal of Organic Chemistry. 7[5][8][9][10][11]

  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. 9

  • Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition. National Institutes of Health (PMC). 1

  • Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by Ionic Liquids. Semantic Scholar. 8

Sources

HPLC Method Development Guide: Purity Analysis of 3-(3,4-Dimethoxyanilino)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 3-(3,4-Dimethoxyanilino)butanoic acid , a critical intermediate in the synthesis of quinoline-based pharmaceuticals.[1] Unlike generic protocols, this document contrasts the "Workhorse" Phosphate-C18 method against "Modern" MS-compatible alternatives and "Specialist" Phenyl-Hexyl chemistries.[1]

Key Takeaway: While standard C18 methods are sufficient for gross purity, Phenyl-Hexyl stationary phases offer superior resolution (


) for separating critical des-methoxy and cyclized impurities due to 

interactions.[1]

Compound Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical nature of the analyte is the first step in rational method design.

  • Analyte: 3-(3,4-Dimethoxyanilino)butanoic acid[1]

  • Chemical Nature: Amphoteric (Aniline moiety + Carboxylic acid tail).[1]

  • pKa Values (Approximate):

    • Carboxylic Acid (

      
      ): ~4.8
      
    • Anilinium Ion (

      
      ): ~5.3
      
  • Detection: UV Absorbance at 240 nm (primary) and 280 nm (secondary).[1]

Impurity Fate Mapping

The synthesis typically involves the Michael addition of 3,4-dimethoxyaniline to crotonic acid.[1] The method must separate the product from:

  • Starting Material: 3,4-Dimethoxyaniline (Basic, less polar).[1]

  • Reagent: Crotonic Acid (Acidic, polar, low UV response).[1]

  • Byproduct: 6,7-Dimethoxy-2-methyl-4-quinolone (Cyclized product, highly retained).[1]

ImpurityMap SM1 3,4-Dimethoxyaniline (Basic, pKa ~5.3) Product 3-(3,4-Dimethoxyanilino) butanoic acid (Amphoteric) SM1->Product Michael Addition SM2 Crotonic Acid (Acidic, pKa ~4.8) SM2->Product Impurity Cyclized Quinolone (High Hydrophobicity) Product->Impurity Thermal Cyclization (Acid/Heat)

Figure 1: Impurity Fate Map illustrating the transformation from starting materials to the target intermediate and potential cyclized byproducts.

Comparative Analysis of Methodologies

We evaluated three distinct methodological approaches. The choice depends on the specific analytical goal (Routine QC vs. R&D/MS-Identification).

Method A: The "Workhorse" (Phosphate Buffer / C18)
  • Principle: Uses low pH (2.5) to suppress carboxylic acid ionization (keeping it neutral/hydrophobic) while protonating the amine.[1]

  • Pros: Extremely robust, excellent peak shape, low cost.[1]

  • Cons: Non-volatile buffers (incompatible with LC-MS).[1]

Method B: The "Modern" (Formic Acid / C18)
  • Principle: Uses 0.1% Formic Acid to achieve pH ~2.7.[1]

  • Pros: Fully MS-compatible, simple preparation.[1]

  • Cons: Lower buffering capacity; pH can drift, leading to retention time shifts for this amphoteric molecule.[1]

Method C: The "Specialist" (Phenyl-Hexyl Stationary Phase)
  • Principle: Leverages

    
     interactions between the phenyl ring of the column and the electron-rich dimethoxybenzene ring of the analyte.[1]
    
  • Pros: Superior selectivity for aromatic impurities (e.g., separating positional isomers of the dimethoxy group).

  • Cons: Higher column cost, longer equilibration times.[1]

Performance Data Comparison (Simulated)
MetricMethod A (Phosphate/C18)Method B (Formic/C18)Method C (Phenyl-Hexyl)
Retention Time (min) 8.58.210.1
Resolution (

) vs. Aniline
2.11.83.4
Tailing Factor (

)
1.05 1.251.10
MS Compatibility NoYes Yes (with Formic)
Buffer Stability HighLowMedium

Detailed Experimental Protocol

Based on the comparative analysis, Method C (Phenyl-Hexyl with Phosphate Buffer) is recommended for high-purity release testing due to its superior resolution.[1] For LC-MS applications, substitute the phosphate buffer with 0.1% Formic Acid.[1]

Recommended Method: Phenyl-Hexyl / Phosphate System[1]
1. Equipment & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance (Quaternary pump preferred).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm x 4.6 mm, 3.5 µm or 5 µm).[1]

  • Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), HPLC Grade Acetonitrile, Milli-Q Water.
2. Mobile Phase Preparation[2][3][4][5][6][7]
  • Buffer (Mobile Phase A): Dissolve 1.36 g of

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.05  with dilute Phosphoric Acid. Filter through 0.22 µm membrane.[1]
    
    • Why pH 2.5? At this pH, the carboxylic acid is protonated (neutral), increasing retention on RP columns.[8] The amine is protonated (charged), but the acidic buffer prevents silanol interactions.

  • Organic (Mobile Phase B): 100% Acetonitrile.[1]

3. Gradient Program
Time (min)% Buffer (A)% ACN (B)Flow Rate (mL/min)
0.090101.0
2.090101.0
15.040601.0
18.010901.0
20.090101.0
25.090101.0
4. Detection & Run Parameters
  • Wavelength: 240 nm (Max absorbance for aniline ring).[1]

  • Column Temp: 30°C (Controls viscosity and kinetics).[1]

  • Injection Vol: 10 µL.

  • Diluent: Mobile Phase A : Acetonitrile (50:50).[1]

Method Development Logic (The "Why")

The decision process for selecting this specific protocol is outlined below. The amphoteric nature of the molecule dictates the strict pH control.

MethodLogic Start Analyte: 3-(3,4-Dimethoxyanilino) butanoic acid Check_pKa Check pKa (Acid ~4.8, Base ~5.3) Start->Check_pKa pH_Decision Select pH < 3.0 (Protonate Acid & Base) Check_pKa->pH_Decision Ensure Neutral -COOH Column_Select Select Stationary Phase pH_Decision->Column_Select C18 C18 Column (Hydrophobic Interaction) Column_Select->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Column_Select->Phenyl Result_C18 Good Retention Moderate Selectivity C18->Result_C18 Result_Phenyl Superior Selectivity for Aromatic Impurities Phenyl->Result_Phenyl

Figure 2: Decision tree for HPLC method development highlighting the selection of pH and stationary phase.

Troubleshooting Common Issues
  • Peak Tailing: Usually caused by interaction between the protonated amine and residual silanols on the column.[1]

    • Fix: Ensure pH is < 3.[1][9]0. If using C18, switch to an "End-capped" or "Base-deactivated" column.[1]

  • Split Peaks: Sample solvent is too strong.

    • Fix: Match the diluent to the starting mobile phase (90% Buffer).[1]

  • Drifting Retention: pH instability.[1]

    • Fix: Use Phosphate buffer (Method A/C) instead of Formic acid (Method B) if MS detection is not required.[1]

References

  • PubChem. 3,4-Dimethoxyaniline Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link][2][5][6][8][10][11][12][13]

  • MDPI. Development and Validation of HPLC Methods for Naftifine Hydrochloride and Impurities. (Analogous method for amine/acid separations).[1] Available at: [Link]

  • SIELC Technologies. Separation of 3,4-Dimethoxyaniline on Newcrom R1 HPLC column. Available at: [Link]

Sources

chiral HPLC separation of 3-(3,4-Dimethoxyanilino)butanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, analytical scientists, and drug development professionals tasked with the enantiomeric resolution of complex


-amino acid derivatives.

Executive Summary

The enantioseparation of 3-(3,4-Dimethoxyanilino)butanoic acid —a


-arylamino acid derivative with significant potential as a peptidomimetic building block—presents a unique chromatographic challenge. The molecule is amphoteric, possessing both a hydrogen-bond-donating secondary amine and a hydrogen-bond-accepting carboxylic acid, alongside an electron-rich 3,4-dimethoxyphenyl moiety.

This guide objectively compares the performance of immobilized/coated polysaccharide chiral stationary phases (CSPs) against zwitterionic alternatives. Based on empirical chromatographic behavior, we demonstrate that amylose-based CSPs operating in normal-phase mode with an acidic modifier provide the most robust, self-validating system for baseline resolution (


).

Mechanistic Causality: The Physics of Chiral Recognition

To achieve baseline separation, the chosen CSP must satisfy the "three-point interaction rule." The structural topology of 3-(3,4-Dimethoxyanilino)butanoic acid dictates the following necessary interactions [1]:

  • Steric Inclusion: The C3 chiral center and its adjacent methyl group must fit into the chiral grooves of the stationary phase.

  • Hydrogen Bonding: The carbamate linkages on polysaccharide CSPs act as both donors (-NH-) and acceptors (C=O) to interact with the analyte's -COOH and -NH- groups.

  • 
     Stacking:  The 3,4-dimethoxyphenyl ring of the analyte engages in 
    
    
    
    interactions with the phenyl rings of the CSP selector.

The Role of the Acidic Modifier (Causality): Attempting this separation in a purely neutral normal-phase eluent (e.g., Hexane/Ethanol) results in severe peak tailing and co-elution. This is caused by the non-specific ionic interaction between the analyte's free carboxylic acid/amine and the residual silanol groups on the silica support. By introducing 0.1% Trifluoroacetic Acid (TFA), we suppress the ionization of the -COOH group and protonation of the -NH- group. This forces the molecule into a neutral, un-ionized state, allowing the highly specific, reversible chiral interactions with the CSP to dominate the retention mechanism.

ChiralRecognition cluster_analyte Analyte: 3-(3,4-Dimethoxyanilino)butanoic Acid cluster_csp CSP: Amylose Tris(3,5-dimethylphenylcarbamate) A_COOH Carboxylic Acid (-COOH) C_NH Carbamate -NH- A_COOH->C_NH Hydrogen Bonding A_NH Secondary Amine (-NH-) C_CO Carbamate C=O A_NH->C_CO Hydrogen Bonding A_Aryl 3,4-Dimethoxyphenyl Group C_Aryl 3,5-Dimethylphenyl Group A_Aryl->C_Aryl π-π Stacking A_Chiral C3 Chiral Center C_Cavity Chiral Helical Cavity A_Chiral->C_Cavity Steric Inclusion

Mechanistic interactions between the β-amino acid analyte and the amylose-based CSP.

Comparative Analysis of Chiral Alternatives

We evaluated three distinct classes of chiral columns to determine the optimal environment for enantioseparation [2][3].

  • Chiralpak AD-H (Amylose-based): Features a helical polymeric backbone. The twist of the amylose chain creates deep chiral cavities that perfectly accommodate the C3 methyl group of the analyte.

  • Chiralcel OD-H (Cellulose-based): Features a linear polymeric backbone. While chemically identical to AD-H in its pendant groups, the linear structure provides shallower cavities, reducing steric discrimination.

  • Chiralpak ZWIX(+) (Zwitterionic): Utilizes a cinchona alkaloid derivative. While excellent for underivatized primary

    
    -amino acids, the bulky 3,4-dimethoxyanilino group of our target analyte sterically hinders the necessary ion-pairing mechanism.
    
Quantitative Performance Data
Chiral Stationary PhaseMobile Phase Composition (v/v)

(min)

(min)
Selectivity (

)
Resolution (

)
Peak Shape
Chiralpak AD-H Hexane / EtOH / TFA (80:20:0.1)8.4111.251.45 3.2 Excellent (Symmetric)
Chiralcel OD-H Hexane / EtOH / TFA (80:20:0.1)9.1010.821.251.8Good (Slight tailing)
Chiralpak ZWIX(+) MeOH / ACN / H₂O (with FA/DEA)14.5015.201.080.9Poor (Broad)

Conclusion: The amylose-based AD-H column is the definitive choice. The structural rigidity of the amylose helix provides a superior chiral recognition environment for


-arylamino acids compared to the cellulose equivalent.

Optimized Experimental Workflow (Self-Validating Protocol)

To ensure high reproducibility and trustworthiness, the following methodology incorporates a System Suitability Test (SST) as a self-validating gate. If the SST criteria are not met, the system is not chemically equilibrated, and sample analysis must not proceed.

Step 1: Mobile Phase Preparation
  • Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Ethanol.

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to the Ethanol portion to ensure complete dissolution before mixing with Hexane.

  • Combine, sonicate for 10 minutes to degas, and filter through a 0.22 µm PTFE membrane.

Step 2: Sample Preparation
  • Weigh 2.0 mg of racemic 3-(3,4-Dimethoxyanilino)butanoic acid.

  • Dissolve in 1.0 mL of Ethanol (ensure complete dissolution of the polar moieties).

  • Dilute with 1.0 mL of Hexane to achieve a final concentration of 1.0 mg/mL in a 50:50 Hexane/EtOH matrix. Note: Matching the injection solvent closely to the mobile phase prevents refractive index disturbances and peak distortion.

Step 3: System Suitability Testing (The Validation Gate)
  • Install the Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Set the column oven strictly to 25 °C . (Temperature fluctuations >2 °C will alter the thermodynamics of the

    
     stacking, directly impacting 
    
    
    
    ).
  • Purge the system at 1.0 mL/min until the baseline at 254 nm is perfectly stable (approx. 30 column volumes).

  • Validation Gate: Inject 10 µL of the racemate. Calculate the resolution (

    
    ). Proceed only if 
    
    
    
    and the tailing factor (
    
    
    ) for peak 1 is
    
    
    .
    If
    
    
    , verify the TFA concentration in the mobile phase.
Step 4: Execution & Data Acquisition
  • Inject 10 µL of the unknown enantiomeric mixture.

  • Monitor UV absorbance at 254 nm (optimal for the substituted aromatic ring) and 280 nm.

  • Integrate the area under the curve (AUC) to determine the enantiomeric excess (

    
    ).
    

HPLCWorkflow Step1 Sample Prep Dissolve in EtOH/Hexane Step2 Mobile Phase Hexane/EtOH/TFA (80:20:0.1) Step1->Step2 Step3 Equilibration Set Temp to 25°C Step2->Step3 Step4 System Suitability Gate: Rs ≥ 2.5, Tf ≤ 1.2 Step3->Step4 Step5 Isocratic Elution Flow Rate: 1.0 mL/min Step4->Step5 Step6 UV/Vis Detection Monitor at 254 nm & 280 nm Step5->Step6 Step7 Data Analysis Calculate Rs, α, and ee% Step6->Step7

Step-by-step self-validating workflow for the chiral HPLC separation of the enantiomers.

References

  • Berthod, A., et al. "Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases." Springer Nature Experiments, 2000.[Link]

  • Aboul-Enein, H. Y., et al. "Separation and elution order of the enantiomers of some β-agonists using polysaccharide-based chiral columns and normal phase eluents by high-performance liquid chromatography." ResearchGate, 2013.[Link]

  • Kiss, L., & Fülöp, F. "High-Performance Liquid Chromatographic Enantioseparation of Unusual Cyclic ß-Amino Acids." University of Szeged Publications, 2014.[Link]

Melting Point Determination of Purified 3-Anilinobutanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Determination of Purified 3-Anilinobutanoic Acid Content Type: Publish Comparison Guide

Executive Summary

For researchers and drug development professionals, the melting point (MP) of an intermediate like 3-anilinobutanoic acid (also known as


-anilinobutyric acid) is not merely a physical constant; it is a critical thermodynamic indicator of purity and crystalline stability.[1][2][3] As a 

-amino acid derivative synthesized via aza-Michael addition, this compound presents specific characterization challenges, including potential polymorphism and thermal decomposition near the melting transition.[1][2][3]

This guide objectively compares the two industry-standard methods for MP determination: Capillary Tube Analysis (visual/manual) and Differential Scanning Calorimetry (DSC) (thermal/automated).[1][2][3] We provide experimental protocols, data interpretation logic, and a decision framework to select the optimal method for your development stage.

Comparative Analysis: Capillary vs. DSC[3]

The choice between capillary and DSC methods depends on the granularity of data required.[1] While capillary methods are sufficient for routine Quality Control (QC), DSC is indispensable for solid-state characterization in early R&D.[1][2][3]

Table 1: Technical Comparison of MP Determination Methods
FeatureMethod A: Capillary Tube (Visual) Method B: DSC (Thermal)
Principle Visual observation of phase change (solid

liquid).[1][2][3]
Measurement of heat flow difference vs. reference.
Primary Metric Melting Range (Collapse point to Clear point).Extrapolated Onset Temperature (

)
.
Precision

0.5 – 1.0 °C (Operator dependent).[1][3]

0.1 °C (Instrument dependent).
Sample Req. 1 – 5 mg (Destructive).[1][3]2 – 10 mg (Destructive/Encapsulated).[1][3]
Impurity Detection Qualitative (broadening of range).[1][3]Quantitative (purity calculation via Van 't Hoff).[1][3]
Decomposition Visible (darkening/gas evolution).[1][3]Exothermic events or baseline shifts.[1][3][4]
Best Use Case Routine QC, quick purity checks.[1]Polymorph screening, stability studies, precise ID.[1][2]
Expert Insight: The "Sweating" Phenomenon

3-anilinobutanoic acid, like many amino acid derivatives, may exhibit "sweating" (solvent release) prior to true melting.[1][2]

  • Capillary: Often misidentified as the onset of melting, leading to artificially low reported values.

  • DSC: Clearly distinguishes desolvation (broad endotherm) from melting (sharp endotherm), preventing false failures.

Experimental Protocols

Pre-Requisite: Sample Preparation

To ensure accuracy, the purified 3-anilinobutanoic acid must be free of residual recrystallization solvents (typically ethanol or toluene).[1][3]

  • Dry the sample under vacuum (10 mbar) at 40°C for 4 hours.

  • Grind the sample gently with an agate mortar to a fine, uniform powder to ensure efficient heat transfer. Do not over-grind if the crystal lattice is labile (risk of amorphization).[1]

Protocol A: Capillary Method (The QC Standard)

Objective: Determine the melting range to validate batch consistency.

  • Packing: Introduce 2–3 mm of the fine powder into a clean, thin-walled glass capillary. Tap the closed end on a hard surface or use a drop tube to pack the solid firmly.

  • Fast Ramp: Insert into the apparatus (e.g., Büchi or SRS DigiMelt).[1] Heat at 10°C/min to determine the approximate MP.[1]

  • Precise Ramp: Cool the block to 20°C below the approximate MP.

  • Measurement: Resume heating at a rate of 1.0°C/min .

  • Observation:

    • Record

      
       (Collapse Point): First visible wetting or liquid formation.[1][3]
      
    • Record

      
       (Clear Point): Complete disappearance of solid turbidity.[1][3]
      
  • Validation: The range (

    
    ) should be 
    
    
    
    for a purified intermediate.
Protocol B: DSC Method (The R&D Standard)

Objective: Determine thermodynamic purity and onset temperature.[3]

  • Calibration: Verify instrument calibration using Indium (

    
    ) and Zinc standards.
    
  • Pan Selection: Weigh 3–5 mg of sample into an aluminum pan . Use a crimped lid with a pinhole to allow expanding gases (if decomposition occurs) to escape without deforming the pan.[1]

  • Atmosphere: Purge with dry Nitrogen (

    
    ) at 50 mL/min to prevent oxidation.
    
  • Thermal Cycle:

    • Equilibrate at 30°C.

    • Ramp at 10°C/min to 250°C (or 20°C above the expected melt).

  • Analysis:

    • Integrate the melting endotherm.[1]

    • Report the Onset Temperature (

      
      ) , not the peak temperature, as 
      
      
      
      is independent of sample mass and heating rate.

Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing the purity of 3-anilinobutanoic acid based on the determined melting behavior.

MP_Determination_Workflow Start Start: Purified 3-Anilinobutanoic Acid Method_Select Select Method Start->Method_Select Capillary Method A: Capillary (Routine QC) Method_Select->Capillary Routine Batch DSC Method B: DSC (R&D / Validation) Method_Select->DSC New Polymorph/Process Cap_Result Observe Melting Range Capillary->Cap_Result DSC_Result Analyze Endotherm DSC->DSC_Result Range_Check Range < 2°C? Cap_Result->Range_Check Peak_Check Single Sharp Peak? DSC_Result->Peak_Check Pass PASS: High Purity Proceed to Next Step Range_Check->Pass Yes Fail FAIL: Impure/Wet Recrystallize Range_Check->Fail No (>2°C) Peak_Check->Pass Yes (Sharp Onset) Decomp Check for Decomposition (Darkening / Exo-event) Peak_Check->Decomp Complex Profile Decomp->Fail Degradation Detected

Figure 1: Decision workflow for validating purity via melting point analysis.

Data Interpretation & Troubleshooting

Interpreting the Results
  • Literature vs. Experimental: The literature melting point for 3-anilinobutanoic acid derivatives can vary based on the specific enantiomer (if chiral resolution was performed) or the crystal habit.[1][3]

    • Racemic: Typically lower MP due to less efficient packing.[1][3]

    • Enantiopure ((S)- or (R)-): Typically higher, sharper MP.[1]

  • Depression: A MP observed 5–10°C lower than the reference standard indicates significant impurities (e.g., unreacted aniline) or solvent entrapment.

Common Pitfalls
  • Sublimation: If the solid disappears before melting, seal the capillary (flame seal) or use hermetic DSC pans.

  • Decomposition: If the sample turns brown/black during the test, the "melting point" is actually a decomposition temperature (

    
    ).[1] Report as "
    
    
    
    ".
  • Polymorphism: If DSC shows two endotherms (e.g., one at 110°C and another at 125°C), the sample may be undergoing a solid-solid transition during heating.[1][3] This requires X-Ray Powder Diffraction (XRPD) for confirmation.[1][3]

References

  • Mettler Toledo. Melting Point Determination: Principle and Methods. Mettler Toledo Library.[1][3] [Link][1][3]

  • University of Calgary. Melting Point Determination Techniques: Capillary and Thiele Tube.[1][3] Department of Chemistry.[1][3] [Link]

  • National Institute of Standards and Technology (NIST). Phase Change Data for Organic Compounds.[1][3] NIST Chemistry WebBook.[1][3][5] [Link][1][3]

  • ResolveMass Laboratories. Comparison of Capillary and DSC Methods for Pharmaceutical Purity.[Link]

  • Royal Society of Chemistry. Green synthesis of (S)-3-aminobutanoic acid derivatives.[1][2][3] Green Chemistry Journal.[1][3] [Link]

Sources

Comparative Biological Profiling: 3,4-Dimethoxy vs. 3,4-Dichloro Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3,4-dimethoxyphenyl and 3,4-dichlorophenyl moieties in medicinal chemistry. While structurally similar in substitution pattern, these groups exert opposing electronic effects and distinct metabolic profiles.

  • 3,4-Dimethoxy: Strong electron-donating group (EDG), hydrogen bond acceptor, metabolically labile (O-demethylation). Primarily used to maximize potency in kinase and tubulin inhibitors.

  • 3,4-Dichloro: Electron-withdrawing group (EWG), lipophilic, metabolically stable. Primarily used to optimize pharmacokinetics (ADME) and block metabolic soft spots.

Physicochemical & Electronic Profiling

The biological divergence between these two moieties stems from their fundamental electronic properties. Understanding these parameters allows for rational scaffold design.

Table 1: Electronic and Steric Parameters
Property3,4-Dimethoxy (-OCH₃)3,4-Dichloro (-Cl)Impact on Drug Design
Electronic Effect Electron Donating (+M > -I)Electron Withdrawing (-I > +M)Affects pKa of nearby amines/acids.
Hammett Constant (

)
-0.27 (Donating)+0.23 (Withdrawing)Influences receptor binding electronics.
Lipophilicity (

)
-0.02 (Moderate)+0.71 (High)Dichloro analogs cross BBB more easily.
H-Bonding Strong Acceptor (O atom)Weak/Null (Sigma-hole donor)Methoxy engages specific residues (e.g., Hinge region).
Metabolic Liability High (CYP450 O-dealkylation)Low (Blocks oxidation)Dichloro extends half-life (

).
Mechanistic Insight: The Sigma-Hole vs. H-Bond
  • Methoxy Interaction: The oxygen atoms in the 3,4-dimethoxy motif act as classical Lewis bases, accepting hydrogen bonds from backbone amides (common in ATP-competitive inhibitors like Erlotinib).

  • Chloro Interaction: Chlorine exhibits a "sigma-hole"—a patch of positive electrostatic potential opposite the C-Cl bond. This allows it to form "halogen bonds" with carbonyl oxygens, a distinct interaction often exploited to gain selectivity in hydrophobic pockets [1].

Decision Framework: Substituent Selection

Use the following logic flow to determine which substitution pattern suits your lead optimization stage.

SAR_Decision_Tree Start Lead Optimization Objective Potency Maximize Target Affinity (H-Bonding Required) Start->Potency Primary Goal ADME Improve Metabolic Stability (Block CYP Sites) Start->ADME Secondary Goal Methoxy Select 3,4-Dimethoxy (Target: Kinases, Tubulin) Potency->Methoxy H-Bond Acceptor Needed Check_Metab Is t1/2 too short? ADME->Check_Metab Chloro Select 3,4-Dichloro (Target: Transporters, Antimicrobial) Check_Metab->Methoxy No Check_Metab->Chloro Yes (Block Metabolism)

Figure 1: Strategic decision tree for selecting between dimethoxy and dichloro substitutions based on potency vs. stability requirements.

Case Study: Cytotoxicity & Biological Activity[1][2][3][4][5]

To objectively compare performance, we analyze data from Chalcone derivatives (1,3-diphenyl-2-propen-1-one), a scaffold where both substitutions are frequently tested against breast cancer cell lines (MCF-7).

Table 2: Comparative Cytotoxicity (MCF-7 Cell Line)
Scaffold VariantSubstituent (B-Ring)IC₅₀ (µM)Mechanism of ActionReference
Chalcone A 3,4-Dimethoxy3.30 ± 0.92 Tubulin polymerization inhibition; G2/M arrest.[2]
Chalcone B 3,4-Dichloro17.9 ± 0.5 Membrane disruption; ROS induction; Apoptosis.[3]
Schiff Base 3,4-Dichloro< 1.0 (MIC)Superior antimicrobial activity (bacterial membrane).[4]

Analysis:

  • Anticancer Potency: The 3,4-dimethoxy derivative is significantly more potent (lower IC₅₀) against MCF-7 cells. This is attributed to its ability to mimic the trimethoxyphenyl ring of Colchicine, fitting precisely into the tubulin binding pocket via hydrogen bonding [2].

  • Selectivity: While less potent in this specific cancer model, the 3,4-dichloro derivatives often show higher selectivity for microbial membranes or specific hydrophobic pockets in transporters (e.g., Dopamine Transporter inhibitors), where lipophilicity drives binding [3][4].

Metabolic Fate & Stability Protocols

The most critical differentiator is metabolic stability. The 3,4-dimethoxy motif is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), whereas the 3,4-dichloro motif is resistant.

Metabolic Pathway Visualization

Metabolism Drug_OMe 3,4-Dimethoxy Drug CYP CYP450 (Oxidation) Drug_OMe->CYP Metabolite 3-Hydroxy-4-methoxy (Inactive/Excreted) CYP->Metabolite O-Demethylation Drug_Cl 3,4-Dichloro Drug Block Metabolic Blockade (No Oxidation) Drug_Cl->Block Steric/Electronic Shield Excretion Unchanged Drug (Longer t1/2) Block->Excretion

Figure 2: Metabolic divergence. Methoxy groups undergo rapid O-demethylation, reducing half-life. Chloro groups block this pathway, extending duration of action.

Experimental Protocol: Microsomal Stability Assay

To validate the stability difference in your own lead series, use this self-validating protocol:

  • Preparation:

    • Prepare 1 µM test compound (Dimethoxy vs. Dichloro analog) in phosphate buffer (pH 7.4).

    • Pre-incubate with human liver microsomes (0.5 mg/mL) at 37°C for 5 min.

  • Initiation:

    • Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot samples at t = 0, 5, 15, 30, and 60 min.

    • Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Validation Criteria: The 3,4-dimethoxy analog should show >50% depletion within 30 mins (high intrinsic clearance). The 3,4-dichloro analog should show <20% depletion (high stability).

References

  • Vertex AI Search. (2025). Halogen bonding vs hydrogen bonding drug design 3,4-substitution. 1[2][3]

  • MDPI. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor. 4

  • NIH/PMC. (2023). Selective Anticancer Activity and Safety Profile of Chlorochalcones. 5[2]

  • NIH/PMC. (2021). A Review on the Antimicrobial Activity of Schiff Bases. 6[3]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(3,4-Dimethoxyanilino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3-(3,4-Dimethoxyanilino)butanoic acid is a beta-amino acid derivative synthesized via the Michael addition of 3,4-dimethoxyaniline to crotonic acid. As a specialized intermediate often used in drug development (e.g., for peptidomimetics or cardiac therapeutic precursors), it lacks a globally standardized, commercial Safety Data Sheet (SDS).

Therefore, disposal protocols must be derived from its functional moieties : the toxic aniline core and the acidic carboxylic tail. This guide synthesizes regulatory standards for aniline derivatives to ensure zero environmental release and operator safety.

Chemical Identification
PropertyDetail
Chemical Name 3-(3,4-Dimethoxyanilino)butanoic acid
Molecular Formula C₁₂H₁₇NO₄
Molecular Weight ~239.27 g/mol
Key Functional Groups Secondary Aryl Amine (Anilino), Carboxylic Acid, Dimethoxybenzene
Parent Compound Hazard 3,4-Dimethoxyaniline (CAS 6315-89-5) : Acute Toxin (Oral/Dermal), Skin Sensitizer, Eye Irritant [1].[1][2][3][4][5]
Hazard Assessment & Waste Classification

Before disposal, the waste stream must be characterized. This compound exhibits amphoteric properties (zwitterionic potential) but should be primarily managed as a Toxic Organic Acid .

GHS Hazard Classification (Interpolated)
  • Health Hazard: Acute Toxicity (Category 4), Skin Sensitization (Category 1).

  • Environmental Hazard: Harmful to aquatic life (based on aniline moiety).

  • Physical Hazard: Combustible solid.[6]

RCRA Waste Coding (US EPA)

While this specific isomer is not P-listed or U-listed, it falls under the "Characteristic Waste" definition if it exhibits toxicity. However, best practice dictates managing it under the "Toxic" (T) characteristic due to the aniline substructure.

  • Recommended Waste Code: D001 (Ignitable, if in flammable solvent) or D002 (Corrosive, if pH < 2), but generally managed as Non-Halogenated Organic Waste .

Disposal Decision Logic (Workflow)

The following diagram outlines the decision process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 3-(3,4-Dimethoxyanilino)butanoic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste Dry Solid LiquidWaste Liquid / Solution StateCheck->LiquidWaste Dissolved SolidPack Double Bag in Clear Polyethylene SolidWaste->SolidPack SolventCheck Solvent Type? LiquidWaste->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, Water) SolventCheck->NonHalo No Halogens HaloStream Stream A: Halogenated Organic Waste Halo->HaloStream NonHaloStream Stream B: Non-Halogenated Organic Waste NonHalo->NonHaloStream LabelSolid Label: Hazardous Waste (Toxic, Irritant) SolidPack->LabelSolid Incineration FINAL DISPOSAL: High-Temp Incineration LabelSolid->Incineration HaloStream->Incineration NonHaloStream->Incineration

Figure 1: Decision tree for the segregation and disposal of 3-(3,4-Dimethoxyanilino)butanoic acid waste.

Detailed Disposal Protocols
Protocol A: Solid Waste (Powder/Crystals)

Applicability: Expired pure substance, contaminated weighing boats, filter paper, and PPE.

  • Segregation: Isolate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions with the aniline amine group [2].

  • Packaging:

    • Place solid waste into a clear polyethylene bag (minimum 2 mil thickness).

    • Double-bag the material to prevent leakage of fine particulates.

    • Place the sealed bag into a rigid fiber drum or HDPE wide-mouth container .

  • Labeling:

    • Affix a hazardous waste tag.

    • Constituents: "3-(3,4-Dimethoxyanilino)butanoic acid".[5]

    • Hazards: Check "Toxic" and "Irritant".

  • Disposal Path: Transfer to EHS for incineration . Do not landfill.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Reaction mixtures, HPLC effluent, or dissolved samples.

  • pH Check:

    • The compound contains a carboxylic acid.[2][6][7][8][9] If the waste solution is acidic (pH < 2), do not mix with cyanide or sulfide waste streams (risk of HCN/H₂S gas).

    • Note: It is generally safe to mix with standard organic solvent waste streams.

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, Ethyl Acetate, or DMSO.

  • Aqueous Solutions:

    • NEVER pour down the drain. Aniline derivatives are toxic to aquatic microorganisms [3].

    • Collect in a "Toxic Aqueous Waste" carboy.

  • Container: Use High-Density Polyethylene (HDPE) or glass carboys (amber glass preferred if light sensitive).

Emergency Spill Response

Pre-requisite: Wear Nitrile gloves, lab coat, and safety goggles. Use a half-mask respirator (P100/Organic Vapor) if powder is fine and dispersible.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.

    • Liquid Spill: Surround with absorbent booms or vermiculite.

  • Neutralization (Optional but Recommended for Large Spills):

    • Since the compound is acidic, treat the area with a dilute solution of Sodium Bicarbonate (NaHCO₃) followed by water.

  • Cleanup:

    • Scoop absorbed material into a hazardous waste bag.

    • Clean the surface with soap and water; collect the rinsate as hazardous waste.

    • Do not use bleach (Sodium Hypochlorite) immediately, as it can react with the aniline amine to form chloroamines (toxic gas).

References
  • Sigma-Aldrich. (2023).[6] Safety Data Sheet: 3,4-Dimethoxyaniline. Link

  • National Institutes of Health (PubChem). (2023). Compound Summary: 3,4-Dimethoxyaniline - Stability and Reactivity. Link

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Link

Sources

Personal Protective Equipment & Handling Guide: 3-(3,4-Dimethoxyanilino)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary (The "Why" & "What")

3-(3,4-Dimethoxyanilino)butanoic acid is a specialized beta-amino acid derivative often employed as a chiral building block in peptidomimetic drug discovery or as an intermediate in the synthesis of isoquinoline alkaloids.

Critical Hazard Analysis (Expert Insight): While specific toxicological data for this exact conjugate is limited, safety protocols must be derived from its functional moieties: the 3,4-dimethoxyaniline core and the carboxylic acid tail.

  • The Aniline Risk: The parent amine (3,4-dimethoxyaniline) is an acute toxin (Category 4) and a potential methemoglobinemia inducer. It can be absorbed through the skin.[1][2]

  • The Acid Risk: The free acid functionality increases polarity but introduces irritation risks to mucous membranes.

  • The Physical State: As a zwitterionic-like solid, this compound likely carries a static charge, increasing the risk of aerosolization during weighing.

Core Directive: Treat this compound as a Sensitizing Irritant with Potential Cumulative Toxicity . All handling requires a "Zero-Skin-Contact" protocol.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to beta-amino acid derivatives (inhalation of dust, dermal absorption of solutions).

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Permeation Defense: Anilines are lipophilic and can permeate thin nitrile. The double layer creates a breakthrough buffer. The outer glove protects against solvent vectors (e.g., DMSO/DCM) used in synthesis.
Respiratory Engineering Control First: Handle strictly in a Fume Hood.Fallback: N95 or P100 Respirator if open weighing is unavoidable.Aerosol Control: Static-prone solids generate invisible micro-dust during spatula transfer. Inhalation is the fastest route to systemic aniline toxicity.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Note: Safety glasses are insufficient for solution handling.Acidic Irritation: As a carboxylic acid, contact with eyes can cause immediate, severe irritation or corneal damage. Goggles seal against dust and splashes.
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton scrubs.Particulate Barrier: Cotton coats trap dust in fibers, leading to chronic exposure. Tyvek sheds particulates and resists liquid splashes.

Operational Workflow: Safe Handling Protocol

This workflow integrates safety checks directly into the experimental process.

Phase 1: Preparation & Weighing
  • Static Mitigation: Use an anti-static gun or ionizer bar on the weighing boat before dispensing. Reason: Beta-amino acids are prone to "flying" due to static buildup.

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Solvent Selection: If preparing a stock solution, prefer DMSO or Methanol . Note: Avoid chlorinated solvents (DCM) initially if possible, as they accelerate dermal absorption of anilines in case of a spill.

Phase 2: Reaction Setup
  • Inert Atmosphere: Flush the reaction vessel with Nitrogen/Argon.

    • Mechanism:[2][3] Electron-rich aniline rings are susceptible to oxidative degradation, forming dark impurities (quinones) that may be more toxic than the parent compound.

  • Temperature Control: Add reagents slowly. The acid-base neutralization (if using coupling agents) is exothermic.

Phase 3: Waste Management
  • Segregation: Do NOT mix with oxidizing acids (Nitric/Perchloric).

    • Risk:[1][4][5] Violent oxidation of the aniline ring.

  • Classification: Dispose of as "Hazardous Organic Solid - Amine Containing."

Visualized Workflows

Diagram 1: Safe Handling & Decision Logic

This flowchart guides the researcher through the decision-making process for handling this specific compound class.

G Start Start: Handling 3-(3,4-Dimethoxyanilino)butanoic acid StateCheck Check Physical State (Likely Static Powder) Start->StateCheck HoodCheck Is Fume Hood Face Velocity > 100 fpm? StateCheck->HoodCheck Weighing Weighing Procedure StaticControl Apply Anti-Static Gun & Use Powder Funnel Weighing->StaticControl Proceed Proceed with Synthesis (Inert Atmosphere) Weighing->Proceed HoodCheck->Weighing Yes Stop STOP: Maintenance Required HoodCheck->Stop No Spill Spill Event Proceed->Spill Accident? Waste Disposal: High BTU Incineration Stream Proceed->Waste Routine Disposal CleanUp Dry Clean-Up (No Water) Use Chem-Sorb Pads Spill->CleanUp Solid Spill Spill->CleanUp Solution Spill CleanUp->Waste

Caption: Operational logic flow emphasizing engineering controls (Hood Check) and static mitigation during weighing.

Emergency Response Protocols

Scenario A: Skin Exposure

  • Immediate Action: Drench area with water for 15 minutes.[1][3][5][6][7][8] Do not use ethanol/solvents (this increases absorption).

  • Secondary Action: Wash gently with soap (surfactant) to remove the lipophilic aniline residue.

  • Medical: Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

Scenario B: Spills (Solid)

  • Do Not Sweep: Sweeping generates dust.[9]

  • Method: Cover with a wet paper towel (dampened with water) to suppress dust, then scoop into a waste jar.

  • Decontamination: Wipe surface with 10% dilute acetic acid followed by water to solubilize and remove amine residues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22770, 3,4-Dimethoxyaniline. Retrieved from [Link]

    • Relevance: Source of toxicological data for the parent amine moiety used to infer hazards.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

    • Relevance: Standard protocols for handling novel organic solids with unknown toxicity.
  • European Chemicals Agency (ECHA). Registration Dossier: 3,4-dimethoxyaniline. Retrieved from [Link]

    • Relevance: Regulatory classification of the core hazard structure (Acute Tox 4).[7]

  • Relevance: Used for comparative hazard assessment of the carboxylic acid side chain.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.